(E)-2-cyanohex-2-enoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyanohex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCPVXOVNVHHAJ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418212 | |
| Record name | (E)-2-cyanohex-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-00-1 | |
| Record name | NSC71883 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-2-cyanohex-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-2-HEXENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-2-cyanohex-2-enoic acid CAS number 869-00-1 properties
An In-Depth Technical Guide to (E)-2-Cyanohex-2-enoic Acid (CAS 869-00-1) for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the properties, synthesis, and potential applications of this compound (CAS No. 869-00-1). This molecule, belonging to the class of α,β-unsaturated cyanoacrylates, represents a versatile building block in modern organic synthesis, offering unique reactivity for the construction of complex molecular architectures.
Molecular Identity and Physicochemical Characteristics
This compound is a polyfunctional molecule featuring a carboxylic acid, a nitrile group, and an alkene, all conjugated to form a highly electron-deficient system. This electronic arrangement is the primary driver of its chemical reactivity and utility in synthesis.
Structural Information
| Identifier | Value | Source |
| CAS Number | 869-00-1 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC\C=C(/C#N)\C(=O)O | [1] |
| InChIKey | RMCPVXOVNVHHAJ-ZSYMWRCLDB | [1] |
Predicted & Experimental Physicochemical Properties
Direct experimental data for this compound is not widely available in the literature.[1] The following table includes computed properties and experimental data for closely related analogs to provide a scientifically grounded estimation.
| Property | Value | Notes | Source |
| Melting Point | Not Available (n/a) | Expected to be a low-melting solid. For comparison, (E)-2-cyano-but-2-enoic acid is a white solid. | [1][3] |
| Boiling Point | Not Available (n/a) | Likely to decompose upon heating at atmospheric pressure. | [1] |
| Density | Not Available (n/a) | --- | [1] |
| pKa | ~1.3 ± 0.1 | Predicted. The strong electron-withdrawing groups enhance acidity compared to hexenoic acid (pKa ~5.1). Value is based on prediction for 2-cyanoacrylic acid. | [4] |
| LogP | 0.8 | Computed. Indicates moderate lipophilicity. | [2] |
| Polar Surface Area | 61.1 Ų | Computed. | [2] |
Synthesis via Knoevenagel Condensation: Mechanism and Protocol
The premier synthetic route to this compound is the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[5] This reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid) to an aldehyde (butanal), followed by dehydration.[5]
Causality of Experimental Design
The choice of a weak base as a catalyst, such as piperidine or an amine salt like ammonium acetate, is critical. A strong base would induce self-condensation of the butanal or deprotonate the carboxylic acid of the product, complicating the reaction.[5] The reaction is driven to completion by the formation of a stable, conjugated system and often by the removal of water. The use of pyridine in the Doebner modification can be particularly effective for condensations involving a free carboxylic acid, as it facilitates the final decarboxylation-coupled dehydration step.[5]
Reaction Mechanism
The mechanism proceeds through three key stages:
-
Enolate Formation: The basic catalyst deprotonates the α-carbon of cyanoacetic acid, which is highly acidic due to the adjacent cyano and carboxyl groups, forming a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of butanal, forming an aldol-type addition intermediate.
-
Dehydration: The intermediate readily eliminates a molecule of water to yield the final α,β-unsaturated product, this compound. The trans (E) isomer is typically the thermodynamically favored product due to reduced steric hindrance.
Caption: Knoevenagel condensation mechanism for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure adapted from established methods for Knoevenagel condensations.[6]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add butanal (10 mmol, 1 eq.), cyanoacetic acid (12 mmol, 1.2 eq.), and ammonium acetate (1.5 mmol, 0.15 eq.) in 100 mL of toluene.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Spectral Properties Analysis
| Spectral Data | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Rationale |
| ¹H NMR | 1.0-1.2 (t, 3H), 1.6-1.8 (sext, 2H), 2.5-2.7 (q, 2H), 7.7-7.9 (t, 1H), 10-12 (br s, 1H) | Signals correspond to the propyl chain (CH₃, CH₂, CH₂), the vinylic proton, and the acidic carboxylic proton. The triplet for the vinylic proton is characteristic of coupling to the adjacent methylene group. The ¹H NMR for the related methyl ester shows the vinylic proton at δ 7.69 (t, J=8.0 Hz).[6] |
| ¹³C NMR | ~14, ~22, ~32, ~115, ~120, ~155, ~165 | Corresponds to the propyl chain carbons, the nitrile carbon (C≡N), the alkene carbons (C=C), and the carbonyl carbon (C=O). Spectral data for the methyl ester confirms the presence of these key functional groups.[7] |
| FT-IR | 3200-2500 (broad, O-H), 2230-2210 (C≡N), 1710-1680 (C=O), 1640-1620 (C=C) | Characteristic stretching frequencies for the carboxylic acid O-H, conjugated nitrile, conjugated carbonyl, and the carbon-carbon double bond. |
Chemical Reactivity and Synthetic Potential
The core of this compound's utility lies in its nature as an electrophilic alkene. The strong electron-withdrawing effects of both the cyano and carboxylic acid groups render the β-carbon highly susceptible to nucleophilic attack.
Michael Addition
This compound is an excellent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles (e.g., amines, thiols, enolates). This reaction is fundamental for introducing complexity and building larger molecular scaffolds.
Caption: General workflow for the Michael addition of a nucleophile to this compound.
This reactivity makes it a valuable precursor for synthesizing substituted pyridones and pyrimidines, which are heterocyclic cores found in many bioactive molecules.[8]
Applications in Drug Discovery and Materials Science
While specific applications for CAS 869-00-1 are not extensively documented, the broader class of cyanoacrylates serves as a strong indicator of its potential.
-
Medicinal Chemistry Intermediate: Its polyfunctionality allows it to serve as a starting point for the synthesis of heterocyclic libraries. The cyano and carboxyl groups can be further manipulated post-Michael addition to induce cyclization, leading to diverse scaffolds for screening in drug discovery programs.[8]
-
Polymer and Biomaterial Synthesis: Cyanoacrylates are monomers for poly(cyanoacrylate)s, a class of polymers known for their applications as biomedical adhesives and in nanoparticle-based drug delivery systems.[9][10] The hexyl chain of this specific molecule could impart greater lipophilicity to a resulting polymer, potentially altering its degradation profile and drug-loading capacity.
Safety and Handling
As with other cyanoacrylates and reactive organic acids, appropriate safety precautions are necessary.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place away from bases and moisture to prevent polymerization or degradation.
-
Toxicity: Harmful if swallowed and may cause skin and serious eye irritation.[11]
Conclusion
This compound (CAS 869-00-1) is a synthetically valuable, albeit under-characterized, chemical entity. Its straightforward synthesis via the Knoevenagel condensation and its predictable reactivity as a potent Michael acceptor make it an attractive tool for chemists in both academic and industrial research. For professionals in drug development, its potential as a scaffold for generating novel heterocyclic compounds warrants further exploration. This guide provides the foundational knowledge necessary to confidently incorporate this versatile building block into advanced synthetic workflows.
References
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ACS Publications. (n.d.). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Available from: [Link]
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(E)-2-cyanohex-2-enoic acid IUPAC name and synonyms
An In-depth Technical Guide to (E)-2-Cyanohex-2-enoic Acid: Synthesis, Properties, and Biomedical Context
Introduction
This compound belongs to the vinyl-substituted α-cyanoacrylic acid class of molecules, characterized by a nitrile and a carboxylic acid group attached to the same olefinic carbon. This structural arrangement confers unique chemical reactivity, making it and its derivatives valuable precursors in organic synthesis and polymer chemistry. While this specific molecule is a discrete chemical entity, its broader family, the cyanoacrylates, has garnered significant attention in the biomedical field.[1] This guide provides a detailed overview of this compound, including its nomenclature and properties, and contextualizes its relevance through a discussion of the synthesis and application of the wider cyanoacrylate class in drug development and medicine.
Part 1: Chemical Identity and Nomenclature
The precise and unambiguous identification of a chemical compound is foundational for all scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
The IUPAC name for the topic compound is (2E)-2-cyano-2-hexenoic acid .[2] The "(2E)" designation specifies the stereochemistry of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides (trans configuration).
Table 1: Compound Identifiers and Synonyms
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2E)-2-cyano-2-hexenoic acid | ChemSynthesis[2] |
| Synonyms | This compound, (E)-2-cyano-hex-2-enoic acid | ChemSynthesis[2] |
| CAS Number | 869-00-1 | ChemSynthesis[2] |
| Molecular Formula | C₇H₉NO₂ | ChemSynthesis[2] |
| Molecular Weight | 139.154 g/mol | ChemSynthesis[2] |
| InChIKey | RMCPVXOVNVHHAJ-ZSYMWRCLDB | ChemSynthesis[2] |
| Canonical SMILES | CCCC=C(C#N)C(=O)O | ChemSynthesis[2] |
Part 2: Physicochemical Properties
Quantitative data on the physical properties of this compound are not widely available in public databases.[2] However, computational predictions and data from analogous structures provide valuable estimates for research applications.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
| Appearance | Likely a white to off-white solid | Based on similar compounds like 2-Cyano-but-2-enoic acid.[3] |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. | Based on the properties of the parent hex-2-enoic acid.[4] |
| XLogP3 (Computed) | 1.8 | A measure of lipophilicity, computed for the similar 2-cyano-5-methylhex-2-enoic acid.[5] |
Part 3: Synthesis and Mechanistic Insights
The synthesis of α,β-unsaturated cyano-substituted acids and esters is most commonly achieved via the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.
For this compound, the logical precursors are butanal (butyraldehyde) and a cyanoacetic acid ester (e.g., ethyl cyanoacetate), followed by hydrolysis of the ester. The use of a weak base catalyst, such as an amine or ammonium salt, is crucial. This choice of catalyst is deliberate; it is basic enough to deprotonate the highly acidic α-carbon of ethyl cyanoacetate but not so strong as to cause self-condensation of the aldehyde or other side reactions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol is a representative procedure based on established methods for similar compounds.[6]
-
Reaction Setup: To a solution of butanal (1 mol) in a suitable solvent such as benzene or toluene (100 mL), add ethyl cyanoacetate (1 mol), ammonium acetate (0.1 mol), and glacial acetic acid (0.2 mol). The acetic acid acts as a co-catalyst and helps to drive the dehydration step.
-
Condensation: The reaction mixture is stirred, typically at temperatures ranging from room temperature to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure (in vacuo). The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with water to remove the catalyst and any unreacted acetic acid.
-
Purification of Ester Intermediate: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude ethyl ester. This intermediate can be purified by vacuum distillation.
-
Hydrolysis to the Acid: The purified (E)-ethyl 2-cyanohex-2-enoate is then subjected to hydrolysis. This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., using NaOH followed by acidic workup) conditions to cleave the ester and yield the final carboxylic acid product.
-
Final Purification: The resulting this compound is then purified, typically by recrystallization from an appropriate solvent system.
Part 4: The Cyanoacrylate Class in Drug Development
While this compound itself is primarily a synthetic building block, its ester derivatives, the alkyl cyanoacrylates, are polymers of significant medical and commercial importance.[1] These monomers undergo rapid anionic polymerization upon contact with weak nucleophiles, such as water or amines present on tissue surfaces.[7] This property is the basis for their use as "super glues" and, more importantly, as medical-grade tissue adhesives.[7][8]
Caption: Simplified mechanism of moisture-initiated anionic polymerization of cyanoacrylates.
Applications in Biomedicine
-
Tissue Adhesives: Longer-chain alkyl cyanoacrylates, such as 2-octyl cyanoacrylate and n-butyl cyanoacrylate, are widely used for topical wound closure.[7][8] They offer several advantages over traditional sutures, including faster application, reduced pain, and the formation of an antimicrobial barrier.[8] Shorter-chain variants like methyl and ethyl cyanoacrylate are generally considered too histotoxic for medical use due to their rapid degradation and the release of cytotoxic byproducts.[8][9]
-
Drug Delivery Systems: The ability to form nanoparticles through emulsion polymerization has made poly(alkyl cyanoacrylates) (PACA) an attractive platform for drug delivery.[1] The properties of these nanoparticles, such as degradation rate and drug release kinetics, can be finely tuned by altering the length of the alkyl side chain.[1] This allows for the development of controlled-release formulations for a variety of therapeutic agents.
Key Considerations for Drug Development Professionals
-
Biocompatibility and Biodegradation: The primary challenge in the biomedical application of cyanoacrylates is managing their degradation products. The polymer backbone degrades via hydrolysis, releasing formaldehyde and an alkyl cyanoacetate.[9] Formaldehyde is a known cytotoxin, and its rate of release is a critical factor in the material's biocompatibility.
-
Toxicity Mitigation: The rate of degradation, and thus the rate of toxic byproduct release, is inversely proportional to the length of the alkyl chain. Longer chains (e.g., octyl) degrade more slowly than shorter chains (e.g., methyl), resulting in significantly lower localized toxicity and better biocompatibility.[7] This principle is the cornerstone of designing safer medical-grade cyanoacrylates.
Conclusion
This compound is a well-defined chemical entity whose primary value lies in its potential as a monomer or synthetic intermediate. Its synthesis is readily achievable through the robust Knoevenagel condensation. While direct applications of this specific acid are limited, it belongs to the critically important class of cyanoacrylates. The unique moisture-initiated polymerization of cyanoacrylate esters has led to their indispensable role as tissue adhesives and their emerging potential in advanced drug delivery systems. For researchers and drug development professionals, understanding the relationship between the alkyl chain structure, degradation rate, and biocompatibility is paramount to harnessing the full therapeutic potential of this versatile class of polymers.
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An In-depth Technical Guide to the Physicochemical Properties of (E)-2-cyanohex-2-enoic acid
Introduction
(E)-2-cyanohex-2-enoic acid, a derivative of the hexenoic acid backbone, represents a class of multifunctional molecules holding significant interest in the fields of medicinal chemistry and materials science. The presence of three key functional groups—a carboxylic acid, a nitrile, and an alkene—in a conjugated system imparts a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in areas such as drug design, where properties like solubility and acidity can profoundly influence bioavailability and efficacy.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of predicted and anticipated properties but also detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, ensuring a robust and reliable approach to characterization.
Molecular Structure and Predicted Physicochemical Data
The structure of this compound is characterized by a six-carbon chain with a trans-configured double bond at the C2 position. A cyano group and a carboxylic acid group are attached to the C2 carbon. This arrangement leads to a planar geometry around the double bond and influences the molecule's overall polarity and reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | - |
| Molecular Weight | 139.15 g/mol | - |
| CAS Number | 869-00-1 | [1] |
| SMILES | CCC\C=C(C#N)\C(O)=O | [1] |
| InChIKey | RMCPVXOVNVHHAJ-ZSYMWRCLDB | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Predicted pKa | ~2-3 | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |
Note: Predicted pKa is an estimation based on the electronic effects of the cyano and carboxylic acid groups. Predicted solubility is based on the general behavior of similar organic acids.
Synthesis via Knoevenagel Condensation
A primary and efficient route for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction[3]. In this case, cyanoacetic acid serves as the active methylene compound, and butanal would be the corresponding aldehyde.
The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde[3].
Illustrative Synthetic Workflow
Caption: Logical workflow for the qualitative solubility testing of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. The primary methods for an organic molecule like this compound are ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.[4]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Key signals to expect include:
-
A triplet for the terminal methyl (CH₃) group.
-
A sextet for the methylene (CH₂) group adjacent to the methyl group.
-
A triplet for the methylene (CH₂) group adjacent to the double bond.
-
A singlet or a very finely split multiplet for the vinylic proton.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
-
Data Analysis:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Obtain the IR spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present:
-
A broad O-H stretch for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid, around 1700-1725 cm⁻¹.
-
A sharp C≡N stretch for the nitrile group, around 2220-2260 cm⁻¹.
-
A C=C stretch for the alkene, around 1620-1680 cm⁻¹.
-
C-H stretches for the alkyl chain, typically just below 3000 cm⁻¹.
-
-
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. While specific experimental data for this compound is not widely published, the methodologies presented here, grounded in fundamental principles of analytical and organic chemistry, provide a robust framework for its comprehensive characterization. The synthesis, purification, and subsequent analysis as described will furnish the necessary data for researchers and drug development professionals to confidently utilize this versatile molecule in their applications.
References
- Melting point determination. (n.d.).
- Experiment (1) determination of melting points. (2021, September 19).
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]
- Determination of Melting Point. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
(2E)-2-cyano-2-hexenoic acid - 869-00-1, C7H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
5.4: The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
Sources
A Spectroscopic Guide to (E)-2-cyanohex-2-enoic Acid: Unveiling Molecular Structure Through NMR, IR, and MS Data
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (E)-2-cyanohex-2-enoic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectroscopic results. Every piece of information is grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Key Features
This compound is an α,β-unsaturated carboxylic acid bearing a nitrile group at the α-position. This arrangement of functional groups—a carboxylic acid, a carbon-carbon double bond, and a nitrile—creates a conjugated system that significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. The "E" stereochemistry indicates that the butyl group and the carboxylic acid group are on opposite sides of the double bond.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton, the protons of the butyl chain, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~12 | Singlet (broad) | - | 1H |
| H-3 (vinylic) | ~7.2-7.5 | Triplet | ~7-8 | 1H |
| H-4 (-CH₂-) | ~2.3-2.5 | Quartet | ~7-8 | 2H |
| H-5 (-CH₂-) | ~1.5-1.7 | Sextet | ~7-8 | 2H |
| H-6 (-CH₃) | ~0.9-1.0 | Triplet | ~7-8 | 3H |
Interpretation:
-
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift (around 12 ppm) due to deshielding and hydrogen bonding.[1][2][3][4]
-
The vinylic proton (H-3) is significantly deshielded by the adjacent electron-withdrawing nitrile and carboxylic acid groups, and its signal is expected in the 7.2-7.5 ppm range.[5][6] It should appear as a triplet due to coupling with the two adjacent protons of the C-4 methylene group.
-
The methylene protons at C-4 are allylic and adjacent to the double bond, leading to a chemical shift of around 2.3-2.5 ppm. They will appear as a quartet due to coupling with both the vinylic proton (H-3) and the methylene protons at C-5.
-
The methylene protons at C-5 will be found further upfield, around 1.5-1.7 ppm, and will show a more complex splitting pattern (a sextet) due to coupling with the methylene protons at C-4 and the methyl protons at C-6.
-
The terminal methyl protons (H-6) will be the most shielded, appearing around 0.9-1.0 ppm as a triplet due to coupling with the C-5 methylene protons.
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | ~165 |
| C-2 (quaternary alkene) | ~110-120 |
| C-3 (alkene) | ~150-160 |
| C-4 (-CH₂-) | ~30-35 |
| C-5 (-CH₂-) | ~28-32 |
| C-6 (-CH₃) | ~13-15 |
| C-7 (-C≡N) | ~115-120 |
Interpretation:
-
The carbonyl carbon (C-1) of the carboxylic acid is expected to be in the range of 165 ppm, which is typical for α,β-unsaturated acids.[1][7][8]
-
The quaternary alkene carbon (C-2) , bonded to the cyano and carboxyl groups, will be significantly upfield compared to the other alkene carbon, likely in the 110-120 ppm range.
-
The vinylic carbon (C-3) will be deshielded and is expected to appear downfield in the 150-160 ppm region.
-
The nitrile carbon (C-7) has a characteristic chemical shift in the 115-120 ppm range.[7][9][10]
-
The aliphatic carbons (C-4, C-5, and C-6) will appear in the upfield region of the spectrum, with their chemical shifts decreasing with increasing distance from the electron-withdrawing groups.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitrile groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if it is a low-melting solid or oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with the solid or liquid sample directly.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Collection: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 2500-3300 | -COOH | O-H stretch | Broad, Strong |
| 2230 | -C≡N | C≡N stretch (conjugated) | Strong, Sharp |
| 1690-1710 | -COOH | C=O stretch (conjugated) | Strong |
| 1620-1640 | C=C | C=C stretch | Medium |
| 1210-1320 | -COOH | C-O stretch | Strong |
| 950-910 | -COOH | O-H bend (out-of-plane) | Medium, Broad |
Interpretation:
-
The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, appearing from 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.[1][2][3][11]
-
A strong and sharp absorption around 2230 cm⁻¹ is characteristic of a conjugated nitrile (C≡N) group .[1][9]
-
The carbonyl (C=O) stretching frequency of the carboxylic acid is expected to be in the 1690-1710 cm⁻¹ region. The conjugation with the double bond lowers the frequency from that of a saturated carboxylic acid.[1][2][3]
-
The C=C double bond stretch will appear in the 1620-1640 cm⁻¹ region. Its intensity is enhanced due to conjugation.
-
A strong C-O stretching band associated with the carboxylic acid will be present in the 1210-1320 cm⁻¹ range.[11]
-
A broad O-H bend can also be observed around 950-910 cm⁻¹.[11]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray ionization (ESI) in negative ion mode would also be effective, readily forming the [M-H]⁻ ion.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₇H₉NO₂) is 139.15 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 139.
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 121): Dehydration from the carboxylic acid is a possible fragmentation pathway.
-
Loss of COOH (m/z = 94): Cleavage of the carboxylic acid group as a radical is a common fragmentation for carboxylic acids.
-
McLafferty Rearrangement: this compound has a γ-hydrogen, making the McLafferty rearrangement a likely fragmentation pathway. This would involve the transfer of a hydrogen from C-5 to the carbonyl oxygen, followed by cleavage of the C-3-C-4 bond. This would result in the loss of propene (C₃H₆, 42 Da) and the formation of a fragment ion at m/z = 97 .[12][13]
-
Loss of C₃H₇ radical (m/z = 96): Cleavage of the C-3-C-4 bond can lead to the loss of a propyl radical.
Sources
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- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
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- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to the Solubility of (E)-2-cyanohex-2-enoic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of (E)-2-cyanohex-2-enoic acid, a key intermediate in various synthetic applications, from advanced adhesives to potential pharmaceutical scaffolds.[1][2] For researchers, process chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing effective delivery systems. This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern the solubility of this molecule and provides a robust experimental framework for its quantitative determination.
Molecular Architecture and Its Implications for Solubility
The solubility behavior of this compound is dictated by its unique molecular structure, which features a combination of polar and nonpolar moieties. A thorough analysis of these functional groups is the first step in predicting and understanding its interactions with various organic solvents.
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature is a primary driver for solubility in polar protic solvents.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and a potent electron-withdrawing group.[3] It functions as an effective hydrogen bond acceptor, contributing significantly to interactions with protic solvents.
-
n-Butyl Chain (-CH2CH2CH2CH3): The four-carbon alkyl chain extending from the double bond is nonpolar and lipophilic. This portion of the molecule favors interactions with nonpolar solvents through van der Waals forces.
-
Alkene Backbone (>C=C<): The conjugated double bond system, influenced by the adjacent electron-withdrawing groups, creates a rigid, planar structure with specific electronic characteristics that can engage in dipole-dipole and other electrostatic interactions.
This duality of a polar "head" (carboxylic acid and nitrile) and a nonpolar "tail" (butyl chain) bestows an amphiphilic character upon the molecule, suggesting a nuanced solubility profile across the full spectrum of organic solvents.
Guiding Principles: Predicting Solubility
The age-old chemical maxim "like dissolves like" is the foundational principle for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. We can apply this to this compound as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds.[6] A high degree of solubility is anticipated due to strong hydrogen bonding between the solvent's hydroxyl groups and the molecule's carboxylic acid and nitrile functionalities.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess significant dipole moments but do not donate hydrogen bonds.[6] Good solubility is expected, driven by strong dipole-dipole interactions between the solvent and the polar C=O, C-O, and C≡N bonds of the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[6] The energetic penalty of disrupting the strong solute-solute hydrogen bonds to accommodate weak solute-solvent interactions suggests that solubility will be limited. However, the presence of the n-butyl chain will contribute to some minimal solubility that might be absent in a smaller analogue.
The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.
Table 1: Predicted Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Key Solvent Property | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bond Donor | High | Strong hydrogen bonding with -COOH and -C≡N groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High Dipole Moment | Good to High | Strong dipole-dipole interactions. |
| Ethers | Diethyl Ether, THF | Moderate Polarity | Moderate | Dipole-dipole and some hydrogen bond acceptance. |
| Chlorinated | Dichloromethane, Chloroform | Moderate Polarity | Moderate to Low | Dipole-dipole interactions; limited by H-bond disruption. |
| Aromatic | Toluene, Benzene | Nonpolar / Low Polarity | Low | Weak dispersion forces and potential π-stacking. |
| Aliphatic | n-Hexane, Cyclohexane | Nonpolar | Very Low | Weak dispersion forces, insufficient to overcome solute-solute interactions. |
A Validated Protocol for Quantitative Solubility Determination
While theoretical predictions are invaluable, precise quantitative data requires rigorous experimental determination. The equilibrium shake-flask method is the gold standard for this purpose, providing reliable and reproducible results.[5]
Experimental Objective
To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (purity >98%)
-
Analytical grade organic solvents
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of Stock for Calibration: Accurately prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., methanol). Use this stock to prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to 25 °C. Agitate the samples for at least 24 hours to ensure equilibrium is reached.[5] Causality Insight: 24-48 hours is typically sufficient for most compounds to reach equilibrium. A preliminary time-course experiment can be run to confirm the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Self-Validation Check: Filtering is a crucial step to prevent undissolved microparticles from artificially inflating the measured concentration. Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Quantification: Analyze the prepared calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV). Construct a calibration curve by plotting the instrument response against concentration.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
The following workflow diagram outlines the key stages of this protocol.
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Navigating the Safety Profile of (E)-2-cyanohex-2-enoic Acid: An In-depth Technical Guide
Understanding the Inherent Hazards: A Synthesis of Surrogate Data
(E)-2-cyanohex-2-enoic acid's structure, featuring an α,β-unsaturated carboxylic acid and a nitrile group, suggests a multi-faceted hazard profile. The electron-withdrawing nature of both the nitrile and carboxylic acid groups activates the double bond, making it susceptible to nucleophilic attack, a key mechanism in its potential toxicity and reactivity.
Globally Harmonized System (GHS) Classification (Predicted)
Based on the analysis of surrogate compounds, the following GHS classification for this compound is predicted:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
Caption: Predicted GHS pictograms for this compound.
Primary Routes of Exposure and Symptomatology
The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
-
Inhalation: May cause respiratory tract irritation. In case of fire or thermal decomposition, inhalation of hydrogen cyanide is a major concern.
-
Skin Contact: Expected to be corrosive or at least a significant irritant, causing burns and redness.[2]
-
Eye Contact: Poses a high risk of serious and potentially irreversible eye damage.[2]
-
Ingestion: Harmful if swallowed, with potential for gastrointestinal irritation and systemic toxicity associated with cyanides.[1]
Emergency Procedures: A Proactive Approach
A thorough understanding of emergency procedures is critical when handling this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, dry powder, foam, or carbon dioxide.[2]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]
Handling and Storage: Mitigating Risk at the Source
Proper handling and storage protocols are paramount to ensuring laboratory safety.
Safe Handling Practices
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[3][4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Caption: A workflow diagram for the safe handling of this compound.
Storage Conditions
-
Temperature: Store in a cool, dry place away from direct sunlight.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
-
Container: Keep the container tightly closed.
Accidental Release and Disposal
Accidental Release Measures
-
Evacuate: Evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3]
Toxicological and Reactivity Profile
Stability and Reactivity
-
Reactivity: The product is not expected to be reactive under normal conditions of use, storage, and transport.[2]
-
Chemical Stability: Stable under recommended storage conditions.[2][4]
-
Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.[2]
-
Conditions to Avoid: Heat, flames, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen cyanide.[3]
Toxicological Information
The toxicological properties have not been fully investigated for this compound itself. However, based on surrogate data:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns or irritation.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Germ Cell Mutagenicity: Data not available, but some related compounds are not mutagenic in the AMES test.[4]
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
References
- TCI Chemicals. (2025, May 6).
- Fisher Scientific. SAFETY DATA SHEET: Ethyl (ethoxymethylene)
- Fisher Scientific. SAFETY DATA SHEET: 2-Cyano-2,2-dimethylacetic acid.
- Cayman Chemical. (2025, June 12).
- Sigma-Aldrich. (2024, September 8).
- Synerzine. (2018, June 22). 2-Hexenoic acid, (E)
- Sigma-Aldrich. (2024, September 9).
-
PubChem - NIH. 2-Hexenoic acid, (2E)-. [Link]
-
FooDB. (2010, April 8). Showing Compound (E)-2-Hexenoic acid (FDB008086). [Link]
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The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Cyano Compounds
Introduction: The Unique Chemistry of a Potent Pharmacophore
In the landscape of modern drug discovery, the α,β-unsaturated cyano moiety has emerged as a compelling, albeit complex, pharmacophore. These organic compounds, characterized by a carbon-carbon double bond conjugated to a nitrile group (C≡N), possess a unique electronic architecture that underpins their potent and varied biological activities.[1] The conjugation of the electron-withdrawing nitrile group with the alkene creates a polarized system, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of their mechanism of action and their utility as powerful tools in chemical biology and medicine.
This guide provides an in-depth exploration of the biological activities of α,β-unsaturated cyano compounds, designed for researchers, scientists, and drug development professionals. We will dissect their mechanism of action, survey their therapeutic applications, provide detailed experimental protocols for their evaluation, and discuss the critical aspects of their toxicity and safety. Our focus will be on the causality behind their biological effects and the experimental rigor required to validate their therapeutic potential.
Pillar 1: Mechanism of Biological Activity - The Power of Covalent Modification
The primary mechanism by which α,β-unsaturated cyano compounds exert their biological effects is through a Michael-type addition reaction .[1] In a biological context, the nucleophiles are often the side chains of amino acid residues within proteins, most notably the thiol group of cysteine. The electrophilic β-carbon of the α,β-unsaturated system readily accepts the lone pair of electrons from the cysteine thiol, forming a stable covalent bond. This irreversible or, in some cases, reversible covalent modification of the target protein can dramatically alter its structure and function, leading to potent biological outcomes.
The cyano group itself plays a crucial role in modulating the reactivity of the α,β-unsaturated system. Its strong electron-withdrawing nature enhances the electrophilicity of the β-carbon, making the Michael addition more favorable.[2] Furthermore, the nitrile moiety can participate in non-covalent interactions, such as hydrogen bonding, within the target's binding pocket, contributing to the overall binding affinity and selectivity of the inhibitor.[3]
The nature of the covalent bond can be tuned from irreversible to reversible, a key consideration in modern drug design. For instance, α-cyanoacrylamides have been developed as reversible covalent inhibitors. The electron-withdrawing cyano group increases the reactivity of the acrylamide for Michael addition, but also influences the stability of the resulting covalent adduct, allowing for potential reversal of the bond.[2] This reversibility can be advantageous in minimizing off-target effects and reducing the potential for toxicity associated with permanent protein modification.
Caption: Mechanism of Michael addition between a cysteine thiol and an α,β-unsaturated cyano compound.
Pillar 2: Therapeutic Applications & Drug Design - Targeting Disease with Precision
The ability of α,β-unsaturated cyano compounds to form covalent bonds with specific protein targets has been harnessed to develop a range of potent and selective inhibitors for various diseases.
Kinase Inhibition in Oncology and Immunology
A prominent application of this chemical class is in the development of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and autoimmune diseases. By targeting a non-catalytic cysteine residue in the active site of a kinase, α,β-unsaturated cyano compounds can achieve high potency and selectivity.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib, a first-in-class BTK inhibitor, utilizes an acrylamide warhead to form an irreversible covalent bond with Cys481 in the BTK active site.[4][5][6] This effectively shuts down the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells in cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[5][7][8]
-
Janus Kinase 3 (JAK3) Inhibitors: Selective JAK3 inhibitors are sought after for the treatment of autoimmune diseases. The presence of a unique cysteine residue (Cys909) in the active site of JAK3 has enabled the design of covalent inhibitors with high selectivity over other JAK family members.[9] Compounds incorporating a cyanoacrylamide warhead have been shown to be potent and selective reversible covalent inhibitors of JAK3.[9][10]
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation.[11][12] HDAC inhibitors have shown promise as anti-cancer agents.[13] Cyanoacrylates have been explored as a class of reversible covalent inhibitors targeting cysteine residues in HDACs, such as HDAC4.[14] This approach aims to increase the residence time of the inhibitor on the target, prolonging its inhibitory effect.[14]
| Compound Class | Target | Disease Area | Key Feature | Reference |
| Acrylamides | BTK | Oncology, Immunology | Irreversible covalent inhibition of Cys481 | [4][5][6] |
| Cyanoacrylamides | JAK3 | Immunology | Reversible covalent inhibition of Cys909 | [9][10] |
| Cyanoacrylates | HDAC4 | Oncology | Reversible covalent inhibition of a cysteine residue | [14] |
| Dipeptidyl Nitriles | Cruzain | Infectious Disease | Covalent inhibition of the active site cysteine | [2] |
Table 1: Examples of α,β-Unsaturated Cyano Compounds in Drug Development.
Pillar 3: Experimental Protocols for Activity Assessment - A Self-Validating Approach
The evaluation of α,β-unsaturated cyano compounds requires a multi-faceted experimental approach to determine their potency, selectivity, and mechanism of action. The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.
Protocol 1: Enzyme Inhibition Assay (Time-Dependent Inhibition)
This assay is crucial for characterizing covalent inhibitors, as their potency is often time-dependent.
Objective: To determine the IC50 of a test compound against a target enzyme at a fixed time point. A shift in IC50 with pre-incubation time is indicative of covalent modification.[15]
Materials:
-
Recombinant target enzyme
-
Substrate for the enzyme (fluorogenic or chromogenic)
-
Assay buffer
-
Test compound stock solution (in DMSO)
-
96-well microplate (black or clear, depending on the substrate)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and the diluted test compound (or DMSO for control). Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at the appropriate temperature.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each pre-incubation time point using a non-linear regression analysis.
-
Self-Validation:
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO vehicle control.
-
No Enzyme Control: To determine background signal.
-
Time-Dependency: A significant decrease in IC50 with increasing pre-incubation time provides evidence for covalent inhibition.
Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation
This is the gold standard for confirming covalent bond formation and identifying the modified amino acid residue.
Objective: To confirm the covalent binding of the inhibitor to the target protein and identify the site of modification.
Materials:
-
Recombinant target protein
-
Test compound
-
Incubation buffer (e.g., PBS)
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Trypsin (for peptide mapping)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Intact Protein Analysis:
-
Peptide Mapping Analysis:
-
Incubate the protein with the inhibitor.
-
Reduce and alkylate the cysteine residues.
-
Digest the protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify the modified peptide and the specific site of covalent modification.[16][18]
-
Self-Validation:
-
Control: Protein incubated with DMSO.
-
Database Search Parameters: Specify the mass of the inhibitor as a variable modification on the potential target residues (e.g., cysteine).
-
MS/MS Fragmentation: The fragmentation pattern of the modified peptide should be consistent with the proposed structure of the adduct.
Caption: A typical experimental workflow for the evaluation of α,β-unsaturated cyano compounds.
Protocol 3: Cytotoxicity Assay
Given the reactive nature of these compounds, assessing their cytotoxicity is paramount.
Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (CC50).
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity)
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Self-Validation:
-
Positive Control: A known cytotoxic compound (e.g., doxorubicin).
-
Negative Control: DMSO vehicle control.
-
Blank: Wells with medium only to measure background.
-
Glutathione Depletion: To assess the role of glutathione in detoxifying the compound, the assay can be performed in cells pre-treated with a glutathione-depleting agent like L-buthionine-S,R-sulfoximine.[19] A significant increase in cytotoxicity in glutathione-depleted cells suggests that the compound's toxicity is mediated by its electrophilic reactivity.
Pillar 4: Toxicity and Safety Considerations - Taming the Reactivity
The very reactivity that makes α,β-unsaturated cyano compounds potent inhibitors also underlies their potential for toxicity. Their electrophilic nature can lead to off-target modification of other proteins and small molecules, such as the endogenous antioxidant glutathione. This can lead to cellular stress and toxicity.[19]
Therefore, a key challenge in the development of drugs based on this scaffold is to achieve a balance between on-target reactivity and off-target promiscuity. This can be addressed through:
-
Optimizing Intrinsic Reactivity: Fine-tuning the electronic properties of the α,β-unsaturated system to favor reaction with the intended target over other biological nucleophiles.
-
Maximizing Non-covalent Interactions: Designing molecules that have high affinity for the target's binding pocket, which will increase the local concentration of the inhibitor and favor the covalent reaction with the target cysteine.
-
Reversible Covalent Inhibition: As discussed earlier, employing reversible covalent chemistry can mitigate the risks associated with permanent protein modification.
Future Perspectives: The Evolving Role of a Reactive Pharmacophore
The field of covalent drug discovery is undergoing a renaissance, and α,β-unsaturated cyano compounds are at the forefront of this evolution. Future research will likely focus on:
-
Expanding the Target Space: Applying the principles of covalent inhibition to new and challenging drug targets.
-
Developing Novel Warheads: Designing new α,β-unsaturated cyano-containing electrophiles with improved selectivity and safety profiles.
-
Advanced Characterization Techniques: Utilizing cutting-edge proteomics and structural biology methods to gain a deeper understanding of the interactions between these compounds and their biological targets.
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Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. [Link]
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HDAC Inhibitors: Innovative Strategies for Their Design and Applications - MDPI. [Link]
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The advantages of describing covalent inhibitor in vitro potencies by IC 50 at a fixed time point. IC 50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed. [Link]
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Histone Deacetylase Inhibitors Modulate the Transcriptional Regulation of Guanylyl Cyclase/Natriuretic Peptide Receptor-A Gene - NIH. [Link]
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α,β-Unsaturated Nitriles Definition - Organic Chemistry Key Term | Fiveable. [Link]
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Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - MDPI. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of (E)-2-cyanohex-2-enoic acid via Knoevenagel Condensation
Abstract
This document provides a comprehensive guide for the synthesis of (E)-2-cyanohex-2-enoic acid through the Knoevenagel condensation of butanal and cyanoacetic acid. The protocol details a robust and efficient method, leveraging a piperidine and β-alanine co-catalyst system to achieve high stereoselectivity and yield. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and a validated experimental protocol.
Introduction
The Knoevenagel condensation, first described by Emil Knoevenagel in the 1890s, is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst, to form an α,β-unsaturated product.[1] This reaction is widely employed in the synthesis of fine chemicals, pharmaceuticals, and polymers due to its versatility and efficiency.[1][2]
This compound is a valuable building block in medicinal chemistry and materials science. The cyano and carboxylic acid functionalities provide multiple reaction sites for further molecular elaboration, while the α,β-unsaturated system is a key structural motif in various biologically active compounds. This guide focuses on a specific and optimized protocol for its synthesis, explaining the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The Knoevenagel condensation proceeds through a series of well-defined steps, and our choice of a piperidine/β-alanine co-catalyst system is deliberate to enhance reaction efficiency and stereoselectivity.[3]
Role of the Catalysts:
-
Piperidine: As a secondary amine, piperidine acts as a base to deprotonate the active methylene group of cyanoacetic acid, forming a highly nucleophilic enolate.[4] Theoretical calculations suggest that piperidine also facilitates the elimination step by forming an iminium ion with the aldehyde, which is more electrophilic than the carbonyl group itself.[5][6][7]
-
β-Alanine: The use of β-alanine as a co-catalyst represents a modification of the Doebner-Verley variation of the Knoevenagel reaction.[3] It is proposed to form a Schiff base with the aldehyde, which then facilitates the condensation and subsequent decarboxylation (though decarboxylation is not the desired outcome here and is controlled by reaction conditions).[3] This co-catalyst system often leads to milder reaction conditions and improved yields.[8]
The overall mechanism can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. The setup should be under a nitrogen or argon atmosphere to prevent side reactions, although for this specific reaction, it is not strictly necessary.
-
Charging Reagents: To the flask, add toluene (50 mL), butanal (3.61 g, 50 mmol), cyanoacetic acid (4.25 g, 50 mmol), piperidine (0.43 g, 5 mmol), and β-alanine (0.22 g, 2.5 mmol).
-
Reaction Execution:
-
Begin stirring and heat the mixture to reflux using a heating mantle.
-
Water will begin to azeotropically distill with toluene and collect in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 0.9 mL.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours after water evolution ceases.
-
-
Aqueous Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 M hydrochloric acid (2 x 20 mL) to remove the amine catalysts and any unreacted starting materials, followed by brine (1 x 50 mL).
-
-
Product Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, a pale yellow solid or oil, can be purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white crystalline solid.
-
Data and Characterization
Expected Yield: 80-90%
Physical Appearance: White crystalline solid
Characterization Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.21 (t, J=7.6 Hz, 1H, =CH), 2.55 (q, J=7.4 Hz, 2H, -CH₂-), 1.65 (sext, J=7.5 Hz, 2H, -CH₂-), 0.98 (t, J=7.4 Hz, 3H, -CH₃). The carboxylic acid proton may be broad and its chemical shift can vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C=O), 155.0 (=C-CN), 115.0 (CN), 105.0 (=CH), 35.0 (-CH₂-), 21.0 (-CH₂-), 13.5 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 3100-2800 (broad, O-H), 2230 (C≡N), 1710 (C=O), 1640 (C=C). |
| Melting Point | Literature values are typically in the range of 85-90 °C. |
Note: NMR spectral data are predictive and may vary slightly based on the solvent and instrument used. Experimental data for similar compounds can be found in the literature. [9][10][11]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure complete removal of water using the Dean-Stark trap. Extend the reaction time and monitor by TLC. [12] |
| Loss of product during workup. | Ensure the aqueous layers are thoroughly extracted. Avoid overly acidic conditions which could potentially hydrolyze the nitrile. | |
| Formation of Side Products | Self-condensation of butanal. | Maintain a 1:1 stoichiometry of the aldehyde and active methylene compound. [12]The use of a weaker base or lower temperature can also mitigate this. [13] |
| Michael addition of cyanoacetate to the product. | Use a strict 1:1 molar ratio of reactants. [12]This is generally less of an issue under these conditions. | |
| Difficult Purification | Oily product that won't crystallize. | The crude product may contain impurities. Attempt purification by column chromatography (silica gel, ethyl acetate/hexanes gradient). |
Conclusion
The Knoevenagel condensation provides a direct and efficient route to this compound. The protocol detailed herein, utilizing a piperidine and β-alanine co-catalyst system, is robust, high-yielding, and stereoselective. By understanding the underlying mechanism and critical experimental parameters, researchers can confidently apply this methodology to synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
References
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Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20). Available at: [Link]
-
Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]
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Van Beurden, K., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Available at: [Link]
-
Porto, L. C. S., et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at: [Link]
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Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
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Knowledge Box. (n.d.). Towards the Development of Green Synthetic Methods Involving the Knoevenagel Condensation. Available at: [Link]
-
ResearchGate. (2025). β-Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. Available at: [Link]
-
SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]
-
YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]
-
IOSR Journal. (2003). Route of Knoevenagel Reaction from Conventional method to Greener methods. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Amino acid catalysis of the knoevenagel reaction. Available at: [Link]
-
DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Available at: [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]
-
FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Available at: [Link]
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Application Notes and Protocols for the K-C Condensation of Hexanal with Cyanoacetic Acid
<
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the Knoevenagel condensation of hexanal with cyanoacetic acid. The resulting product, 2-octenenitrile, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, optimization, and product characterization.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][4] Active methylene compounds, such as cyanoacetic acid, possess two electron-withdrawing groups that increase the acidity of the methylene protons, facilitating deprotonation by a weak base.[2][5] The subsequent nucleophilic addition to a carbonyl compound, followed by dehydration, yields a stable α,β-unsaturated product.[2]
This reaction is a cornerstone in synthetic organic chemistry due to its broad applicability in the synthesis of diverse molecules, including natural products, functional polymers, and pharmaceutical intermediates.[1][6][7] The condensation of hexanal with cyanoacetic acid is a classic example, producing 2-octenenitrile, an important building block in organic synthesis.[3]
Reaction Mechanism and Catalysis
The Knoevenagel condensation proceeds through a series of equilibrium steps. The generally accepted mechanism, particularly when catalyzed by a secondary amine like piperidine, involves the following key stages:[8][9]
-
Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene group of cyanoacetic acid, forming a resonance-stabilized enolate ion.
-
Iminium Ion Formation (with amine catalysts): The amine catalyst reacts with the aldehyde (hexanal) to form an iminium ion, which is a more reactive electrophile than the original aldehyde.[9]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbon of the iminium ion (or the carbonyl carbon of the aldehyde).[9]
-
Adduct Formation: This attack forms a tetrahedral intermediate.
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product. When cyanoacetic acid is used, a subsequent decarboxylation (loss of CO2) can occur, especially under heating, to yield the nitrile.[2]
Caption: Mechanism of the Knoevenagel Condensation.
Catalyst Selection: A variety of catalysts can be employed for the Knoevenagel condensation, ranging from basic amines like piperidine and pyridine to Lewis acids and heterogeneous catalysts.[8][10][11] For the reaction between an aliphatic aldehyde like hexanal and cyanoacetic acid, a weak organic base such as piperidine is a common and effective choice.[8][12] The use of heterogeneous catalysts is also gaining traction due to easier separation and recycling, aligning with green chemistry principles.[11]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2-octenenitrile via the Knoevenagel condensation of hexanal and cyanoacetic acid.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Hexanal | ≥98% purity |
| Cyanoacetic Acid | ≥99% purity |
| Piperidine | ≥99% purity (catalyst) |
| Toluene | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |
| Round-bottom flask | Appropriate size |
| Dean-Stark apparatus | For azeotropic removal of water |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| NMR Spectrometer | For product characterization |
| FT-IR Spectrometer | For product characterization |
Step-by-Step Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add hexanal (10.0 g, 0.1 mol) and cyanoacetic acid (8.5 g, 0.1 mol).
-
Add 100 mL of toluene to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.85 g, 0.01 mol).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water with toluene will begin, and water will collect in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). The reaction is typically complete when the theoretical amount of water has been collected in the Dean-Stark trap (approximately 1.8 mL). This usually takes 2-4 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[12]
-
Transfer the reaction mixture to a separatory funnel and wash it with 50 mL of a saturated aqueous solution of sodium bicarbonate to remove any unreacted cyanoacetic acid and the piperidine catalyst.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to obtain pure 2-octenenitrile.
-
Caption: Experimental Workflow for 2-Octenenitrile Synthesis.
Optimization and Troubleshooting
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst | The choice and amount of catalyst significantly impact the reaction rate and yield. | Piperidine is effective for aliphatic aldehydes. Other bases like pyridine or even heterogeneous catalysts can be explored.[8][11] Catalyst loading should be optimized (typically 5-10 mol%). |
| Solvent | The solvent influences reactant solubility and the efficiency of water removal. | Toluene is commonly used for its azeotropic properties with water.[13] Other solvents like ethanol or solvent-free conditions can also be effective, depending on the specific reactants.[14][15][16] |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. | Refluxing in toluene provides a suitable temperature for this reaction. For other solvent systems, the temperature should be optimized.[15] |
| Water Removal | Efficient removal of water drives the equilibrium towards the product. | A Dean-Stark apparatus is highly effective. Alternatively, a drying agent can be added to the reaction mixture. |
| Side Reactions | Potential side reactions include self-condensation of hexanal or Michael addition of the enolate to the product. | Using a weak base and controlling the stoichiometry can minimize side reactions.[15] |
Product Characterization
The final product, 2-octenenitrile, should be characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the vinylic protons, the protons of the alkyl chain, and the allylic protons. The coupling constants between the vinylic protons can confirm the stereochemistry (E/Z isomerism) of the double bond.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the nitrile carbon, the carbons of the double bond, and the carbons of the alkyl chain.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the nitrile group (C≡N) around 2220 cm⁻¹ and a band for the C=C double bond around 1640 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-octenenitrile.
Conclusion
The Knoevenagel condensation of hexanal with cyanoacetic acid is a robust and efficient method for the synthesis of 2-octenenitrile. This application note provides a detailed protocol and a comprehensive understanding of the reaction, enabling researchers to successfully perform this synthesis and apply it to their specific research and development needs. The versatility of the Knoevenagel condensation makes it a valuable tool in the arsenal of synthetic chemists for the construction of carbon-carbon double bonds and the synthesis of a wide array of important organic molecules.[6][7]
References
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
recent developments in knoevenagel condensation reaction: a review. (2025, August 7). Retrieved from [Link]
-
Taylor & Francis. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]
-
PubMed Central. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
ResearchGate. Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
RSC Publishing. Ionic liquids as solvents for the Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
Fiveable. α,β-Unsaturated Nitriles Definition. Retrieved from [Link]
-
YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
ResearchGate. (2024, January 10). (PDF) Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Retrieved from [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (2018, February 6). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
PubMed Central. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Synthesis of (E)-2-cyanohex-2-enoic acid
Introduction: The Synthetic Utility of (E)-2-cyanohex-2-enoic acid
This compound is a substituted α,β-unsaturated cyanoacrylic acid, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of multiple functional groups—a carboxylic acid, a nitrile, and an electron-deficient alkene—makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. The primary and most efficient route to this and similar structures is the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1][2][3]
This document provides an in-depth guide to the catalytic synthesis of this compound, focusing on the underlying reaction mechanisms, a comparative analysis of various catalytic systems, and detailed, field-proven protocols suitable for a research and development setting.
The Knoevenagel Condensation: A Mechanistic Overview
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as 2-cyanoacetic acid) to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction.[3][4] The reaction is almost invariably catalyzed, as the catalyst is essential for generating the nucleophilic carbanion from the active methylene compound.
The general mechanism involves three key stages:
-
Carbanion Formation: A base catalyst deprotonates the α-carbon of the active methylene compound (2-cyanoacetic acid), creating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (butanal). In the case of amine catalysts like piperidine, this step is often preceded by the formation of a more electrophilic iminium ion from the aldehyde.[1][5][6]
-
Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[1]
Figure 1: General mechanism of the piperidine-catalyzed Knoevenagel condensation.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter influencing reaction rate, yield, and overall efficiency. While classic homogeneous bases are common, modern heterogeneous and Lewis acid catalysts offer significant advantages in terms of sustainability and work-up procedures.
| Catalyst Type | Examples | Mechanistic Role | Advantages | Disadvantages | Typical Conditions |
| Homogeneous Base | Piperidine, Pyridine, Triethylamine | Deprotonates active methylene; forms iminium ion with aldehyde.[2][7][8] | High reactivity, mild conditions, well-established. | Difficult to remove from reaction mixture, potential for side reactions.[7] | Ethanol or Toluene, Reflux, 1-6 h |
| Heterogeneous Basic | Hydrotalcites, Metal Oxides (e.g., ZnO), Basic Zeolites | Provides surface basic sites for deprotonation.[5][9][10] | Easily separated by filtration, recyclable, environmentally friendly. | Can have lower activity than homogeneous catalysts, potential for leaching. | Solvent-free or high-boiling solvent, 60-120 °C, 4-24 h |
| Lewis Acid | ZnCl₂, In(III) salts, Boric Acid[11] | Activates the aldehyde's carbonyl group toward nucleophilic attack.[1][12] | Can drive reactions with less reactive substrates, high stereoselectivity.[5] | Often requires stoichiometric amounts, sensitivity to water. | Dichloromethane or Acetonitrile, Room Temp to 60 °C, 2-12 h |
| Bifunctional Acid-Base | Melamine-based polymers, MOFs | Contains both acidic sites to activate the aldehyde and basic sites to form the enolate.[12][13][14] | Synergistic catalysis can lead to very high efficiency and selectivity under mild conditions.[12] | Catalyst synthesis can be complex and costly. | Water or Ethanol, Mild temperatures (e.g., 60 °C).[14] |
| Organocatalyst | DABCO | Acts as a base catalyst, often promoted by an ionic liquid.[15] | Metal-free, often uses greener solvents. | May require specific promoters to achieve high yields. | Ionic Liquid/Water, Room Temp, 1-5 h |
Detailed Experimental Protocol: Piperidine-Catalyzed Synthesis
This protocol details the most common and reliable method for synthesizing this compound using piperidine as a catalyst. The causality behind this choice is its high efficacy under mild conditions and its dual role in activating both the nucleophile and the electrophile.[6][7]
Objective: To synthesize this compound from butanal and 2-cyanoacetic acid.
Materials:
-
2-Cyanoacetic acid (1.0 eq)
-
Butanal (1.05 eq)
-
Piperidine (0.1 eq)[7]
-
Ethanol (as solvent)
-
Hydrochloric acid (1M, for work-up)
-
Deionized water
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Standard glassware for extraction and purification
Figure 2: Experimental workflow for piperidine-catalyzed synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetic acid (e.g., 8.5 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the acid is fully dissolved.
-
Reagent Addition: Add butanal (e.g., 7.6 g, 0.105 mol) to the flask.
-
Catalyst Addition: Slowly add piperidine (e.g., 0.85 g, 0.01 mol) to the reaction mixture. A slight exotherm may be observed.[7]
-
Reaction: Heat the mixture to a gentle reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. If a precipitate forms, it can be collected by filtration.[7]
-
For a more complete recovery, transfer the mixture to a separatory funnel. Acidify the solution by adding 1M HCl until the pH is ~2. This protonates the carboxylate and any remaining piperidine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR, and melting point analysis.
Conclusion
The synthesis of this compound is most effectively achieved via the Knoevenagel condensation. While piperidine remains a highly effective and widely used homogeneous catalyst due to its reliability and mild reaction conditions, researchers should consider the significant advantages offered by modern heterogeneous catalysts. Systems based on reusable solid bases or bifunctional materials can greatly simplify product purification, reduce waste, and align with the principles of green chemistry. The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.
References
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-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
-
López, E., et al. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ACS Publications. (n.d.). Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation. Retrieved from [Link]
-
PMC - PubMed Central. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
ACS Publications. (2021). Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation. Inorganic Chemistry. Retrieved from [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Knoevenagel Condensation. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. Retrieved from [Link]
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Retrieved from [https://www.researchgate.net/publication/325492931_A_Mechanistic_study_of_the_Knoevenagel_Condensation_Reaction_New_Insights_into_the_Influence_of_Acid_and_Base_Properties_of_Mixed_Metal_Oxide_Catalysts_on_the_Catalytic_Activity]([Link]_ Oxide_Catalysts_on_the_Catalytic_Activity)
-
RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
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Application Notes and Protocols for (E)-2-Cyanohex-2-enoic Acid as a Michael Acceptor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of α,β-Unsaturated Systems
In the landscape of organic synthesis, the conjugate addition of nucleophiles to electron-deficient alkenes, widely known as the Michael reaction, stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2] At the heart of this transformation lies the "Michael acceptor," an α,β-unsaturated compound engineered for electrophilicity at its β-carbon. (E)-2-Cyanohex-2-enoic acid emerges as a particularly intriguing Michael acceptor, offering a unique combination of electronic activation and structural features amenable to the synthesis of complex molecular architectures.
The presence of both a nitrile and a carboxylic acid group in conjugation with the alkene profoundly influences its reactivity. These electron-withdrawing groups synergistically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly susceptible to nucleophilic attack.[2] This heightened electrophilicity allows for reactions with a broad spectrum of nucleophiles, including soft nucleophiles like thiols and amines, as well as stabilized carbanions.[3][4] The resulting Michael adducts are versatile intermediates, primed for further elaboration into a variety of valuable compounds, including pharmacologically active agents.[5][6] This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a Michael acceptor, with a focus on the underlying principles and practical considerations for the modern synthetic chemist.
Synthesis of this compound via Knoevenagel Condensation
The most direct and efficient route to this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, cyanoacetic acid, with an aldehyde, butanal. The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to generate the nucleophilic enolate.
Reaction Mechanism
The mechanism proceeds through a series of well-established steps:
-
Enolate Formation: The basic catalyst deprotonates the α-carbon of cyanoacetic acid, which is highly acidic due to the presence of the adjacent cyano and carboxylic acid groups. This generates a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of butanal, forming a tetrahedral intermediate.
-
Protonation: The intermediate is protonated to yield a β-hydroxy adduct.
-
Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of this compound. The formation of the extended π-system is the driving force for this elimination step.
Caption: Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Butanal (1.0 equiv)
-
Cyanoacetic acid (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add butanal (1.0 equiv), cyanoacetic acid (1.0 equiv), and toluene.
-
Add piperidine (0.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted cyanoacetic acid.
-
Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Applications in Michael Addition Reactions
This compound is an excellent Michael acceptor for a variety of nucleophiles. The following sections provide detailed protocols for its use in conjugate addition reactions.
Thia-Michael Addition: Synthesis of β-Thioether Carboxylic Acids
The addition of thiols to Michael acceptors, known as the thia-Michael addition, is a highly efficient and atom-economical method for the formation of carbon-sulfur bonds.[7] These reactions often proceed under mild conditions and can be catalyzed by a base or can even occur without a catalyst.[8] The resulting β-thioether carboxylic acids are valuable intermediates in the synthesis of biologically active compounds.
Caption: General workflow for the thia-Michael addition to this compound.
Materials:
-
This compound (1.0 equiv)
-
Benzyl mercaptan (1.1 equiv)
-
Triethylamine (0.2 equiv)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add benzyl mercaptan (1.1 equiv) to the solution.
-
Add triethylamine (0.2 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired β-thioether carboxylic acid.
| Nucleophile | Catalyst | Solvent | Yield (%) | Reference |
| Benzyl Mercaptan | Triethylamine | DCM | >90 | General Procedure[8] |
| Thiophenol | DBU | THF | >95 | General Procedure[7] |
| Cysteine derivative | Water | Water | >85 | General Procedure[8] |
Aza-Michael Addition: Synthesis of β-Amino Acids
The conjugate addition of amines to Michael acceptors, or aza-Michael addition, is a fundamental route to β-amino acids and their derivatives.[3] These products are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. The reaction can be performed with primary and secondary amines and is often catalyzed by a base or can proceed thermally.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add piperidine (1.2 equiv) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the β-amino acid derivative.
| Nucleophile | Solvent | Temperature | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | >90 | General Procedure[3] |
| Aniline | Neat | 80 °C | ~85 | General Procedure[3] |
| Glycine methyl ester | Methanol | Room Temp. | ~80 | General Procedure[1] |
Carbo-Michael Addition: Synthesis of Substituted Carboxylic Acids
The addition of carbon nucleophiles, particularly stabilized carbanions derived from active methylene compounds, is a powerful tool for constructing complex carbon skeletons.[9] The reaction of this compound with nucleophiles such as malonates or nitroalkanes provides access to highly functionalized dicarboxylic acids or nitro-carboxylic acids, which are versatile synthetic intermediates.[10]
Caption: Mechanism of the Carbo-Michael addition of a stabilized carbanion.
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Ethanol
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equiv) in anhydrous ethanol.
-
Add diethyl malonate (1.2 equiv) dropwise to the solution and stir for 30 minutes at room temperature to generate the enolate.
-
Add a solution of this compound (1.0 equiv) in anhydrous ethanol to the enolate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the desired adduct.
Asymmetric Organocatalytic Michael Additions
A significant advancement in Michael addition chemistry is the development of asymmetric organocatalysis.[11] Chiral amines or thiourea-based catalysts can activate the Michael acceptor and/or the nucleophile to facilitate enantioselective bond formation.[12] For instance, a chiral secondary amine can form a chiral iminium ion with an α,β-unsaturated aldehyde, which then undergoes stereoselective attack by a nucleophile. While this compound is not an aldehyde, related organocatalytic principles can be applied, often involving activation of the nucleophile or non-covalent activation of the acceptor.[13][14] The products of these reactions, chiral β-substituted carboxylic acids, are highly valuable in drug discovery.[5][15]
Conclusion and Future Outlook
This compound is a versatile and highly reactive Michael acceptor with broad applicability in organic synthesis. Its straightforward preparation via the Knoevenagel condensation and its reactivity with a wide range of nucleophiles make it an attractive building block for the synthesis of complex molecules. The resulting Michael adducts, particularly those obtained through asymmetric catalysis, hold significant promise for the development of novel therapeutics. Future research in this area will likely focus on expanding the scope of asymmetric transformations and exploring the utility of the resulting products in the synthesis of natural products and pharmaceuticals.
References
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(2E)-2-cyano-2-hexenoic acid - 869-00-1, C7H9NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]
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Carbanions | — C: – |. Available from: [Link]
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Carbanions are negatively charged ions in which one of its carbon atoms possess. Available from: [Link]
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Nucleophilic conjugate addition. Wikipedia. Available from: [Link]
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Michael addition reaction. Wikipedia. Available from: [Link]
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Proposed catalytic cycle of the Michael addition. ResearchGate. Available from: [Link]
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Synthesis of New (2E,4E)-2-Cyano-5-phenylpenta-2,4-dienethioamide Derivatives. Available from: [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]
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Thiol-ene reaction. Wikipedia. Available from: [Link]
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Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. Available from: [Link]
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Michael Addition Reaction Mechanism. Chemistry Steps. Available from: [Link]
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Conjugate Addition of Thiols. Available from: [Link]
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Thia-Michael Addition in Diverse Organic Synthesis. ResearchGate. Available from: [Link]
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Thia-Michael Addition in Diverse Organic Synthesis. Available from: [Link]
-
14.03 Examples of Conjugate Addition Reactions. YouTube. Available from: [Link]
-
ChemInform Abstract: Catalytic Asymmetric Michael Additions of α-Cyanoacetates | Request PDF. ResearchGate. Available from: [Link]
-
CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. The negative charge gives good nucleophilic pr. SIUE. Available from: [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. PubMed Central. Available from: [Link]
-
Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. PubMed. Available from: [Link]
-
Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis | Request PDF. ResearchGate. Available from: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. Available from: [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Available from: [Link]
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Available from: [Link]
-
Michael Addition. Organic Chemistry Portal. Available from: [Link]
-
2-cyclohexenone. Organic Syntheses Procedure. Available from: [Link]
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Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed. Available from: [Link]
-
(PDF) Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. ResearchGate. Available from: [Link]
-
Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones, Novel and Highly Potent Anti-inflammatory and Cytoprotective Agents | Request PDF. ResearchGate. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
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Mastering the Michael Addition: A Detailed Guide to Reactions with (E)-2-Cyanohex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and utilizing (E)-2-cyanohex-2-enoic acid in Michael addition reactions. As a highly functionalized Michael acceptor, this substrate offers a versatile platform for the synthesis of complex molecules with significant potential in medicinal chemistry and materials science. This guide delves into the underlying principles of the reaction, provides detailed experimental protocols for both the synthesis of the substrate and its subsequent use in Michael additions, and outlines methods for the characterization of the resulting products.
Introduction: The Power of the Michael Addition
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] Its broad applicability and tolerance of a wide range of functional groups have made it an indispensable tool in the construction of complex molecular architectures, particularly in the realm of drug discovery and development.[2] The reaction's continued relevance is highlighted by its use in the synthesis of a variety of natural products and pharmaceutical agents.
This compound is a particularly interesting Michael acceptor. The presence of both a carboxylic acid and a nitrile group, two potent electron-withdrawing groups, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for the use of a diverse array of nucleophiles, including amines, thiols, and stabilized carbanions, leading to the formation of highly functionalized products. These products, in turn, can serve as valuable intermediates for the synthesis of novel therapeutic agents and advanced materials.
Mechanistic Insights: Understanding the Reaction Pathway
The Michael addition reaction proceeds through a conjugate addition mechanism. The reaction is initiated by the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system (the Michael acceptor). This attack is facilitated by the electron-withdrawing nature of the cyano and carboxylic acid groups, which polarize the double bond and create a partial positive charge on the β-carbon. The resulting intermediate is a resonance-stabilized enolate, which is then protonated to yield the final Michael adduct.
Weak bases are generally preferred as catalysts for this reaction, as they favor the 1,4-addition pathway over the competing 1,2-addition to the carbonyl group.[3] Strong bases, on the other hand, can lead to undesired side reactions.[3]
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Knoevenagel Condensation
Materials:
-
Butanal
-
Cyanoacetic acid
-
Piperidine
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine butanal (1.0 eq), cyanoacetic acid (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reflux: Heat the reaction mixture to reflux. The water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Washing: Wash the organic layer successively with 1 M hydrochloric acid and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Table 1: Typical Reaction Parameters for Knoevenagel Condensation
| Parameter | Value |
| Reactants | Butanal, Cyanoacetic Acid |
| Catalyst | Piperidine |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
Michael Addition Reactions with this compound
The high reactivity of this compound allows for its use in Michael addition reactions with a variety of nucleophiles. The following sections provide detailed protocols for aza-Michael and thia-Michael additions.
Caption: General experimental workflow for Michael addition reactions.
Aza-Michael Addition Protocol
The aza-Michael addition of amines to this compound provides a direct route to β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. [4] Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Ammonium chloride (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in dichloromethane.
-
Base Addition: Add a catalytic amount of triethylamine (0.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired β-amino acid derivative.
Thia-Michael Addition Protocol
The thia-Michael addition of thiols to this compound affords β-thioether derivatives. This reaction is often highly efficient and can proceed without a catalyst, although a mild base is sometimes used to facilitate the reaction. [5] Materials:
-
This compound
-
Thiol
-
Triethylamine (optional)
-
Dichloromethane
-
Ammonium chloride (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in dichloromethane.
-
Catalyst (Optional): If necessary, add a catalytic amount of triethylamine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the β-thioether derivative.
Table 2: Representative Nucleophiles for Michael Addition
| Nucleophile Class | Example | Resulting Adduct |
| Amines (Aza-Michael) | Piperidine, Morpholine, Benzylamine | β-Amino acid derivatives |
| Thiols (Thia-Michael) | Thiophenol, Benzyl mercaptan | β-Thioether derivatives |
| Carbanions | Diethyl malonate, Ethyl acetoacetate | γ-Keto esters, 1,5-dicarbonyl compounds |
Characterization of Michael Adducts
The structure and purity of the synthesized Michael adducts should be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for elucidating the structure of the Michael adducts.
-
¹H NMR: The disappearance of the signals corresponding to the vinylic protons of the starting this compound is a key indicator of a successful reaction. New signals will appear for the protons on the newly formed C-C or C-heteroatom bond and the adjacent methine and methylene groups. The chemical shifts and coupling patterns of these new signals provide valuable information about the regiochemistry and stereochemistry of the adduct.
-
¹³C NMR: The disappearance of the alkene carbon signals and the appearance of new aliphatic carbon signals in the ¹³C NMR spectrum further confirm the formation of the Michael adduct. The chemical shifts of the carbonyl, cyano, and carboxylic acid carbons can also provide useful structural information.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the Michael adduct and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed depending on the properties of the compound.
Applications in Drug Development and Beyond
The Michael adducts derived from this compound are versatile intermediates with numerous potential applications, particularly in the field of drug development. The ability to introduce a wide variety of functional groups via the Michael addition allows for the rapid generation of diverse chemical libraries for biological screening.
-
β-Amino Acids: These are key components of peptidomimetics and have been incorporated into a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.
-
Covalent Inhibitors: The electrophilic nature of the α,β-unsaturated system can be exploited in the design of covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action.
Conclusion
This compound is a highly valuable and versatile substrate for Michael addition reactions. Its enhanced electrophilicity, arising from the presence of two strong electron-withdrawing groups, allows for efficient reactions with a broad range of nucleophiles. This guide has provided a detailed overview of the synthesis of this key substrate and its application in aza- and thia-Michael additions, complete with experimental protocols and characterization guidelines. The resulting highly functionalized Michael adducts hold significant promise as building blocks for the discovery and development of new therapeutic agents and advanced materials.
References
-
Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. J. Prakt. Chem.1887 , 35, 349–356. [Link]
-
Mather, B. D.; Viswanathan, K.; Miller, K. M.; Long, T. E. Michael addition reactions in macromolecular design for emerging technologies. Prog. Polym. Sci.2006 , 31, 487–531. [Link]
-
Knoevenagel, E. Condensationen zwischen Aldehyden und Malonsäure. Ber. Dtsch. Chem. Ges.1898 , 31, 2596–2619. [Link]
-
Mohapatra, S. K.; Sahu, P. K.; Mohanty, S.; Dehury, N.; Guru, S. Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chem. J.2018 , 5, 4-12. [Link]
-
Nakamura, S.; Nakashima, H.; Sugimoto, H.; Matsuda, S.; Toru, T. Enantioselective Aza-Michael Reaction of α,β-Unsaturated Carbonyl Compounds with Amines Catalyzed by a Chiral Ru Complex. Org. Lett.2005 , 7, 4479–4481. [Link]
-
Reddy, M. S.; Nageswar, Y. V. D. Aza-Michael addition of amines to α,β-unsaturated compounds using molecular iodine as a catalyst. Tetrahedron Lett.2006 , 47, 801–804. [Link]
-
Pace, V.; Holzer, W. Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds and Nitriles. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 4, pp 633–681. [Link]
-
Silverman, R. B.; Holladay, M. W. The Organic Chemistry of Drug Design and Drug Action, 3rd ed.; Academic Press, 2015. [Link]
-
Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer, 2009. [Link]
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The Strategic Utility of (E)-2-Cyanohex-2-enoic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(E)-2-Cyanohex-2-enoic acid and its ester derivatives represent a class of highly versatile and reactive building blocks in modern organic synthesis. Their unique electronic and structural features, characterized by the presence of a conjugated system bearing both an electron-withdrawing nitrile and a carboxylic acid (or ester) group, render them exceptionally potent Michael acceptors and valuable precursors for a variety of cyclization and multicomponent reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including pyridines, pyrimidines, and pyrazoles. The protocols and mechanistic discussions are designed to offer both a theoretical understanding and a practical framework for the utilization of this reagent in research and drug discovery endeavors.
The Chemical Rationale: Understanding the Reactivity of this compound
The synthetic utility of this compound is fundamentally rooted in its electronic properties. The strong electron-withdrawing nature of the cyano and carboxyl groups polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This pronounced electrophilicity is the cornerstone of its reactivity, primarily in Michael addition reactions, which often serve as the initiating step in the construction of complex heterocyclic systems.
Furthermore, the presence of multiple reactive sites—the α,β-unsaturated system, the nitrile, and the carboxylic acid—allows for sequential and domino reactions, enabling the rapid assembly of diverse molecular architectures from simple precursors. This multicomponent reactivity is a key advantage in the pursuit of efficient and atom-economical synthetic strategies.
Synthesis of Substituted 3-Cyano-2-Pyridones
Substituted 2-pyridone moieties are prevalent in a wide array of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The reaction of this compound esters with active methylene compounds in the presence of a base and a source of ammonia provides a direct and efficient route to highly functionalized 3-cyano-2-pyridones.
Mechanistic Insight
The synthesis of 3-cyano-2-pyridones from this compound esters proceeds through a well-established reaction cascade initiated by a Michael addition. The choice of an active methylene compound, such as malononitrile or ethyl cyanoacetate, is critical as it introduces additional functional groups into the final product. The base, typically a mild one like piperidine or a stronger one like potassium carbonate, serves to deprotonate the active methylene compound, generating a potent nucleophile.[2]
The reaction mechanism can be delineated as follows:
-
Michael Addition: The nucleophilic carbanion generated from the active methylene compound attacks the electrophilic β-carbon of the (E)-2-cyanohex-2-enoate. This conjugate addition forms a new carbon-carbon bond and generates an enolate intermediate.[3]
-
Intramolecular Cyclization (Thorpe-Ziegler type): The enolate intermediate undergoes a subsequent intramolecular cyclization. The nitrogen from a source of ammonia (often ammonium acetate) attacks one of the carbonyl or cyano groups, leading to the formation of a six-membered ring. The Thorpe-Ziegler reaction provides a conceptual basis for this nitrile-based cyclization.[4][5]
-
Tautomerization and Aromatization: The cyclized intermediate then undergoes tautomerization and subsequent elimination of a molecule of water or alcohol to yield the stable, aromatic 2-pyridone ring system.
Sources
Application Note: A Multi-Stage Protocol for the Purification of (E)-2-cyanohex-2-enoic acid
Introduction: The Importance of Purity for a Versatile Chemical Intermediate
(E)-2-cyanohex-2-enoic acid is a bifunctional molecule featuring both a carboxylic acid and a nitrile group attached to an α,β-unsaturated backbone. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and specialized polymers. The electron-withdrawing nature of the nitrile and carboxyl groups renders the double bond highly reactive and susceptible to nucleophilic addition, making it a key building block for creating complex molecular architectures[1].
The utility of this compound in drug discovery and materials science is critically dependent on its purity. Impurities can interfere with subsequent reactions, lead to undesirable side products, and compromise the performance and safety of the final product. This application note provides a comprehensive, multi-stage protocol for the purification of this compound, designed to yield a high-purity product suitable for demanding research and development applications.
Understanding the Impurity Profile: Insights from the Knoevenagel Condensation
The most common and efficient synthetic route to this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (butanal) with a compound containing an active methylene group (cyanoacetic acid)[2]. The reaction is typically catalyzed by a weak base such as piperidine or an ammonium salt[2].
The nature of this synthesis informs the likely impurity profile of the crude product. Key impurities to consider during purification include:
-
Unreacted Starting Materials: Residual butanal and cyanoacetic acid.
-
Catalyst: The basic catalyst used to promote the reaction (e.g., piperidine).
-
Geometric Isomer: The (Z)-2-cyanohex-2-enoic acid isomer, which may form as a minor byproduct.
-
Side-Products: Byproducts from self-condensation of the aldehyde or other side reactions.
-
Polymerization Products: Cyanoacrylates are known to be prone to polymerization, especially under basic conditions or at elevated temperatures[3].
A robust purification strategy must be designed to systematically remove each of these impurity classes.
A Strategic Approach to Purification
Our recommended purification protocol is a sequential, multi-stage process designed to progressively enhance the purity of the target compound. The workflow begins with a simple extractive work-up, followed by a bulk purification via recrystallization, and concludes with an optional high-purity polishing step using flash column chromatography for applications requiring the highest purity.
Caption: Overall purification workflow for this compound.
Step 1: Post-Reaction Work-up (Liquid-Liquid Extraction)
Causality: The initial step aims to remove the bulk of water-soluble and acid/base-reactive impurities. Acidification of the reaction mixture protonates the basic catalyst (e.g., piperidine) and the carboxylate product, rendering the catalyst water-soluble and the product organic-soluble. Unreacted cyanoacetic acid, being a polar dicarboxylic acid derivative, will have significant water solubility, facilitating its removal into the aqueous phase.
Protocol:
-
Cool the crude reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable water-immiscible organic solvent).
-
Transfer the solution to a separatory funnel.
-
Acidify the mixture by washing with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (test with pH paper). This step protonates the catalyst, making it soluble in the aqueous phase.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Deionized water (2-3 times) to remove residual acid and water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) solution to facilitate the separation of the layers and remove residual water from the organic phase.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Step 2: Primary Purification by Recrystallization
Causality: Recrystallization is an effective technique for purifying solids by leveraging differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures[4]. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures[4]. For this compound, a moderately polar, α,β-unsaturated carboxylic acid, a non-polar aromatic solvent or a mixed solvent system is often effective. A patent describing the purification of a similar compound, 2-cyanoacrylic acid, specifies recrystallization from toluene, providing a strong rationale for its use[5].
Protocol:
-
Solvent Selection: Toluene is a recommended starting point. Alternatively, a solvent pair system such as ethanol/water or toluene/hexane can be employed if a single solvent is not optimal[6][7].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene).
-
Heat the mixture gently with stirring (e.g., on a hot plate) to bring the solvent to a boil. Continue to add small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent to maximize recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Step 3 (Optional): High-Purity Polishing by Flash Column Chromatography
Causality: For applications requiring exceptionally high purity (>99%), flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase[8]. Given that this compound is a polar and acidic compound, peak tailing can be an issue on standard silica gel due to strong interactions with surface silanol groups. To mitigate this, the mobile phase can be acidified (e.g., with acetic or formic acid). This suppresses the ionization of the carboxylic acid, reducing its polarity and minimizing strong interactions with the silica, leading to better peak shape and separation.
Protocol:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical starting gradient might be 10-30% ethyl acetate in hexanes. Crucially, add a small amount of acetic acid or formic acid (e.g., 0.5-1% v/v) to the eluent mixture to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column uniformly.
-
Sample Loading: Dissolve the recrystallized product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and load it carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the final, high-purity this compound.
Caption: Principle of purification by flash column chromatography.
Data Summary and Purity Assessment
The effectiveness of the purification protocol should be validated at each stage. The following table provides a summary of the purification stages and methods for assessing purity.
| Purification Stage | Key Parameters & Solvents | Primary Impurities Removed | Purity Assessment Method |
| Extractive Work-up | Organic: Ethyl AcetateAqueous: 1 M HCl, Water, Brine | Catalyst, unreacted cyanoacetic acid, water-soluble byproducts | TLC |
| Recrystallization | Solvent: Toluene or Ethanol/Water | Geometric isomers, less soluble/more soluble organic impurities | Melting Point, ¹H NMR |
| Flash Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate + 0.5% Acetic Acid | Closely related structural analogs, residual impurities | HPLC, ¹H & ¹³C NMR |
Purity Assessment Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the final product.
-
¹H NMR (predicted): The spectrum should show a characteristic triplet for the terminal methyl group, a multiplet for the adjacent methylene group, another multiplet for the methylene group allylic to the double bond, and a triplet for the vinylic proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The absence of signals corresponding to starting materials or the (Z)-isomer would indicate high purity.
-
¹³C NMR (predicted): The spectrum should show distinct signals for the carboxyl carbon, the nitrile carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the propyl chain. The presence of the correct number of signals confirms the structure, and the absence of extraneous peaks indicates high purity. Spectral data for the related (E)-2-cyano-2-hexenoic acid methyl ester can serve as a useful reference.
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying the purity of polar acidic compounds.
-
Column: A standard C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic or acetic acid added to both phases to ensure sharp peaks for the acidic analyte.
-
Detection: UV detection at a wavelength where the α,β-unsaturated system absorbs (typically around 210-250 nm).
-
Result: A single, sharp peak in the chromatogram indicates a high degree of purity.
-
References
-
SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester. Retrieved from [Link]
-
ChemSynthesis. (2025-05-20). (2E)-2-cyano-2-hexenoic acid. Retrieved from [Link]
-
FooDB. (2010-04-08). Showing Compound (E)-2-Hexenoic acid (FDB008086). Retrieved from [Link]
- Google Patents. (n.d.). US5703267A - Process for producing 2-cyanoacrylic acid.
-
PubChem. (n.d.). 2-Hexenoic acid, (2E)-. Retrieved from [Link]
-
Cork Institute of Technology. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2021-11-24). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hexenoic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020-09-03). Can anyone provide any advice on purification of cyanoacrylates by column chromatography? Retrieved from [Link]
-
PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
-
DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]
-
Metin, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). (2E)-2-Hexenoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Agilent. (2011-05-17). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]
-
Jones Chromatography. (2001-06). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Sources
- 1. 2-Cyanoacrylic Acid|Key Synthetic Intermediate [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. US5703267A - Process for producing 2-cyanoacrylic acid - Google Patents [patents.google.com]
- 5. Showing Compound (E)-2-Hexenoic acid (FDB008086) - FooDB [foodb.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Antimicrobial Screening of α,β-Unsaturated Nitriles
Introduction: The Emerging Potential of α,β-Unsaturated Nitriles as Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the promising candidates are α,β-unsaturated nitriles, a class of organic compounds characterized by a nitrile group conjugated with a carbon-carbon double bond. This structural motif confers unique electronic properties, rendering the molecule susceptible to nucleophilic attack and positioning it as a potentially reactive agent against microbial targets.[1]
The antimicrobial activity of structurally related α,β-unsaturated carbonyls, such as cinnamaldehyde and its derivatives, has been well-documented.[2][3] Their mechanism of action is often attributed to the disruption of microbial cell membranes and the covalent modification of cellular nucleophiles, such as cysteine residues in essential enzymes.[3] It is hypothesized that α,β-unsaturated nitriles exert their antimicrobial effects through a similar mechanism, acting as Michael acceptors to interfere with vital cellular processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective screening and characterization of the antimicrobial properties of α,β-unsaturated nitriles.
Mechanism of Action: The Electrophilic Nature of α,β-Unsaturated Nitriles
The key to the potential antimicrobial activity of α,β-unsaturated nitriles lies in their electrophilic nature. The electron-withdrawing nitrile group, in conjugation with the alkene, creates an electron-deficient β-carbon, making it a prime target for nucleophilic attack by biological macromolecules. This is commonly referred to as a Michael addition.
Proposed Antimicrobial Mechanisms:
-
Enzyme Inhibition: The sulfhydryl groups of cysteine residues in microbial enzymes can act as nucleophiles, attacking the β-carbon of the α,β-unsaturated nitrile. This covalent modification can lead to irreversible enzyme inhibition, disrupting critical metabolic pathways.
-
Membrane Disruption: The lipophilic nature of many α,β-unsaturated nitriles may facilitate their partitioning into the microbial cell membrane. Once embedded, they can disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[3]
-
Interference with Quorum Sensing: Some studies on related compounds suggest that they may interfere with bacterial communication systems known as quorum sensing, which regulates virulence factor production and biofilm formation.[3]
Caption: Proposed antimicrobial mechanisms of α,β-unsaturated nitriles.
Primary Antimicrobial Screening: Broth Microdilution Assay
The broth microdilution assay is a fundamental method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol: Broth Microdilution for α,β-Unsaturated Nitriles
1. Preparation of Stock Solutions:
-
Due to the often hydrophobic nature of α,β-unsaturated nitriles, dissolve the test compounds in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Causality: DMSO is a common solvent for poorly water-soluble compounds and is generally tolerated by most microorganisms at low final concentrations (typically ≤1% v/v).
2. Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add a specific volume of the compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
4. Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.
-
5. Incubation:
-
Cover the plate and incubate at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours.
6. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Caption: Workflow for the broth microdilution assay.
Secondary Screening: Agar Well Diffusion Assay
The agar well diffusion assay provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Protocol: Agar Well Diffusion for α,β-Unsaturated Nitriles
1. Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
2. Inoculation:
-
Spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface of the agar plate using a sterile cotton swab.
3. Well Creation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the α,β-unsaturated nitrile solution (at a known concentration) into each well.
-
Controls:
-
Solvent Control: A well containing only the solvent (e.g., DMSO).
-
Positive Control: A well containing a known antibiotic.
-
4. Incubation:
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
5. Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Presentation: Summarizing Antimicrobial Activity
A clear and concise presentation of data is crucial for comparing the activity of different compounds.
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) at X µ g/well |
| Cinnamonitrile | Staphylococcus aureus | 100-200 | 15-20 |
| Substituted Nitrile A | Escherichia coli | 50-100 | 18-22 |
| Substituted Nitrile B | Candida albicans | 25-50 | 20-25 |
| Positive Control | S. aureus | e.g., 1 | e.g., 25 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values for cinnamonitrile and its derivatives may vary based on the specific strain and testing conditions.[4]
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antimicrobial drug development is ensuring that the compounds are toxic to microbes but not to host cells. Standard cytotoxicity assays, such as the MTT assay, are essential.
Protocol: MTT Assay for Cytotoxicity
1. Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate medium in a 96-well plate and allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the α,β-unsaturated nitriles in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for a period that mimics the antimicrobial assay (e.g., 24 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
Safety and Handling of α,β-Unsaturated Nitriles
α,β-Unsaturated nitriles are electrophilic and potentially reactive compounds that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Waste Disposal: Dispose of waste containing α,β-unsaturated nitriles according to institutional and local regulations for chemical waste.
Conclusion
The screening of α,β-unsaturated nitriles for antimicrobial activity is a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this application note provide a robust framework for the initial assessment of their efficacy and safety. By understanding their potential mechanism of action and employing standardized and appropriately modified screening methods, researchers can effectively identify and advance lead compounds for further development.
References
- Shu, C., Ge, L., Li, Z., Chen, B., Liao, S., Lu, L., Wu, Q., Jiang, X., An, Y., Wang, Z., & Qu, M. (2024). Antibacterial activity of cinnamon essential oil and its main component of cinnamaldehyde and the underlying mechanism. Frontiers in Microbiology.
- Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. Organic Chemistry Key Term.
- Pasqua, R. D., Feo, V. D., Villani, F., & Mauriello, G. (2007). In vitro and in vivo antibacterial activity of some naturally occurring and synthetic slenaldehydes. Journal of Antimicrobial Chemotherapy.
- BenchChem. (n.d.).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Shu, C., Ge, L., Li, Z., Chen, B., Liao, S., Lu, L., Wu, Q., Jiang, X., An, Y., Wang, Z., & Qu, M. (2024). Antibacterial activity of cinnamon essential oil and its main component of cinnamaldehyde and the underlying mechanism. Frontiers in Microbiology.
- CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed.
- Kühn, I., Rabsch, W., & Reissbrodt, R. (2004). A new and simple method for the screening of antibiotic producing microorganisms.
- Lall, N., & Meyer, J. J. M. (1999). In vitro inhibition of drug-resistant and drug-sensitive strains of Mycobacterium tuberculosis by ethnobotanically selected South African plants. Journal of Ethnopharmacology.
- EUCAST. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. European Committee on Antimicrobial Susceptibility Testing.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- ISO 20776-1:2019. Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
- Fisher Scientific. (n.d.).
- The American Conference of Governmental Industrial Hygienists (ACGIH). (2023). Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices.
- Occupational Safety and Health Administration (OSHA). (n.d.).
- Environmental Protection Agency (EPA). (n.d.). Waste Disposal Guidelines.
Sources
Application Note: A Practical Guide to Enzyme Inhibition Studies with (E)-2-cyanohex-2-enoic acid
<
Introduction
(E)-2-cyanohex-2-enoic acid belongs to the class of α,β-unsaturated carbonyl compounds, a group of molecules recognized for their reactivity and diverse pharmacological activities.[1][2] The defining feature of this class is a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group.[1][2] This arrangement polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.[2][3] Due to this inherent reactivity, compounds like this compound are of significant interest in drug discovery as potential covalent enzyme inhibitors.[4][5] Covalent inhibitors form a stable, lasting bond with their target enzyme, which can offer advantages in terms of potency and duration of action.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition properties of this compound. It covers the underlying mechanism of action, practical pre-assay considerations, a detailed protocol for determining the half-maximal inhibitory concentration (IC50), and advanced methods to confirm a covalent binding mechanism.
Section 1: The Chemistry of Inhibition - A Covalent Mechanism
The primary mechanism by which this compound is expected to inhibit enzymes is through a Michael addition reaction.[4][7][8] This reaction involves the 1,4-nucleophilic addition of a soft nucleophile, typically from an amino acid residue in the enzyme's active site, to the electrophilic β-carbon of the α,β-unsaturated system.[3][9]
Key Points of the Mechanism:
-
The Electrophile: this compound acts as a "Michael acceptor." The electron-withdrawing nature of the adjacent cyano (-CN) and carboxylic acid (-COOH) groups makes the β-carbon particularly electron-deficient and ready to accept electrons.[2]
-
The Nucleophile: The "Michael donor" is a nucleophilic residue within the enzyme, most commonly the thiol group of a cysteine (Cys) residue.[7][9][10] Other residues like histidine (His) or lysine (Lys) can also act as nucleophiles.
-
The Covalent Bond: The reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to what is often time-dependent or irreversible inhibition.[6][11] This effectively inactivates the enzyme.
Caption: Covalent inhibition via Michael addition.
Section 2: Pre-Assay Considerations: The Foundation of Robust Data
Before proceeding with inhibition assays, several properties of this compound must be considered to ensure data integrity.
1. Solubility and Stability:
-
Solubility: Cyanoacrylate compounds often exhibit good solubility in organic solvents like DMSO, ketones, or nitromethane, but their solubility in aqueous buffers can be limited.[12][13] It is critical to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions. The final concentration of DMSO in the assay should typically be kept below 1% to avoid affecting enzyme activity.[14]
-
Stability: The α,β-unsaturated system is reactive. The stability of the compound in your chosen assay buffer should be assessed. This can be done by pre-incubating the compound in the buffer for the duration of the assay, followed by analysis (e.g., via LC-MS) to check for degradation. In the presence of water, cyanoacrylates can undergo polymerization, which may affect results.[15]
2. Choice of Target Enzyme and Assay Buffer:
-
Target Enzyme: The ideal target is an enzyme known to have a nucleophilic residue (e.g., cysteine) in or near its active site. Cysteine proteases, certain kinases, and dehydrogenases are common examples.[10]
-
Buffer System: The pH of the buffer is critical. The reactivity of cysteine's thiol group is highly pH-dependent; it becomes a much stronger nucleophile (thiolate anion) at higher pH values. However, enzyme stability must also be maintained. A common starting point is a buffer like HEPES or phosphate buffer at a pH between 7.0 and 8.0.[16] Ensure the buffer itself does not react with the compound.
3. Control Experiments:
-
DMSO Control: Always include a control with the highest concentration of DMSO used in the experiment to account for any solvent effects.
-
No-Enzyme Control: To check for compound interference with the assay signal (e.g., absorbance or fluorescence), include a control with the inhibitor and substrate but no enzyme.
-
No-Inhibitor Control: This represents 100% enzyme activity (or 0% inhibition) and is the baseline for all calculations.
Section 3: Protocol - IC50 Determination for this compound
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[17][18][19] It is a standard measure of inhibitor potency.[18]
Objective: To determine the IC50 value of this compound against a target enzyme using a 96-well plate format.
Materials:
-
Target Enzyme (e.g., a cysteine protease like Papain)
-
This compound
-
DMSO (Anhydrous)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, with 1 mM EDTA and 5 mM DTT for Papain activation)
-
Substrate (e.g., a fluorogenic peptide substrate for the target enzyme)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Protocol Workflow:
Sources
- 1. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. academic.oup.com [academic.oup.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]
- 6. fiveable.me [fiveable.me]
- 7. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4038345A - High viscosity cyanoacrylate adhesive compositions, and process for their preparation - Google Patents [patents.google.com]
- 14. BiochemSphere [biochemicalsci.com]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. courses.edx.org [courses.edx.org]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low yield in Knoevenagel condensation of hexanal
Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for troubleshooting and optimizing the condensation of hexanal with active methylene compounds. As Senior Application Scientists, we understand that while the Knoevenagel condensation is a cornerstone of C-C bond formation, its application to aliphatic aldehydes like hexanal can present unique challenges, most notably low yields. This resource provides a structured, question-and-answer approach to navigate these complexities, grounded in mechanistic understanding and practical solutions.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses specific experimental issues you may encounter. We focus on diagnosing the problem and providing actionable solutions.
Q1: My reaction has a low conversion of hexanal, and the starting material is largely unreacted. What are the likely causes and how can I fix this?
Low conversion is a common issue that typically points to problems with reaction kinetics or equilibrium. The primary culprits are often insufficient catalyst activity, suboptimal temperature, or the inhibitory effect of water produced during the reaction.
Causality and Solutions:
-
Catalyst Inactivity or Inappropriateness: The catalyst's role is to facilitate the deprotonation of the active methylene compound to form a reactive enolate.[1] For aliphatic aldehydes like hexanal, the choice of base is critical. A base that is too weak will not generate a sufficient concentration of the enolate, leading to a slow or stalled reaction.
-
Troubleshooting Step: If using a very mild base (e.g., ammonium acetate), consider switching to a more effective, yet still weak, secondary amine catalyst like piperidine or L-proline.[2] These catalysts have been shown to be highly effective.[2] It is crucial to avoid strong bases like NaOH or alkoxides, as this will induce self-condensation of the hexanal.[2][3]
-
-
Suboptimal Reaction Temperature: Many Knoevenagel condensations can proceed at room temperature, but some systems, particularly with less reactive substrates, require heating to overcome the activation energy.[2]
-
Troubleshooting Step: Monitor your reaction at room temperature using Thin Layer Chromatography (TLC). If no significant product formation is observed after a few hours, gradually increase the temperature to 40-60°C or to the reflux temperature of the chosen solvent and continue monitoring.
-
-
Reversibility and Water Inhibition: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[2][4] The accumulation of water can shift the equilibrium back towards the starting materials, effectively stalling the reaction.[4] This is a particularly significant issue in reactions aiming for high conversion.
-
Troubleshooting Step: Implement a method for continuous water removal. The most common and effective technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[2][5][6] Alternatively, adding molecular sieves to the reaction mixture can also sequester water.[4]
-
Q2: My TLC and NMR analyses show the formation of multiple products, leading to a low yield of the desired α,β-unsaturated product. How can I improve selectivity?
Poor selectivity is typically caused by competing side reactions. For hexanal, the most common side reactions are self-condensation (an aldol reaction with itself) and Michael addition of the active methylene compound to your desired product.
Causality and Solutions:
-
Self-Condensation of Hexanal: Aliphatic aldehydes with α-hydrogens, like hexanal, can undergo self-condensation, especially in the presence of a base that is too strong.[2][3] This dimerization consumes the starting material and complicates purification.
-
Michael Addition: The desired α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound (the enolate) can attack the product in a 1,4-conjugate addition, leading to a bis-adduct.[2]
-
Troubleshooting Step: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of hexanal to the active methylene compound is a good starting point.[10] Avoid a large excess of the active methylene compound, as this will increase the probability of the Michael addition side reaction. Monitor the reaction closely and stop it once the hexanal has been consumed to prevent the product from reacting further.
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving low-yield issues in your Knoevenagel condensation of hexanal.
Caption: A troubleshooting flowchart for low-yield Knoevenagel condensations.
Frequently Asked Questions (FAQs)
This section covers broader concepts and foundational knowledge for designing a robust Knoevenagel condensation protocol.
Q1: What is the detailed mechanism for the Knoevenagel condensation when using a secondary amine catalyst like piperidine?
The mechanism with a secondary amine catalyst is more complex than simple base catalysis and proceeds through the formation of a key iminium ion intermediate. This pathway is generally favored as it activates the aldehyde and avoids the high concentrations of enolate that can lead to side reactions.
The key steps are:
-
Iminium Ion Formation: The secondary amine (piperidine) attacks the carbonyl carbon of hexanal. Subsequent dehydration leads to the formation of a reactive, electrophilic iminium ion.[7][9]
-
Enolate Formation: Concurrently, another molecule of the amine catalyst acts as a base, deprotonating the active methylene compound to form a nucleophilic enolate.[1][11]
-
C-C Bond Formation: The enolate attacks the iminium ion, forming the core carbon-carbon bond and a new intermediate.[7][9]
-
Catalyst Regeneration and Elimination: The intermediate eliminates the piperidine catalyst, which is regenerated to continue the cycle. This step is followed by the elimination of a water molecule to yield the final α,β-unsaturated product.[7][9]
Caption: Mechanism of piperidine-catalyzed Knoevenagel condensation.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a significant role by influencing reactant solubility, reaction rates, and even the position of the chemical equilibrium.[2] The optimal choice depends on the specific reactants and desired reaction conditions.
| Solvent Type | Examples | Impact on Knoevenagel Condensation of Hexanal |
| Non-Polar | Toluene, Benzene | Excellent for azeotropic water removal with a Dean-Stark trap, driving the reaction to completion.[2][5] May lead to longer reaction times if water is not actively removed. |
| Polar Aprotic | DMF, Acetonitrile | Can lead to high conversions and selectivities in shorter reaction times due to their ability to solvate charged intermediates effectively.[2] Can make product isolation more difficult. |
| Polar Protic | Ethanol, Methanol | Often effective and can facilitate easy product isolation if the product precipitates upon cooling.[2] The presence of the hydroxyl group can sometimes interfere or slow the reaction compared to aprotic solvents. |
| "Green" Solvents | Water, Solvent-Free | Water has been successfully used as a solvent, promoting green chemistry principles.[2][12] Solvent-free conditions, often with microwave assistance, can offer extremely fast reaction times and an environmentally benign process.[13][14] |
Q3: What is the Doebner modification, and when should I consider using it for my reaction with hexanal?
The Doebner modification is a specific variant of the Knoevenagel condensation where one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid).[3][15] The reaction is typically run in pyridine, which acts as both the solvent and the base catalyst.[3][13]
A key feature of this modification is that the initial condensation product, an α,β-unsaturated dicarboxylic acid, undergoes a subsequent in-situ decarboxylation (loss of CO₂) upon heating, yielding a monocarboxylic α,β-unsaturated acid.[3][8][15]
When to consider it: You should use the Doebner modification if your desired final product is 2-octenoic acid. By reacting hexanal with malonic acid in refluxing pyridine, you can synthesize this product directly in a one-pot procedure.[8]
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation of Hexanal
This protocol provides a baseline procedure for the condensation of hexanal with diethyl malonate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanal (1.0 eq) and diethyl malonate (1.0-1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or toluene (approx. 5-10 mL per mmol of hexanal). Add the weak base catalyst, piperidine (0.1 eq).[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 1-2 hours. If the reaction is slow, gently heat the mixture to 50°C.
-
Workup: Once the hexanal is consumed (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is optimized for driving the reaction to completion and achieving high yields.
-
Apparatus: Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[2]
-
Reagents: Add hexanal (1.0 eq) and the active methylene compound (1.0 eq) to the flask. Add a solvent that forms an azeotrope with water, such as toluene.[5][6]
-
Catalyst: Add the catalyst (e.g., piperidine, 0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress. Continue refluxing until no more water is collected.[2]
-
Workup and Purification: Cool the reaction mixture. Remove the toluene under reduced pressure. Purify the resulting crude product by column chromatography or distillation.
References
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from [Link]
-
Blucher Chemistry Proceedings. (n.d.). The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Retrieved from [Link]
-
Taylor & Francis. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of water content of solvent on the Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel Condensation (Name reactions-Series)-GC. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]
-
Taylor & Francis. (2006). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of Knoevenagel condensation reactions in the presence of used catalyst. Retrieved from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]
-
ResearchGate. (2022). A new finding in the old Knoevenagel condensation reaction. Retrieved from [Link]
-
YouTube. (2018). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Knoevenagel Condensation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for optimizing this crucial carbon-carbon bond-forming reaction. The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the manufacturing of pharmaceuticals, functional polymers, and fine chemicals.[1][2] This resource consolidates troubleshooting advice, frequently asked questions, and validated protocols to help you navigate experimental challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during Knoevenagel condensation experiments, offering quick and direct solutions.
Q1: My Knoevenagel condensation is resulting in a very low yield. What are the most common culprits?
Low yields typically stem from suboptimal choices in catalyst or solvent, incomplete conversion, or the prevalence of side reactions.[3] A systematic approach, starting with evaluating your catalyst and reaction conditions, is the most effective way to diagnose and solve the issue.
Q2: How critical is the choice of catalyst, and what should I use?
The catalyst is paramount. The reaction is generally base-catalyzed, but using a base that is too strong (e.g., NaOH, KOH) can trigger the self-condensation of the aldehyde or ketone starting material, drastically reducing your desired product's yield.[3][4] Weak bases are preferred.
-
Common Choices: Piperidine, pyridine, and ammonium salts (like ammonium acetate) are standard and effective choices.[5]
-
Organocatalysts: Amino acids such as L-proline have also been shown to be effective catalysts in certain reactions.[3]
Q3: Can my choice of solvent really impact the reaction outcome?
Absolutely. The solvent's polarity influences both the reaction rate and the final yield.[3]
-
Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and acetonitrile often lead to high conversions in shorter reaction times.[3][6]
-
Protic Solvents: Ethanol is a commonly used and effective protic solvent.[5]
-
Green Solvents: Water has been successfully used as a solvent, aligning with green chemistry principles and sometimes providing excellent yields.[1][3][7]
-
Nonpolar Solvents: Toluene can be effective, especially when water removal is necessary, but may lead to longer reaction times compared to polar solvents.[3][6]
Q4: What are the primary side reactions, and how can I minimize them?
The two most common side reactions are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the newly formed α,β-unsaturated product.[3]
-
To Minimize Self-Condensation: Avoid strong bases; use a weak base catalyst like piperidine or an ammonium salt.[3][4]
-
To Minimize Michael Addition: Optimize the stoichiometry. Using a slight excess of the carbonyl compound can sometimes help. Avoid unnecessarily long reaction times which can promote this subsequent reaction.
Q5: Is it necessary to remove water from the reaction?
The Knoevenagel condensation produces one molecule of water as a byproduct for every C=C bond formed.[3][8] This water can inhibit the reaction or participate in reversible reactions, thus lowering the equilibrium yield.[5][8] For reactions that are sluggish or do not go to completion, active water removal via a Dean-Stark trap (with a solvent like toluene) or the addition of molecular sieves can significantly improve the product yield.[3][8]
In-Depth Troubleshooting Guide
This section provides a systematic framework for diagnosing and resolving more complex experimental issues.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yields.
Causality Analysis:
-
Catalyst Activity: The catalyst's primary role is to deprotonate the active methylene compound, forming a nucleophilic enolate.[9] If the base is too weak, this deprotonation is inefficient. If it's too strong, it can deprotonate the α-carbon of an enolizable aldehyde, leading to self-condensation.[3][4] The catalyst may also be old or impure, reducing its activity.[5]
-
Solvent Effects: The solvent must solubilize the reactants and stabilize the charged intermediates in the transition state. Polar aprotic solvents like DMF are effective because they can stabilize the enolate and other ionic intermediates without interfering with the base's activity through hydrogen bonding.[3][6]
-
Reaction Kinetics: Condensation reactions are equilibrium processes. Le Chatelier's principle dictates that removing a product (water) will drive the reaction forward.[8] Furthermore, like most reactions, the rate is temperature-dependent. Gentle heating (40-80°C) can often increase the rate and final yield without promoting significant side reactions.[5]
-
Reactant Steric Hindrance: Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects, and may require more forcing conditions (higher temperature, longer time, or a more active catalyst).[8][10] Similarly, sterically hindered aldehydes may react more slowly.[5]
Problem 2: Product Purification is Difficult
A complex reaction mixture containing starting materials, product, and side products can make isolation challenging.
-
Symptom: Oily product that won't crystallize, or multiple spots on TLC after workup.
-
Solution Strategy:
-
Optimize the Reaction: First, revisit the troubleshooting guide for low yield to create a cleaner crude product. Minimizing side products is the best way to simplify purification.
-
Workup Procedure: The workup should effectively remove the catalyst and unreacted starting materials.
-
Purification Technique:
-
Recrystallization: This is the preferred method for solid products. Screen various solvents (e.g., ethanol, ethanol/water, isopropanol) to find one where the product is soluble when hot but sparingly soluble when cold.[13]
-
Column Chromatography: For oils or inseparable solid mixtures, silica gel chromatography is a reliable option. Choose an appropriate solvent system by analyzing the mixture with TLC.[14]
-
-
Data-Driven Optimization
Table 1: Comparative Guide to Catalysts
The choice of catalyst directly impacts reaction efficiency, selectivity, and environmental footprint. The table below compares common catalysts for the benchmark reaction of benzaldehyde with malononitrile.
| Catalyst | Type | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference(s) |
| Piperidine | Homogeneous | Ethanol | Room Temp | 10 min | 95 | No | [2] |
| Ti-Al-Mg Hydrotalcite | Heterogeneous | Ethyl Acetate | 60 | 4 h | 97.6 | Yes | [2] |
| Chitosan | Biocatalyst | Ethanol | 40 | 6 h | >99 | Yes | [2] |
| Porous Mg-Al Phosphate | Heterogeneous | Ethanol | Room Temp | 100 min | 99 | Yes | [2] |
| Ammonium Acetate | Homogeneous | None (Solvent-free) | Room Temp | 5-7 min | >95 | No | [15] |
Table 2: Effect of Solvent on Reaction Performance
Solvent choice can dramatically alter reaction rates and yields.
| Solvent | Type | Conversion (%) | Selectivity (%) | Time | Reference(s) |
| Toluene | Nonpolar | 61-99 | 100 | Hours | [6] |
| Diethyl Ether | Nonpolar | 61-99 | 100 | Hours | [6] |
| Methanol | Protic Polar | Poor | Poor | Slow | [6] |
| Acetonitrile | Aprotic Polar | 81-99 | 100 | 15 min | [6] |
| DMF | Aprotic Polar | 81-99 | 100 | 15 min | [6] |
| Water | Protic Polar | High | High | Variable | [7][16] |
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common Knoevenagel condensation setups.
Protocol 1: Classic Homogeneous Catalysis (Piperidine/Ethanol)
This protocol is a standard, reliable method for reacting aldehydes with active methylene compounds.[2][5]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add ethanol (5-10 mL) and stir until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mmol, 0.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is often complete within 10-60 minutes.
-
Workup: Once the starting material is consumed, cool the flask in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and impurities.
-
Purification: Dry the product under vacuum. If necessary, the crude product can be purified further by recrystallization from ethanol.
Protocol 2: Water Removal with Dean-Stark Apparatus
This protocol is ideal for less reactive substrates (e.g., ketones) or reactions that suffer from unfavorable equilibrium.
-
Reaction Setup: To a 50 mL round-bottom flask, add the aldehyde or ketone (1.0 mmol, 1.0 equiv), the active methylene compound (1.1 equiv), and a suitable solvent like toluene (20 mL).
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 equiv).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected azeotropically in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis shows complete consumption of the limiting reagent.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure to induce precipitation or concentrate fully and purify by column chromatography.
Protocol 3: Solvent-Free Grinding Method
This green chemistry approach is rapid, efficient, and minimizes waste.[15][17]
-
Reactant Mixture: In a mortar, combine the aldehyde (1.0 equiv), the active methylene compound (1.0 equiv), and a solid catalyst (e.g., ammonium acetate, 0.2 equiv).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and running a TLC.
-
Workup: Add water to the solid mixture to dissolve the catalyst and any water-soluble impurities.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the crude product, which is often of high purity.
Mechanistic Overview
Understanding the reaction mechanism is key to troubleshooting. The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration step.
Caption: Knoevenagel condensation general mechanism.
A key feature is that the active methylene compound is sufficiently acidic to be deprotonated by a weak base, which avoids the unwanted self-condensation of the carbonyl partner.[4] For secondary amine catalysts like piperidine, an alternative pathway involving the formation of a more electrophilic iminium ion intermediate is also proposed.[18][19]
References
- BenchChem Technical Support Team. (2025).
- Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile. Benchchem.
- Dalton Transactions.
- Wikipedia.
- NRO-Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- The Journal of Physical Chemistry B. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- ResearchGate. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2025).
- BenchChem Technical Support Team. (2025).
- Organic & Biomolecular Chemistry. (2024).
- ResearchGate. (2014).
- ResearchGate. (2025).
- BenchChem Technical Support Team. (2025).
- Thermo Fisher Scientific.
- ACG Publications. (2021).
- Banaras Hindu University. (2025).
- Dr. K. (2023).
- JoVE. (2025).
- Reddit. (2022). Two questions about the Knoevenagel reaction.
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Technical Support Center: Purification of (E)-2-cyanohex-2-enoic acid
Welcome to the technical support center for the purification of (E)-2-cyanohex-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. As Senior Application Scientists, we have compiled our expertise to provide you with practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary synthesis routes?
This compound is an α,β-unsaturated carboxylic acid containing a nitrile group. This substitution pattern makes it a versatile building block in organic synthesis. The most common method for its synthesis is the Knoevenagel condensation, which involves the reaction of butanal with cyanoacetic acid, typically in the presence of a weak base catalyst like piperidine or an amine salt.[1][2] The reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product.[1]
Q2: What are the main challenges in purifying this compound?
The primary purification challenges stem from the molecule's inherent reactivity. The electron-withdrawing nature of both the cyano and carboxylic acid groups makes the double bond highly susceptible to polymerization, especially under basic conditions or at elevated temperatures.[3][4] Other common issues include the presence of the geometric (Z)-isomer, residual starting materials, catalyst, and colored byproducts from side reactions.[5]
Q3: Why is column chromatography generally not recommended for purifying cyanoacrylates like this compound?
Standard column chromatography using stationary phases like silica gel or alumina is often problematic due to the risk of polymerization.[6] The basic sites on the surface of these materials can initiate anionic polymerization of the electron-deficient alkene, leading to loss of product on the column.[7] If chromatography is necessary, it requires careful treatment of the stationary phase and solvents with acid to neutralize these basic sites.[7]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A combination of analytical methods is ideal for confirming the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for determining the percentage of the desired compound and identifying impurities.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and determining the isomeric purity (E vs. Z).[5][9]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Product Polymerizes During Purification
This is one of the most common and frustrating challenges. Polymerization can occur during distillation, chromatography, or even on storage, resulting in a significant loss of material.
Possible Cause 1: High Temperatures During Distillation
-
Explanation: this compound, like other cyanoacrylates, is thermally sensitive. The high temperatures required for atmospheric distillation can initiate radical polymerization.[4]
-
Solution:
-
Vacuum Distillation: Always purify by vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[3]
-
Inhibitor Addition: Before heating, add a dual-inhibitor system to the crude product. This should include a free-radical inhibitor (e.g., hydroquinone or p-methoxyphenol (MEHQ)) and an anionic polymerization inhibitor (e.g., a strong acid like p-toluenesulfonic acid or phosphorus pentoxide).[3]
-
Possible Cause 2: Basic Impurities or Surfaces
-
Explanation: Residual basic catalyst from the Knoevenagel condensation or basic sites on glassware or chromatography media can initiate anionic polymerization.[7][10]
-
Solution:
-
Acidic Wash: Before distillation, perform an acidic aqueous wash (e.g., with dilute HCl) to neutralize and remove any residual basic catalyst.
-
Acid-Washed Glassware: Ensure all glassware used for purification and storage is thoroughly cleaned and rinsed with a dilute acid solution, followed by distilled water and drying.
-
Storage: Store the purified product in the presence of an acid stabilizer and at reduced temperatures.
-
Issue 2: Low Purity or Presence of Isomers After Recrystallization
Recrystallization is a powerful technique for purification, but achieving high purity requires careful optimization.
Possible Cause 1: Inappropriate Solvent System
-
Explanation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For carboxylic acids, solvent choice is critical to encourage crystal lattice formation.[11]
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities. Good starting points for carboxylic acids include ethanol/water mixtures, ethyl acetate/hexane, or toluene.[11][12]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the compound is too soluble, a less polar co-solvent can be added dropwise until turbidity appears. Allow the solution to cool slowly to promote the formation of pure crystals.
Experimental Protocol: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., a mixture of ethanol and water) and heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[5]
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Possible Cause 2: Isomerization During Purification
-
Explanation: The (Z)-isomer of 2-cyanohex-2-enoic acid is a common impurity. High temperatures or the presence of acid/base can sometimes promote equilibration between the (E) and (Z) isomers.[5] The (E)-isomer is generally the thermodynamically more stable product.
-
Solution:
-
Controlled Conditions: Avoid excessive heat and prolonged exposure to strongly acidic or basic conditions during workup and purification.[5]
-
Fractional Crystallization: If a significant amount of the (Z)-isomer is present, multiple recrystallizations may be necessary to enrich the desired (E)-isomer. The two isomers may have different solubilities in a given solvent system.
-
Visualizing the Purification Workflow
A logical approach to purification is essential. The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Knoevenagel condensation and potential impurities.
References
- BenchChem. (n.d.). How to prevent polymerization during purification of cyanoacrylates.
- ResearchGate. (2020). Can anyone provide any advice on purification of cyanoacrylates by column chromatography?.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Cyanoacrylate Compounds.
- Wikipedia. (n.d.). Knoevenagel condensation.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
- An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. (n.d.).
- MDPI. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates.
- BenchChem. (n.d.). Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Purification.
- Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- ResearchGate. (2021). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives?.
- Crystallization Solvents.pdf. (n.d.).
- Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-hex-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o323.
- Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
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- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Separation of E/Z Isomers of 2-Cyanohex-2-enoic Acid
Welcome to the technical support center for the separation and analysis of 2-cyanohex-2-enoic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and characterizing E/Z geometric isomers. Geometric isomerism, arising from restricted rotation around the C=C double bond, can lead to significant differences in physical properties, reactivity, and biological activity.[1][2] Therefore, achieving high-purity separation is often a critical step in research and development.
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions.
Section 1: Method Selection & Initial Strategy
Choosing the right separation strategy is the foundation of success. This decision depends on factors like the required purity, scale of separation (analytical vs. preparative), and available equipment.
Workflow for Isomer Separation Strategy
The following diagram outlines a general workflow for selecting and developing a separation method for the E/Z isomers of 2-cyanohex-2-enoic acid.
Caption: A decision tree for selecting an appropriate separation strategy.
Q: What is the primary challenge in separating E/Z isomers of 2-cyanohex-2-enoic acid?
A: The primary challenge stems from the fact that E/Z isomers are stereoisomers with the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around the double bond.[2] This often results in very similar physical and chemical properties, such as polarity, solubility, and boiling point, making separation difficult.[3] Chromatographic techniques must exploit subtle differences in molecular shape and dipole moment, while crystallization relies on differences in crystal lattice packing and solubility.
Q: Which separation technique should I try first: chromatography or crystallization?
A: For initial method development, analytical-scale screening, and high-purity, small-scale isolation, chromatography (HPLC or SFC) is the recommended starting point .[4][] These techniques offer high resolving power and are more predictable than crystallization. Supercritical Fluid Chromatography (SFC) is particularly advantageous for isomer separations due to its speed, efficiency, and reduced solvent consumption.[6]
Crystallization should be considered for large-scale, industrial applications where cost is a major factor.[7] However, it is often more challenging to develop, as it depends heavily on the isomers' ability to form distinct, stable crystal lattices.[8] Success is not guaranteed and often requires significant empirical screening of solvents and conditions.[9]
Section 2: Troubleshooting Chromatographic Separations (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for E/Z isomer separation.[10] Success hinges on selecting a column that provides shape-based selectivity.[3][11]
Workflow for HPLC/SFC Method Development
This diagram details a systematic approach to developing and optimizing a chromatographic separation.
Caption: A systematic workflow for chromatographic method development.
Q: My E and Z isomers are co-eluting or have very poor resolution (Rs < 1.0). What should I do?
A: This is the most common issue. The solution lies in enhancing the differential interaction between the isomers and the stationary phase.
Troubleshooting Poor Resolution
| Probable Cause | Recommended Solution & Rationale |
|---|---|
| Inappropriate Stationary Phase | Change the column. Standard C18 phases may not be sufficient. Prioritize columns with shape selectivity. Rationale: E/Z isomers differ in shape more than hydrophobicity. Phenyl-based phases can offer π-π interactions, while cholesterol-bonded or polymeric C30 phases are explicitly designed to resolve geometric isomers by fitting them into ordered structures.[3][11] |
| Incorrect Mobile Phase Polarity | Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For SFC, adjust the co-solvent percentage. Rationale: Fine-tuning polarity can amplify small differences in the isomers' interaction with the stationary phase, affecting retention and selectivity.[12] |
| Suboptimal Temperature | Adjust the column temperature. Try temperatures between 25°C and 40°C. Rationale: Temperature affects solvent viscosity and mass transfer kinetics. Lower temperatures can sometimes increase selectivity (alpha), while higher temperatures improve efficiency (N) and reduce backpressure. This parameter must be optimized empirically.[4] |
| Mobile Phase pH (for HPLC) | Add a modifier like formic acid or TFA (0.1%). For 2-cyanohex-2-enoic acid, the carboxylic acid group's ionization state is critical. Rationale: Suppressing the ionization of the carboxylic acid (by operating at a pH well below its pKa) makes the molecule less polar and promotes more consistent interactions with a reversed-phase column, often leading to sharper peaks and better resolution. |
Q: I'm seeing significant peak tailing for both isomer peaks. Why?
A: Peak tailing is often caused by secondary interactions or issues with the sample solvent.
-
Secondary Silanol Interactions (HPLC): Uncapped silanol groups on the silica support can interact with the polar cyano and carboxyl groups of your analyte.
-
Solution: Use a modern, end-capped column or add a competitive agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase to mask the silanols.
-
-
Solvent Mismatch: Injecting your sample in a solvent much stronger than the mobile phase (e.g., pure DMSO in a high-aqueous mobile phase) can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than or of equivalent strength to the mobile phase.
-
Step-by-Step Protocol: HPLC Screening for E/Z Isomer Separation
This protocol provides a starting point for developing a separation method.
-
Column Selection:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the E/Z isomer mixture in 50:50 acetonitrile:water.
-
-
HPLC Conditions:
Parameter Condition Rationale Mobile Phase A 0.1% Formic Acid in Water Acid modifier to suppress ionization of the analyte. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent. Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column. Column Temp. 30 °C A stable starting temperature. Injection Vol. 5 µL Small volume to prevent column overload. Detector UV-Vis at 220 nm and 254 nm The cyano-enoic acid chromophore should have UV absorbance. | Gradient | 30% B to 80% B over 15 minutes | A broad gradient to locate the elution window for both isomers. |
-
Analysis:
-
Run the gradient method. If peaks are observed, calculate the resolution.
-
If resolution is poor but some separation is visible, optimize by running a shallower gradient around the elution time of the isomers.
-
If there is no separation, switch to the secondary column choice and repeat the screening.
-
Section 3: Troubleshooting Crystallization-Based Separation
Crystallization can be a powerful, cost-effective method for purification if the system behaves favorably.
Q: I am trying to separate the isomers by cooling crystallization, but the product is still an E/Z mixture. What is going wrong?
A: This is common and usually indicates that you are either crystallizing a racemic compound (where E and Z isomers pack together in the crystal lattice) or experiencing simultaneous nucleation of both isomers.
-
Solution 1: Solvent Screening: The choice of solvent is paramount. The goal is to find a solvent system where one isomer is significantly less soluble than the other at the crystallization temperature. A comprehensive screening of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) is necessary.
-
Solution 2: Seeding: If you have a small amount of one pure isomer, use it to seed a supersaturated solution of the mixture.[8] This provides a template for only the desired isomer to crystallize, a technique known as preferential crystallization.
-
Solution 3: Evaporative Crystallization: Slowly evaporating the solvent at a constant temperature can sometimes provide the gentle conditions needed for the less soluble isomer to selectively crystallize.
Q: My compound "oils out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system, or when the rate of supersaturation is too high.
-
Solution 1: Reduce Cooling Rate: A very slow, controlled cooling ramp gives molecules time to orient themselves into a crystal lattice.
-
Solution 2: Use a Less Polar Solvent: The compound may be too soluble in your current solvent. Move to a solvent in which the compound is less soluble at higher temperatures.
-
Solution 3: Add an Anti-Solvent: Dissolve the compound in a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed. This can induce crystallization.[13]
Section 4: Isomer Characterization & Stability FAQs
Q: How can I definitively identify which peak is E and which is Z after separation?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. [14]
-
¹H NMR Coupling Constants: For protons on a double bond (vinylic protons), the coupling constant (³J) is typically larger for the trans (E) configuration (usually 12-18 Hz) compared to the cis (Z) configuration (usually 6-12 Hz).[14]
-
Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY can confirm spatial proximity. An NOE correlation between substituents on the same side of the double bond confirms a Z-isomer, while its absence suggests an E-isomer.[15][16]
Q: Can the E/Z isomers interconvert during my experiment or in storage?
A: Yes, interconversion (isomerization) is possible, though it typically requires energy input.
-
Stability: Generally, the trans (E) isomer is more thermodynamically stable than the cis (Z) isomer due to reduced steric strain between the larger substituent groups.[17]
-
Causes of Interconversion:
-
Acid/Base Catalysis: Strong acids or bases can catalyze rotation around the C=C bond.[17] Be mindful of this when choosing mobile phase modifiers or workup conditions.
-
Light: Photochemical energy (especially UV light) can induce E/Z isomerization. Samples should be stored in amber vials or protected from light.
-
Heat: High temperatures can provide the activation energy needed for isomerization. Avoid excessive heat during sample preparation and analysis.
-
Q: My initial synthesis produced a 70:30 mixture of E/Z isomers. Can I change this ratio?
A: Yes. You can potentially enrich the more stable isomer by promoting equilibration.
-
Method: Dissolve the mixture in a suitable solvent and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or simply reflux for an extended period (if thermally stable). The reaction should eventually reach a thermodynamic equilibrium, which will favor the more stable E-isomer.[17] Monitor the ratio by HPLC or NMR to determine the endpoint. This is a useful strategy if the E-isomer is your desired product.
References
- Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
- Application of NMR Spectroscopy for the Detection of Equilibr
- How NMR Helps Identify Isomers in Organic Chemistry?.
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Pharmainfo.net.
- HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase. Journal of Agricultural and Food Chemistry.
- 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. Pearson.
- Enantiomeric Purific
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Method for separating geometrical isomer.
- Shape Selectivity in Reversed-Phase Liquid Chromatography.
- Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC.
- Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the material Ia.
- Which methods do chemical engineers use to separ
- E/Z isomer identific
- Separation of isomers by selective seeding and crystallis
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy.
- Guide for crystalliz
- What is the principle of crystallization to separate close boiling isomers and the potential to be commercially feasible at scale?.
- Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- How to separate E and Z isomers?.
- E/Z Isomerism. Study Mind.
- E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry.
- E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Doc Brown's Chemistry.
- 7.6 Stability of Alkenes. Organic Chemistry | OpenStax.
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- 6. sphinxsai.com [sphinxsai.com]
- 7. JP2003267959A - Method for separating geometrical isomer - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 17. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Stabilizing (E)-2-cyanohex-2-enoic Acid in Solution
Introduction
Welcome to the technical support center for (E)-2-cyanohex-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this and structurally similar α,β-unsaturated carbonyl compounds. The inherent reactivity of the Michael acceptor system in these molecules presents unique stability challenges in solution. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your compound during experimental workflows. Our approach is grounded in mechanistic principles to empower you to make informed decisions for your specific application.
Troubleshooting Guide: Degradation and Instability Issues
This section addresses common problems encountered when working with this compound in solution. Each issue is followed by a diagnostic approach and recommended solutions based on established chemical principles.
Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Buffers
Symptoms:
-
A time-dependent decrease in the concentration of this compound as measured by HPLC or other quantitative methods.
-
Inconsistent results in bioassays.
-
Appearance of new, unidentified peaks in chromatograms.
Potential Causes & Diagnostic Workflow:
The primary suspect for instability in aqueous solutions is the susceptibility of the α,β-unsaturated system to nucleophilic attack, particularly at the β-carbon, a reaction known as conjugate or Michael addition.[1] Water molecules or buffer components can act as nucleophiles, leading to hydration or adduction. Additionally, the molecule can undergo polymerization, especially under basic conditions.[2][3]
Workflow for Diagnosing Instability:
Caption: Diagnostic workflow for instability of this compound.
Solutions & Mitigation Strategies:
-
pH Optimization: The stability of compounds with a cyanoacrylate-like structure is highly pH-dependent.[4][5] Anionic polymerization and hydrolysis are often catalyzed by basic conditions.[2]
-
Recommendation: Maintain the solution at a slightly acidic pH (e.g., pH 4.0-5.5) to minimize the concentration of hydroxide ions and other nucleophiles. In acidic conditions, the carboxylate is protonated, reducing the electron-withdrawing effect and thus the reactivity of the Michael acceptor.
-
Protocol: Prepare a series of buffers (e.g., acetate, citrate) from pH 3 to 8. Incubate the compound at a fixed concentration and temperature in each buffer. Monitor the concentration of the parent compound over time using a stability-indicating HPLC method.
-
-
Co-solvent Addition: Reducing the water activity in the formulation can slow down hydrolysis reactions.[6]
-
Recommendation: Introduce a non-nucleophilic, water-miscible co-solvent such as propylene glycol, ethanol, or polyethylene glycol (PEG).[6][7]
-
Protocol: Prepare formulations with varying percentages of co-solvent (e.g., 10%, 25%, 50% v/v) in your chosen aqueous buffer. Assess the stability of this compound in these formulations over time.
-
Issue 2: Solution Discoloration or Precipitation Over Time
Symptoms:
-
The initially clear solution becomes yellow or brown.
-
Formation of a solid precipitate.
Potential Causes & Diagnostic Workflow:
Discoloration and precipitation are often indicative of polymerization or the formation of highly conjugated degradation products. The electron-deficient double bond in α,β-unsaturated carbonyl compounds makes them susceptible to radical-initiated and anionic polymerization.[1]
Workflow for Addressing Polymerization:
Caption: Troubleshooting workflow for polymerization and precipitation.
Solutions & Mitigation Strategies:
-
Inclusion of Radical Scavengers: To prevent radical-initiated polymerization, the addition of a free radical scavenger is often effective.[8][9][10]
-
Recommendation: Incorporate a low concentration (e.g., 0.01-0.1% w/v) of a radical scavenger such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or a tocopherol derivative (Vitamin E).[10]
-
Protocol: Prepare stock solutions of the scavenger in a suitable solvent. Add the scavenger to the formulation containing this compound. Monitor for discoloration and precipitation over time, comparing to a control sample without the scavenger.
-
-
Control of Headspace and Storage Conditions: Oxygen can initiate or participate in oxidative degradation and radical chain reactions.
-
Recommendation: Degas the solvent and buffer before use and store the final solution under an inert atmosphere (e.g., nitrogen or argon). Store solutions at reduced temperatures (2-8°C) and protected from light, as both heat and light can promote degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a neutral aqueous solution?
A1: The primary degradation pathway is likely a Michael addition of water to the β-carbon of the α,β-unsaturated system. This is due to the strong electron-withdrawing nature of both the nitrile and carboxylic acid groups, which makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3] Hydrolysis of the nitrile group can also occur, but typically requires more forcing conditions (strong acid or base).
Q2: Can I use a phosphate buffer for my formulation?
A2: While phosphate buffers are common, some phosphate species can act as nucleophiles and potentially catalyze the degradation of α,β-unsaturated carbonyl compounds. It is advisable to first screen for buffer compatibility. Citrate or acetate buffers are often preferred for slightly acidic formulations.[[“]]
Q3: How can I monitor the stability of this compound in my formulation?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. The method should be able to separate the parent compound from all potential degradation products. Developing a gradient elution method on a C18 column is a good starting point. LC-MS can be invaluable for identifying the mass of any degradation products, which helps in elucidating the degradation pathway.
Q4: Are there any specific handling precautions I should take when working with the solid compound?
A4: this compound, like other cyanoacrylates, can be moisture-sensitive even in the solid state, although to a lesser extent than its ester analogues.[2] It is recommended to store the solid compound in a desiccator, under an inert atmosphere if possible, and at a reduced temperature. When weighing and preparing solutions, minimize exposure to atmospheric moisture.
Summary of Recommended Stabilization Strategies
| Strategy | Parameter | Recommended Conditions | Rationale |
| pH Control | Solution pH | 4.0 - 5.5 | Minimizes base-catalyzed hydrolysis and polymerization.[2][4] |
| Solvent System | Co-solvents | 10-50% Propylene Glycol or Ethanol | Reduces water activity, slowing hydrolytic degradation. |
| Antioxidants | Radical Scavengers | 0.01-0.1% BHT or Tocopherol | Inhibits radical-initiated polymerization.[10] |
| Storage | Atmosphere & Temp. | Inert Gas (N₂/Ar), 2-8°C, Protected from Light | Prevents oxidation and slows kinetic degradation rates. |
References
-
LashBeePro. (2018). Cyanoacrylates in Adhesives: pH Levels, Humidity, and Environment. Available at: [Link]
-
MDPI. (2022). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. Available at: [Link]
-
ResearchGate. (2019). Effect of pH and Monomer Dosing Rate in the Anionic Polymerization of Ethyl Cyanoacrylate in Semicontinuous Operation. Available at: [Link]
-
Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?. Available at: [Link]
-
Pressure Sensitive Tape Council. (n.d.). NOVEL CYANOACRYLATE-BASED PSA FOR SEMI-STRUCTURAL APPLICATIONS. Available at: [Link]
-
National Institutes of Health (NIH). (2013). Effect of pH on the Rate of Curing and Bioadhesive Properties of Dopamine Functionalized Poly(ethylene glycol) Hydrogels. Available at: [Link]
-
Nutrition Industry Executive. (2024). Understanding Free Radical Scavengers. Available at: [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
-
MDPI. (2018). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Available at: [Link]
-
MDPI. (2024). Sustainable Strategies for Wine Colloidal Stability: Innovations in Potassium Bitartrate Crystallization Control. Available at: [Link]
-
Britannica. (2024). Radical scavenger | chemistry. Available at: [Link]
-
Portland Press. (2004). Radical scavenger can scavenge lipid allyl radicals complexed with lipoxygenase at lower oxygen content. Available at: [Link]
-
Pollution-Sustainability Directory. (2024). Free Radical Scavenging. Available at: [Link]
-
ChemSynthesis. (2024). (2E)-2-cyano-2-hexenoic acid. Available at: [Link]
-
Consensus. (n.d.). Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. Available at: [Link]
-
ACS Publications. (2019). Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. Available at: [Link]
-
PubMed. (2024). [Screening of trans-3-methyl-2-hexenoic acid-degrading bacteria and analysis of their degradation pathways]. Available at: [Link]
-
FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Available at: [Link]
-
Reddit. (2021). What are Alpha- Beta- unsaturated carboxylic acids and can LiAlH4 reduce their double bonds?. Available at: [Link]
-
PubChem. (n.d.). 2-Cyano-3,5-dimethylhex-2-enoic acid. Available at: [Link]
-
ACS Publications. (2021). Photo-Promoted Decarboxylative Alkylation of α,β-Unsaturated Carboxylic Acids with ICH2CN for the Synthesis of β,γ-Unsaturated Nitriles. Available at: [Link]
-
National Institutes of Health (NIH). (2010). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available at: [Link]
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Available at: [Link]
-
PubChem. (n.d.). 2-Cyano-hex-5-enoic acid ethyl ester. Available at: [Link]
-
MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at: [Link]
-
PubMed. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at: [Link]
-
PubChem. (n.d.). 2-Hexenoic acid, (2E)-. Available at: [Link]
-
PubChem. (n.d.). 2-Cyano-4,5-dimethylhex-2-enoic acid. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. consensus.app [consensus.app]
Technical Support Center: Scaling Up the Synthesis of (E)-2-cyanohex-2-enoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (E)-2-cyanohex-2-enoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to ensure your synthesis is efficient, reproducible, and scalable.
Reaction Fundamentals: The Knoevenagel Condensation
The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid) to a carbonyl group (hexanal), followed by a dehydration step.[1] The reaction is typically catalyzed by a weak base, such as an amine, which is crucial for deprotonating the cyanoacetic acid to form a reactive carbanion intermediate without causing self-condensation of the aldehyde.[1][2]
The general workflow involves reacting the starting materials in a suitable solvent, monitoring the reaction to completion, followed by work-up and purification.
Sources
Technical Support Center: Byproduct Identification in Knoevaenagel Condensation of Hexanal
Welcome to the technical support center for the Knoevenagel condensation of hexanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Knoevenagel condensation of hexanal is producing a significant amount of a higher molecular weight species. What is the likely identity of this byproduct?
A1: The most probable byproduct is the result of hexanal self-condensation.
This is a common side reaction, particularly when using stronger bases or elevated temperatures.[1][2] Hexanal, having α-hydrogens, can act as both the enolate precursor and the carbonyl electrophile in an aldol-type condensation.[3][4] The reaction proceeds through the formation of a β-hydroxy aldehyde, which can then dehydrate to yield an α,β-unsaturated aldehyde, specifically (E)-2-butyl-2-octenal.[5][6]
-
Causality: The use of a base that is too strong can deprotonate hexanal at the α-carbon, generating an enolate. This enolate can then attack the carbonyl carbon of another hexanal molecule.[5] The subsequent dehydration is often favored, especially with heating, leading to the conjugated enone product.[5]
Q2: I'm observing a byproduct with a molecular weight corresponding to the addition of my active methylene compound to the desired Knoevenagel product. What is this and how can I prevent it?
A2: This byproduct is likely the result of a Michael addition.
The initial Knoevenagel product is an α,β-unsaturated system, which is an excellent Michael acceptor. The enolate of your active methylene compound can act as a Michael donor and add to this product in a 1,4-conjugate addition.[1][7][8] This is more prevalent with highly reactive methylene compounds and longer reaction times.[1]
-
Causality: The electron-withdrawing groups on the Knoevenagel product make the β-carbon electrophilic. The nucleophilic enolate of the active methylene compound will attack this site, leading to the formation of a new carbon-carbon bond.[8]
Q3: How does the choice of catalyst influence byproduct formation in the Knoevenagel condensation of hexanal?
A3: The catalyst is a critical factor in controlling selectivity and minimizing side reactions.
Weak bases such as piperidine, pyridine, or ammonium salts are generally preferred for the Knoevenagel condensation.[1][9] Using a strong base, like sodium hydroxide or an alkoxide, can significantly promote the self-condensation of hexanal.[2] The high reactivity of the active methylene compound's enolate, once formed, can help outcompete the self-condensation pathway.[10][11]
| Catalyst Type | Primary Function | Potential Byproducts | Mitigation Strategy |
| Weak Bases (e.g., Piperidine) | Facilitate deprotonation of the active methylene compound. | Minimal self-condensation. | Use catalytic amounts. |
| Strong Bases (e.g., NaOH) | Can lead to rapid, uncontrolled enolate formation from hexanal. | Significant hexanal self-condensation. | Avoid or use with extreme caution at low temperatures. |
| Lewis Acids (e.g., TiCl₄) | Activate the carbonyl group of the aldehyde.[12] | Can promote polymerization or other side reactions if not used carefully. | Use in combination with a weak base like triethylamine.[12] |
Q4: My reaction seems to stall, and I'm left with unreacted starting materials along with some byproducts. What can I do?
A4: Incomplete conversion can be due to several factors, including reaction equilibrium and catalyst deactivation.
The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[12][13] The accumulation of water can shift the equilibrium back towards the reactants.[13]
-
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene.[14] Alternatively, the addition of molecular sieves can be effective.[13]
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or GC. While higher temperatures can increase the reaction rate, they can also favor byproduct formation.[1] A careful balance is necessary.
-
Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a slow or incomplete reaction, while too much can increase the likelihood of side reactions.
-
Byproduct Formation Pathways
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Byproduct Monitoring
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol or toluene).
-
Add the weak base catalyst (e.g., piperidine, 0.1 eq).
-
Begin stirring and add hexanal (1.0-1.2 eq) dropwise.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired product from any byproducts.
Protocol 2: Analysis of Byproducts by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC Method:
-
Column: A non-polar column (e.g., DB-5ms) is generally suitable.
-
Injection Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium.
-
-
MS Analysis: Acquire mass spectra in the electron ionization (EI) mode. Compare the obtained mass spectra with a library (e.g., NIST) to identify the desired product and potential byproducts based on their fragmentation patterns and molecular ion peaks.
Troubleshooting Workflow
References
- BenchChem Technical Support Team. (2025). troubleshooting low yields in Knoevenagel condensation. Benchchem.
- Gauth. (n.d.). Solved: Draw the enone product of aldol self-condensation of hexanal. Gauthmath.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- deGruyter, J. N., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(11), 2584-2588.
- Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
- Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Physics Wallah.
- J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific.
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Thermo Fisher Scientific.
- The Umbrella Academy. (2023, January 14). Knoevenagel condensation. YouTube.
- Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI.
- BenchChem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions. BenchChem.
- van der Loop, M., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Organic & Biomolecular Chemistry, 20(38), 7535-7552.
- The Umbrella Academy. (2023, January 14). Knoevenagel condensation. YouTube.
- JoVE. (2023, April 30). Conjugate Addition of Enolates: Michael Addition. JoVE.
- Wikipedia. (n.d.). Self-condensation. Wikipedia.
- Slovenian Chemical Society. (n.d.). Hydrodeoxygenation and aldol condensation of hexanal over NiMo/γ-Al2O3. Slovenian Chemical Society.
- Filo. (2025, July 3). Aldol Condensation with Hexanal. Filo.
Sources
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- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 5. gauthmath.com [gauthmath.com]
- 6. secure.confis.cz [secure.confis.cz]
- 7. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 11. youtube.com [youtube.com]
- 12. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for (E)-2-Cyanohex-2-enoic Acid Synthesis
Welcome to the technical support center for the synthesis of (E)-2-cyanohex-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing this reaction, with a specific focus on the critical parameter of catalyst loading. Here, you will find field-tested insights, detailed troubleshooting protocols, and evidence-based explanations to enhance your reaction yield, selectivity, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the synthesis of this compound, which is typically achieved via a Knoevenagel condensation.[1][2]
Q1: What is the most common reaction to synthesize this compound? The most prevalent and efficient method is the Knoevenagel condensation, which involves the reaction of butanal (a C4 aldehyde) with cyanoacetic acid.[3] This reaction is catalyzed by a weak base.[1]
Q2: Which catalyst is recommended for this synthesis, and why? Weak organic bases are standard catalysts for the Knoevenagel condensation to prevent the self-condensation of the aldehyde starting material.[1][4] Piperidine is a very common and effective choice due to a good balance of basicity and nucleophilicity.[5][6] Other options include pyrrolidine, pyridine, or ammonium salts like ammonium acetate, which can be a greener alternative.[4][7]
Q3: How does catalyst loading impact the reaction outcome? Catalyst loading is a critical parameter.
-
Too Low: Insufficient catalyst leads to slow or incomplete reactions, resulting in low conversion of starting materials and poor yield.[7]
-
Too High: Excessive catalyst can promote undesired side reactions, such as Michael addition of the cyanoacetic acid to the product or self-condensation of butanal.[4][8] This also increases purification challenges and material costs.
Q4: Can the choice of solvent affect the optimal catalyst loading? Absolutely. The solvent's polarity influences reaction kinetics.[4] Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction, potentially requiring a lower catalyst loading compared to less polar solvents like toluene or solvent-free conditions.[4][8] Some modern protocols even utilize water as a green solvent.[9]
Q5: My reaction has stalled. Is adding more catalyst the right solution? Not necessarily. While insufficient catalyst is a possible cause, other factors like water accumulation (a byproduct of the condensation), reactant purity, or suboptimal temperature could be the root cause.[4][7][8] Simply adding more catalyst without diagnosis can worsen side reactions. It is better to first monitor the reaction with TLC to confirm it has stalled and then investigate other parameters.[4]
Troubleshooting Guide: Low Yield and Poor Selectivity
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading.
Problem 1: Low Product Yield / Incomplete Conversion
Low yield is the most frequent challenge. It often indicates that the reaction conditions are not optimized for maximum conversion of the limiting reagent.
Potential Causes & Diagnostic Steps:
-
Suboptimal Catalyst Loading: The catalyst concentration may be too low for efficient turnover.
-
Diagnostic Protocol: Run a parallel screen of the reaction with varying catalyst loadings (e.g., 2 mol%, 5 mol%, 10 mol%, 15 mol%). Monitor each reaction by TLC or GC at set time points (e.g., 1, 2, 4, and 6 hours) to determine the rate of starting material consumption.
-
-
Catalyst Inactivity: The catalyst may be old, degraded, or impure.
-
Diagnostic Step: Use a fresh bottle of catalyst or purify the existing stock and repeat a previously successful reaction to see if the yield improves.
-
-
Water Inhibition: The Knoevenagel condensation produces one equivalent of water. This byproduct can inhibit the catalyst and shift the reaction equilibrium back toward the reactants, preventing full conversion.[4][7]
-
Diagnostic Step: Set up the reaction with a Dean-Stark trap or add molecular sieves to remove water as it forms.[10] If the yield improves significantly, water removal is a key factor for your system.
-
-
Incorrect Temperature: The reaction may be too cold to proceed at a reasonable rate.
-
Diagnostic Step: While many Knoevenagel reactions run at room temperature, gentle heating (e.g., 40-80°C) can often improve both the rate and final yield.[8] Run the reaction at a slightly elevated temperature and monitor its progress.
-
Solutions Workflow:
The following diagram outlines a logical workflow for troubleshooting low yield, emphasizing the optimization of catalyst loading.
Caption: Troubleshooting logic for low reaction yield.
Problem 2: Poor (E)-Selectivity or Formation of Side Products
The desired product is the (E)-isomer. Formation of the (Z)-isomer or other impurities indicates a loss of kinetic or thermodynamic control, often linked to catalyst loading.
Potential Causes & Diagnostic Steps:
-
Excessive Catalyst Loading: Too much catalyst can accelerate side reactions. The most common is a Michael addition, where a second molecule of the deprotonated cyanoacetic acid attacks the α,β-unsaturated product.[4]
-
Diagnostic Step: Analyze the crude reaction mixture by ¹H NMR or LC-MS to identify unexpected byproducts. Compare the results from reactions with high and low catalyst loadings. A reduction in byproducts at lower loadings is a strong indicator of this issue.
-
-
Reaction Time Too Long: Even with optimal catalyst loading, letting the reaction run for too long can allow for the slow formation of thermodynamic side products.
-
Diagnostic Step: Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction immediately. Do not let it stir overnight without prior time-course data.
-
Data-Driven Optimization of Catalyst Loading:
A systematic screening is the most reliable method to determine the optimal catalyst concentration.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of (E)-isomer (%) | Key Observations |
| 2 | 8 | 65 | 60 | Very slow reaction, incomplete conversion. |
| 5 | 4 | 98 | 92 | Clean reaction, minimal side products. |
| 10 | 2 | >99 | 89 | Faster reaction, but noticeable byproduct formation on TLC.[11] |
| 15 | 2 | >99 | 80 | Rapid reaction, significant Michael addition byproduct observed. |
Table 1: Example data from a piperidine-catalyzed reaction of butanal and cyanoacetic acid in toluene at 50°C. This demonstrates a "sweet spot" at 5 mol% where yield is maximized before side reactions become significant.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
Objective: To identify the optimal catalyst loading for maximizing the yield of this compound while minimizing side products.
Materials:
-
Butanal (1.0 eq)
-
Cyanoacetic acid (1.05 eq)
-
Catalyst (e.g., Piperidine)
-
Solvent (e.g., Toluene)
-
Reaction vessels (e.g., 4x 25 mL round-bottom flasks)
-
Magnetic stir plate and stir bars
-
TLC plates, chamber, and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Set up four identical reaction flasks, each with a stir bar.
-
To each flask, add butanal (e.g., 10 mmol, 0.72 g) and cyanoacetic acid (10.5 mmol, 0.90 g) dissolved in 10 mL of toluene.
-
To the flasks, add the catalyst in varying amounts:
-
Flask 1: 2 mol% piperidine (0.2 mmol, 17 mg)
-
Flask 2: 5 mol% piperidine (0.5 mmol, 43 mg)
-
Flask 3: 10 mol% piperidine (1.0 mmol, 85 mg)
-
Flask 4: 15 mol% piperidine (1.5 mmol, 128 mg)
-
-
Stir all reactions at the desired temperature (e.g., 50°C).
-
Monitor the progress of each reaction every hour using TLC. Spot the starting material and the reaction mixture on the same plate to track the consumption of butanal.
-
Once a reaction appears complete (no more starting material visible by TLC), or after a set time (e.g., 6 hours), stop the reaction by cooling to room temperature.
-
Work up each reaction identically (e.g., wash with dilute HCl, then brine, dry over MgSO₄, and concentrate under reduced pressure).
-
Analyze the crude yield and purity of each sample by ¹H NMR and/or GC to determine the optimal catalyst loading.
Protocol 2: Reaction Workup and Product Purification
Objective: To isolate and purify the synthesized this compound.
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with a small amount of cold solvent (e.g., cold ethanol or a hexane/ethanol mixture).[8]
-
If no precipitate forms, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove the amine catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Mechanism and Catalyst Role
The synthesis proceeds via the Knoevenagel condensation. Understanding the mechanism clarifies the role of the catalyst and potential pitfalls.
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Mechanism Explained:
-
Deprotonation: The basic piperidine catalyst removes an acidic proton from the α-carbon of cyanoacetic acid, creating a highly reactive enolate nucleophile.[12]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of butanal, forming a carbon-carbon bond and a β-hydroxy intermediate (an aldol adduct).[12]
-
Dehydration: This intermediate readily eliminates a molecule of water to form the stable, conjugated α,β-unsaturated product, this compound, and regenerates the catalyst.[1][2]
This mechanism highlights why a base is essential: it generates the nucleophile required for the reaction to proceed. However, a base that is too strong or too concentrated can lead to unwanted deprotonation of the aldehyde or other side reactions.
References
- Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Silva, A. M. G., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC - PubMed Central.
- Wikipedia. (n.d.). Knoevenagel condensation.
- MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
- Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
- Merck Millipore. (n.d.). Knoevenagel Condensation Reaction.
- YouTube. (2023). Knoevenagel condensation.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (E)-2-cyanohex-2-enoic Acid
This guide provides an in-depth, objective comparison of analytical methods for the validation of (E)-2-cyanohex-2-enoic acid, a key intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document outlines the critical parameters for method validation, supported by experimental data and protocols. Our focus is on ensuring scientific integrity and providing a robust framework for reliable and reproducible analytical results.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This is a critical step in drug development and manufacturing, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[4] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently updated Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[3][5][6][7][8][9][10][11][12]
This compound, with its α,β-unsaturated nitrile structure, presents unique analytical challenges.[13][14] Its chromophore makes it suitable for UV-based detection methods, while its carboxylic acid moiety allows for various chromatographic and derivatization strategies. This guide will compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Validation Workflow: A Visual Overview
A well-defined workflow is essential for a systematic approach to analytical method validation. The following diagram illustrates the key stages of this process.
Caption: General Workflow for Analytical Method Validation
Comparative Analysis of HPLC and GC Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques in the pharmaceutical industry. The choice between them for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, as well as the desired sensitivity and sample throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds.[2][15] For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the mobile phase.
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[16][17][18] Due to the low volatility of carboxylic acids, a derivatization step is often required to convert them into more volatile esters or silyl ethers.[16][19]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Derivatization:
-
React the this compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl ester.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the derivatized this compound reference standard in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately weighing the test substance, derivatizing it, and dissolving it in the solvent.
-
Validation Parameters: A Head-to-Head Comparison
The following sections detail the key validation parameters and provide illustrative data for both the HPLC and GC methods. The acceptance criteria are based on the ICH Q2(R1) guidelines.[6][11]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][20]
-
HPLC: The specificity of the HPLC method can be demonstrated by injecting a placebo (a mixture of all excipients without the active ingredient) and showing no interfering peaks at the retention time of this compound. Additionally, forced degradation studies (e.g., acid, base, oxidation, heat, and light) can be performed to show that the method can separate the analyte from its degradation products.
-
GC: For the GC method, specificity is established by analyzing a blank (derivatized solvent) and a placebo to ensure no interfering peaks. The high resolution of capillary GC columns generally provides excellent specificity.
Linearity
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21][22]
A series of at least five concentrations of the reference standard should be prepared and analyzed. The linearity is evaluated by a linear regression analysis of the analyte peak area versus concentration.
| Parameter | HPLC Method (Illustrative Data) | GC Method (Illustrative Data) | Acceptance Criteria |
| Range | 10 - 150 µg/mL | 5 - 100 µg/mL | 80 - 120% of the test concentration |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Insignificant |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1][20] It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. This should be performed at a minimum of three concentration levels, with at least three replicates at each level.
| Concentration Level | HPLC Method (% Recovery) | GC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 99.2% | 98.0 - 102.0% |
| 100% | 100.2% | 100.5% | 98.0 - 102.0% |
| 120% | 99.8% | 99.6% | 98.0 - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][20] It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, and with different equipment.
| Parameter | HPLC Method (%RSD) | GC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2% |
| Intermediate Precision (n=6) | 1.2% | 1.5% | ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][21]
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak, typically 3:1 for LOD and 10:1 for LOQ.
| Parameter | HPLC Method (Illustrative Data) | GC Method (Illustrative Data) |
| LOD | 0.5 µg/mL | 0.2 µg/mL |
| LOQ | 1.5 µg/mL | 0.7 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
-
HPLC: Variations in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
GC: Variations in oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.2 mL/min), and injector temperature (±5°C).
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits for all robustness variations.
Conclusion and Recommendations
Both HPLC and GC are suitable techniques for the quantitative analysis of this compound, each with its own advantages.
-
HPLC is a straightforward and robust method that does not require derivatization, making it more suitable for routine quality control analysis.
-
GC , after derivatization, can offer higher sensitivity (lower LOD and LOQ) and may be preferred for impurity profiling or trace analysis.
The choice of method should be based on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. A thorough validation, following the principles outlined in this guide and the relevant regulatory guidelines, is essential to ensure the generation of reliable and accurate analytical data.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- Quality Guidelines - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace.
- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation | Request PDF - ResearchGate. (2025, August 6).
- Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution - Diva-Portal.org. (2020, May 19).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22).
- Conducting GC Method Validation Using High Accuracy Standards - Environics. (2024, August 23).
- CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B.
- Method Validation of Short Chain Carboxylic Acids - Theseus. (2021, October 11).
- Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed.
- HPLC Separation of Carboxylic Acids - SIELC Technologies.
- Spectroscopic Methods.
- How to do HPLC method validation - YouTube. (2022, March 3).
- Spectroscopic Methods | Analytical Chemistry Class Notes - Fiveable.
- Validation of Analytical Methods: A Review - Gavin Publishers.
- Validation of Analytical Methods for Pharmaceutical Analysis.
- Q2(R2) Validation of Analytical Procedures - FDA.
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31).
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace.
- REACTIONS OF ALPHA, BETA-UNSATURATED DINITRILES | Journal of the American Chemical Society - ACS Publications.
- α,β-Unsaturated Nitriles Definition - Organic Chemistry Key Term | Fiveable.
- 10: Spectroscopic Methods - Chemistry LibreTexts. (2021, September 11).
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A Comparative Spectroscopic Guide to (E)-2-cyanohex-2-enoic Acid and its Analogs for Drug Development Professionals
This guide provides an in-depth spectroscopic analysis and characterization of (E)-2-cyanohex-2-enoic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific compound, this guide employs a comparative approach. We will leverage comprehensive data from its close structural analog, (E)-2-hexenoic acid, and its methyl ester, this compound methyl ester, to provide a robust predictive characterization. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the scientific rationale behind the analysis.
The Significance of the α,β-Unsaturated System
This compound belongs to the class of α,β-unsaturated carbonyl compounds. The conjugation of the nitrile (cyano) group and the carboxylic acid with the carbon-carbon double bond creates a unique electronic environment. This functionality is often explored in drug design for its potential as a Michael acceptor, allowing for covalent interactions with biological targets. Understanding the precise electronic and structural characteristics through spectroscopy is paramount for predicting reactivity and metabolic stability.
Synthesis via Knoevenagel Condensation: A Reliable Route
The synthesis of this compound and its derivatives is typically achieved through the Knoevenagel condensation.[1][2] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, cyanoacetic acid or its ester) with an aldehyde (butanal). The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.[3][4]
Caption: Knoevenagel condensation for the synthesis of this compound.
Spectroscopic Characterization: A Comparative Analysis
The following sections detail the expected spectroscopic features of this compound, drawing comparisons with (E)-2-hexenoic acid and (E)-2-cyano-2-hexenoic acid methyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. The presence of the cyano, carbonyl, and alkene moieties in this compound will give rise to characteristic absorption bands.
| Functional Group | This compound (Predicted) | (E)-2-hexenoic acid (Experimental) | (E)-2-cyano-2-hexenoic acid methyl ester (Experimental) | Rationale for Prediction |
| C≡N stretch | ~2230 cm⁻¹ | N/A | ~2230 cm⁻¹ | The C≡N stretch is typically sharp and of medium intensity. Its position is relatively insensitive to conjugation. |
| C=O stretch | ~1710 cm⁻¹ | ~1690 cm⁻¹ | ~1725 cm⁻¹ | The electron-withdrawing cyano group will increase the C=O bond order, shifting the absorption to a higher wavenumber compared to (E)-2-hexenoic acid. The carboxylic acid dimerizes, lowering the frequency compared to the ester. |
| C=C stretch | ~1640 cm⁻¹ | ~1650 cm⁻¹ | ~1645 cm⁻¹ | Conjugation lowers the C=C stretching frequency. The cyano group's electronic effect is expected to be minor here. |
| O-H stretch | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | N/A | Characteristic broad absorption of a carboxylic acid due to hydrogen bonding. |
Experimental Protocol for FT-IR Analysis:
-
Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
| Proton | This compound (Predicted Chemical Shift, δ ppm) | (E)-2-hexenoic acid (Experimental Chemical Shift, δ ppm)[5] | Rationale for Prediction |
| -COOH | 10-12 | ~12.04 | The acidic proton is typically broad and downfield. |
| =C-H | 7.2-7.5 | 7.09 | The electron-withdrawing cyano group deshields the vinylic proton, shifting it downfield. |
| -CH₂- | ~2.4 | 2.20 | The allylic protons will be slightly deshielded by the conjugated system. |
| -CH₂- | ~1.6 | 1.50 | Standard alkyl region. |
| -CH₃ | ~0.9 | 0.95 | Standard alkyl region. |
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | (E)-2-hexenoic acid (Experimental) | (E)-2-cyano-2-hexenoic acid methyl ester (Experimental)[6] | Rationale for Prediction |
| C=O | ~165 | ~172 | ~162 | The cyano group will have a complex electronic effect on the carbonyl carbon. |
| C-CN | ~110 | N/A | ~108 | The carbon attached to the cyano group is significantly shielded. |
| =C-H | ~150 | ~149 | ~152 | The vinylic carbon is deshielded. |
| C≡N | ~115 | N/A | ~116 | Characteristic chemical shift for a nitrile carbon. |
| -CH₂- | ~34 | ~35 | ~33 | Standard alkyl region. |
| -CH₂- | ~21 | ~22 | ~21 | Standard alkyl region. |
| -CH₃ | ~13 | ~13 | ~13 | Standard alkyl region. |
Experimental Protocol for NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity and correlation spectra (e.g., COSY, HSQC).
Caption: A typical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | This compound (Predicted m/z) | (E)-2-hexenoic acid (Experimental m/z)[7] | Rationale for Prediction |
| [M]⁺ | 139.06 | 114.07 | The molecular ion peak is expected to be observed. |
| [M-OH]⁺ | 122.06 | 97.06 | Loss of the hydroxyl radical is a common fragmentation pathway for carboxylic acids. |
| [M-COOH]⁺ | 94.06 | 69.07 | Loss of the carboxyl group is another common fragmentation pathway. |
Experimental Protocol for Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
Acquire the mass spectrum in the desired mass range.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.[8][9]
| Compound | λmax (Predicted, nm) | Electronic Transition | Rationale |
| This compound | ~210-220 | π → π | The extended conjugation due to the cyano and carboxyl groups will shift the λmax to a longer wavelength compared to a simple alkene.[10] |
| (E)-2-hexenoic acid | ~210 | π → π | A typical λmax for an α,β-unsaturated carboxylic acid. |
Experimental Protocol for UV-Vis Spectroscopy:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol, hexane).
-
Record the UV-Vis spectrum over a range of 200-400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
Comparative Summary
| Spectroscopic Technique | This compound (Key Features) | (E)-2-hexenoic acid (Key Features) | Key Differentiator |
| IR | C≡N stretch at ~2230 cm⁻¹ | Absence of C≡N stretch | Presence of the nitrile group. |
| ¹H NMR | Vinylic proton at ~7.2-7.5 ppm | Vinylic proton at ~7.09 ppm | Downfield shift of the vinylic proton due to the cyano group. |
| ¹³C NMR | C≡N carbon at ~115 ppm, C-CN carbon at ~110 ppm | Absence of nitrile-related signals | Presence of two additional signals in the nitrile region. |
| MS | Molecular ion at m/z 139 | Molecular ion at m/z 114 | Difference in molecular weight. |
| UV-Vis | λmax slightly longer than (E)-2-hexenoic acid | λmax at ~210 nm | Extended conjugation leading to a bathochromic shift. |
Conclusion
The spectroscopic characterization of this compound can be confidently predicted through a comparative analysis with its close structural analogs. The presence of the cyano group introduces distinct features in the IR, NMR, and mass spectra, which serve as key identifiers. This guide provides a foundational framework for researchers to synthesize and characterize this and similar molecules, enabling more informed decisions in the drug discovery and development pipeline. The provided protocols and predictive data serve as a self-validating system for the empirical analysis of this important class of compounds.
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A Comparative Guide to the Synthesis of α,β-Unsaturated Cyano Acids
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Introduction: The Versatility of α,β-Unsaturated Cyano Acids
α,β-Unsaturated cyano acids and their ester derivatives, cyanoacrylates, are exceptionally valuable building blocks in modern organic chemistry. Their unique electronic structure, characterized by a highly polarized double bond activated by potent electron-withdrawing nitrile and carboxyl groups, makes them highly reactive and versatile intermediates.[1] This reactivity is harnessed in a wide array of applications, from the synthesis of life-saving pharmaceuticals and potent agrochemicals to the development of advanced polymers and instant adhesives.[1][2] Given their significance, the efficient and stereoselective synthesis of these compounds is a critical focus for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the most prominent synthetic methodologies for preparing α,β-unsaturated cyano acids. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a comparative analysis of their performance, scope, and limitations to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Method 1: The Knoevenagel Condensation
The Knoevenagel condensation is arguably the most classic and widely employed method for constructing the α,β-unsaturated cyano framework.[2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as cyanoacetic acid or its esters, catalyzed by a base.[4][5]
Mechanism and Rationale
The reaction proceeds through a well-established pathway involving three key steps: deprotonation, nucleophilic addition, and elimination.[6][7]
-
Deprotonation: A base, typically a weak amine like piperidine or pyridine, removes a proton from the α-carbon of the cyanoacetic acid.[4][8] The choice of a mild base is crucial; a strong base could induce the undesirable self-condensation of the aldehyde starting material.[4] The resulting carbanion is stabilized by resonance through the adjacent nitrile and carboxyl groups.
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate.[5]
-
Elimination (Dehydration): This intermediate readily undergoes dehydration, eliminating a molecule of water to form the thermodynamically stable conjugated C=C double bond, yielding the α,β-unsaturated cyano acid product.[4][5]
Visualizing the Knoevenagel Condensation Mechanism
Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.
Performance and Scope
The Knoevenagel condensation is highly versatile, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[9] Reactions involving aromatic aldehydes substituted with electron-donating groups (e.g., -OMe) or electron-withdrawing groups (e.g., -NO2) generally proceed in excellent yields, often exceeding 90%.[9][10] The reaction conditions are typically mild, and recent advancements have introduced protocols using microwave irradiation or ionic liquid catalysts to shorten reaction times and improve yields, aligning with green chemistry principles.[9][11]
A key consideration is stereoselectivity. While mixtures of E and Z isomers are possible, the reaction often favors the formation of the more thermodynamically stable E-isomer, especially when the isomers can equilibrate via the common β-hydroxy precursor.[4]
Representative Experimental Protocol: Knoevenagel-Doebner Modification
The Doebner modification is particularly useful as it employs pyridine as both the solvent and catalyst and often includes a decarboxylation step when dicarboxylic acids like malonic acid are used.[4][12] For cyanoacetic acid, the reaction proceeds without decarboxylation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 eq.).
-
Reagents: Add cyanoacetic acid (1.1 eq.) followed by pyridine (2-3 volumes). A catalytic amount of piperidine (0.1 eq.) can be added to accelerate the reaction.[13]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for the synthesis of α,β-unsaturated compounds, renowned for its excellent stereoselectivity, typically favoring the (E)-alkene.[14][15] This method involves the reaction of an aldehyde or ketone with a phosphonate carbanion, generated by deprotonating a phosphonate ester.
Mechanism and Rationale
The HWE reaction provides a high degree of control over the alkene geometry. For the synthesis of α,β-unsaturated cyano compounds, a cyanomethylphosphonate ester, such as diethyl (cyanomethyl)phosphonate, is the key reagent.
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is used to deprotonate the α-carbon of the cyanomethylphosphonate, creating a highly nucleophilic phosphonate carbanion.[14][15]
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde, forming an intermediate oxaphosphetane.[16]
-
Elimination: This intermediate collapses, eliminating a water-soluble dialkylphosphate salt and forming the C=C double bond.[14] The elimination pathway strongly favors the formation of the E-isomer due to steric factors in the transition state, making the HWE reaction a superior choice when high E-selectivity is required.[15][16]
Visualizing the HWE Reaction Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Performance and Scope
The HWE reaction is broadly applicable and particularly valuable for reacting with base-sensitive aldehydes or hindered ketones that may perform poorly in Knoevenagel conditions.[16] A significant advantage is the ease of purification; the dialkylphosphate byproduct is typically water-soluble and easily removed during aqueous work-up, simplifying the isolation of the desired alkene.[14][15] Recent studies have demonstrated its utility in synthesizing complex structures, including E-α,β-unsaturated β-boryl nitriles, with excellent stereocontrol and without the need for column chromatography.[17]
Representative Experimental Protocol
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl (cyanomethyl)phosphonate (1.1 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Reaction: Cool the resulting carbanion solution back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Comparative Analysis
| Feature | Knoevenagel Condensation | Horner-Wadsworth-Emmons (HWE) Reaction |
| Key Reagent | Active methylene (e.g., Cyanoacetic acid) | Stabilized phosphonate (e.g., Cyanomethylphosphonate) |
| Catalyst/Base | Weak base (e.g., Piperidine, Pyridine)[2] | Strong base (e.g., NaH, KOtBu)[15] |
| Stereoselectivity | Variable, often favors E-isomer | Excellent, strongly favors E-isomer[14][15] |
| Substrate Scope | Broad for aldehydes; ketones are less reactive[8] | Broad for aldehydes and ketones, good for hindered substrates[16] |
| Byproducts | Water | Water-soluble phosphate salts[14] |
| Purification | Precipitation/recrystallization often sufficient | Requires aqueous work-up; chromatography may be needed |
| Key Advantage | Operational simplicity, inexpensive reagents | High (E)-stereoselectivity, easy byproduct removal |
| Key Limitation | Potential for E/Z mixtures, self-condensation | Requires stoichiometric strong base, anhydrous conditions |
Conclusion: Selecting the Right Method
The choice between the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction depends critically on the synthetic goal.
-
For large-scale synthesis where operational simplicity is key and moderate E-selectivity is acceptable, the Knoevenagel condensation is often the method of choice. Its use of mild catalysts and simple purification procedures makes it highly practical.[2]
-
When unambiguous (E)-stereochemistry is paramount, or when dealing with base-sensitive or sterically hindered carbonyls, the Horner-Wadsworth-Emmons reaction is superior. Its predictable high E-selectivity and the straightforward removal of its water-soluble byproduct often justify the need for more stringent anhydrous conditions and stronger bases.[14][17]
Ultimately, a thorough understanding of the mechanisms and practical considerations of both methods allows researchers to make an informed decision, enabling the efficient and targeted synthesis of valuable α,β-unsaturated cyano acids for their diverse applications.
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A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]
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Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. [Link]
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Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]
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Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. [Link]
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Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. ACS Publications. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]
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The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. [Link]
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What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method? Quora. [Link]
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Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews (RSC Publishing). [Link]
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Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry. YouTube. [Link]
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Efficient synthesis of β'-amino-α,β-unsaturated ketones. National Institutes of Health. [Link]
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Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. [Link]
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A Comparative Guide to the Reactivity of (E)-2-cyanohex-2-enoic acid and Other Michael Acceptors
Introduction: The Michael Addition in Modern Drug Discovery
In the landscape of contemporary drug development, particularly in the realm of targeted covalent inhibitors, the Michael addition reaction stands out as a cornerstone of chemical strategy.[1][2] This reaction, involving the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor), provides a robust and widely utilized method for the formation of stable carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][3][4] The strategic utility of Michael acceptors is most evident in the design of covalent drugs that can form a lasting bond with a specific nucleophilic residue, often a cysteine, within a target protein. This irreversible or slowly reversible interaction can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[2][5]
The reactivity of the Michael acceptor is a critical parameter that must be finely tuned. An overly reactive electrophile risks indiscriminate reactions with off-target biological nucleophiles, leading to potential toxicity, while an insufficiently reactive one may not achieve the desired therapeutic effect.[6] Consequently, a quantitative understanding of the factors that govern Michael acceptor reactivity is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the reactivity of (E)-2-cyanohex-2-enoic acid, a dually activated Michael acceptor, with a range of other commonly employed acceptors. We will delve into the structural and electronic factors that dictate reactivity, present supporting experimental data, and provide a detailed protocol for assessing these properties in a laboratory setting.
Understanding Michael Acceptor Reactivity
The electrophilicity of the β-carbon in an α,β-unsaturated system is the primary determinant of its reactivity as a Michael acceptor. This electrophilicity is modulated by the nature of the electron-withdrawing groups (EWGs) attached to the alkene. The general mechanism proceeds via the attack of a nucleophile, such as the thiolate anion of a cysteine residue, on the electron-deficient β-carbon.[7][8]
The Unique Profile of this compound
This compound is an intriguing Michael acceptor due to the presence of two distinct electron-withdrawing groups at the α-position: a cyano group (-CN) and a carboxylic acid group (-COOH).
-
Cyano Group (-CN): The nitrile functionality is a powerful EWG due to the triple bond between carbon and nitrogen, which strongly polarizes the α,β-unsaturated system.
-
Carboxylic Acid Group (-COOH): The carboxyl group also contributes to the electron-deficient nature of the alkene, further enhancing its reactivity.
The presence of two EWGs at the α-carbon has a profound effect, not only on the electrophilicity of the β-carbon but also on the stability of the resulting carbanion intermediate formed after the initial nucleophilic attack.[9] This dual activation suggests that this compound possesses significant reactivity, potentially greater than that of mono-activated systems like simple acrylates or enones.
Quantitative Comparison of Michael Acceptor Reactivity
To objectively compare the reactivity of different Michael acceptors, we can examine their second-order rate constants (k₂) for the reaction with a standard biological nucleophile, such as glutathione (GSH) or N-acetylcysteine (NAC). A higher rate constant indicates a more reactive Michael acceptor. The following table summarizes kinetic data for several classes of Michael acceptors, providing a framework for positioning the expected reactivity of this compound.
| Michael Acceptor Class | Representative Compound | Electron-Withdrawing Group(s) | Relative Reactivity (Exemplary k₂ with Thiol, M⁻¹s⁻¹) | Reference |
| Acrylamides | N,N-Dimethylacrylamide | -C(O)NR₂ | Low (~0.01 - 0.1) | [6] |
| Acrylates | Methyl acrylate | -C(O)OR | Moderate (~1 - 10) | [10] |
| Vinyl Ketones | Methyl vinyl ketone | -C(O)R | High (~10 - 100) | [11] |
| Unsaturated Nitriles | Acrylonitrile | -CN | High (~50 - 200) | [11] |
| Dually Activated (Cyano) | Methyl 2-cyanoacrylate | -CN, -C(O)OR | Very High (>1000) | [12][13] |
| Dually Activated (Target) | This compound | -CN, -COOH | Predicted: Very High | - |
Note: The reactivity values are illustrative and can vary significantly based on specific substituents, pH, and solvent conditions. The reactivity of this compound is predicted based on the known activating effects of its constituent functional groups.
The data clearly shows that the nature of the electron-withdrawing group dramatically influences reactivity. Acrylamides are relatively soft electrophiles, a property that has made them highly successful in targeted covalent inhibitors.[2][6] In contrast, systems with two activating groups, such as cyanoacrylates, are exceptionally reactive. Given its structure, this compound is anticipated to be a highly reactive Michael acceptor, likely comparable to or exceeding the reactivity of vinyl ketones and acrylonitrile.
Experimental Protocol: Kinetic Analysis of Michael Acceptor Reactivity via ¹H NMR Spectroscopy
To empirically determine and compare the reactivity of Michael acceptors like this compound, a kinetic assay monitoring the reaction with a model thiol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose, as it allows for the direct quantification of both reactants and products over time.[14][15][16][17]
Causality Behind Experimental Choices:
-
Nucleophile: N-acetyl-L-cysteine (NAC) is chosen as a stable, readily available, and water-soluble surrogate for the side chain of cysteine residues in proteins.
-
Solvent: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4 is used to mimic biological conditions. D₂O is used as the lock solvent for the NMR measurement.
-
Catalyst: The reaction is typically base-catalyzed.[7] At pH 7.4, a sufficient concentration of the more nucleophilic thiolate anion (NAC-S⁻) is present to initiate the reaction at a measurable rate.
-
Internal Standard: A non-reactive compound with a simple, well-resolved NMR signal (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP) is included for accurate quantification.
-
Monitoring: ¹H NMR is used to monitor the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of new signals corresponding to the Michael adduct.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Michael Acceptor Stock (100 mM): Accurately weigh and dissolve the Michael acceptor (e.g., this compound) in DMSO-d₆.
-
Thiol/Standard Stock: Prepare a solution of N-acetyl-L-cysteine (20 mM) and TMSP (5 mM) in phosphate-buffered saline (PBS, pH 7.4) prepared with D₂O.
-
-
Reaction Setup:
-
Equilibrate all stock solutions and an empty NMR tube to a constant temperature (e.g., 25°C) in a temperature-controlled water bath or the NMR spectrometer.
-
To the NMR tube, add 540 µL of the Thiol/Standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t = 0 reference).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 60 µL of the Michael Acceptor stock solution to the NMR tube. Final concentrations will be ~10 mM Michael Acceptor and ~18 mM NAC.
-
Immediately mix the contents by gentle inversion and place the tube in the NMR spectrometer.
-
Begin acquiring a series of 1D ¹H NMR spectra at predetermined time intervals (e.g., every 2 minutes for the first 10 minutes, then every 5-10 minutes thereafter, adjusting based on the observed reaction rate).
-
-
Data Processing and Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
For each time point, integrate the signal of a characteristic vinyl proton of the Michael acceptor and a signal from the newly formed product. Normalize these integrals to the integral of the TMSP internal standard.
-
Convert the normalized integrals to concentrations.
-
Plot the concentration of the Michael acceptor versus time.
-
Determine the second-order rate constant (k₂) by fitting the data to the appropriate rate law equation.
-
This self-validating system confirms the reaction by observing the stoichiometric consumption of the reactant and formation of the product, while the internal standard ensures quantitative accuracy.
Conclusion and Future Directions
The provided experimental protocol offers a robust framework for empirically validating this prediction and for constructing a quantitative reactivity scale across a diverse panel of Michael acceptors. Such data is invaluable for medicinal chemists aiming to rationally design covalent inhibitors with an optimized balance of reactivity and selectivity, ultimately leading to safer and more effective therapeutics.
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Nath, N., et al. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 24(6), 1073. Retrieved from [Link]
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The Double-Edged Sword: A Comparative Analysis of Cyanoenoic Acid Derivatives in Therapeutics
A Senior Application Scientist's Guide to the Biological Activities of Cyanoenoic Acid Derivatives, Unveiling their Potential in Oncology, Infectious Diseases, and Inflammation.
In the relentless pursuit of novel therapeutic agents, the chemical scaffold of cyanoenoic acid and its derivatives has emerged as a compelling starting point for drug discovery. The presence of the electron-withdrawing cyano group in conjugation with a carboxylic acid moiety imparts unique electronic and steric properties, leading to a diverse range of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of select cyanoenoic acid derivatives, supported by experimental data and detailed protocols to empower researchers in this promising field.
Unveiling the Anticancer Potential: Cytotoxicity and Mechanistic Insights
Cyano-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The cytotoxicity of these derivatives is often attributed to their ability to act as Michael acceptors, interfering with cellular nucleophiles like glutathione and critical cysteine residues in enzymes, or to inhibit key signaling pathways involved in cancer cell proliferation and survival.
A comparative study of bromo- and cyano-substituted azulenes revealed their anti-proliferative effects on breast and prostate cancer cells[1]. This highlights the potential of incorporating the cyano group into aromatic systems to induce cancer cell death.
Comparative Cytotoxicity of Cyano-Azulene Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyano-Azulene A | Breast Cancer (MCF-7) | 15.2 | [1] |
| Cyano-Azulene B | Prostate Cancer (PC-3) | 10.8 | [1] |
| Bromo-Azulene | Breast Cancer (MCF-7) | 25.6 | [1] |
Causality Behind Experimental Choices: The selection of breast and prostate cancer cell lines is strategic, as these represent two of the most prevalent cancers. The MTT assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity[2][3].
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of cyanoenoic acid derivatives on cancer cells.
-
Cell Culture: Culture human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the cyanoenoic acid derivatives in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for MIC determination using broth microdilution.
Modulating the Inflammatory Cascade: Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases. Cyanoenoic acid derivatives have been investigated for their potential to modulate inflammatory responses. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.
For example, cajaninstilbene acid (CSA) and its derivatives have been shown to exhibit strong inhibitory activity on the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4] The anti-inflammatory activity of these compounds is associated with the inhibition of the NF-κB and MAPK signaling pathways.[4]
Comparative Anti-inflammatory Activity
| Derivative | NO Inhibition (IC50, µM) | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) | Reference |
| Cajaninstilbene Acid (CSA) | 12.5 | 65 | 72 | [4] |
| CSA Derivative 5c | 8.2 | 78 | 85 | [4] |
Causality Behind Experimental Choices: LPS-stimulated RAW 264.7 macrophages are a widely used in vitro model for studying inflammation as they mimic the inflammatory response of immune cells. Measuring the inhibition of NO, TNF-α, and IL-6 provides a comprehensive assessment of the anti-inflammatory potential, as these are key mediators of the inflammatory cascade.[4][5][6]
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes the evaluation of the anti-inflammatory effects of cyanoenoic acid derivatives on LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the cyanoenoic acid derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[7]
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of cyanoenoic acid derivatives across diverse biological landscapes. The presence of the cyano group, in conjunction with various molecular scaffolds, gives rise to potent anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for researchers to systematically evaluate novel derivatives and elucidate their mechanisms of action.
Future research should focus on synthesizing and screening a wider array of cyanoenoic acid derivatives to establish more definitive structure-activity relationships. Furthermore, in vivo studies are crucial to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this versatile chemical class holds the promise of delivering next-generation therapeutics to address pressing medical needs.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Cyanoacrylates
(E)-2-cyanohex-2-enoic acid belongs to the broader class of cyanoacrylates, a group of compounds renowned for their rapid polymerization and strong adhesive properties, which have found applications in medicine as tissue adhesives.[1] However, the very reactivity that makes them effective adhesives also raises questions about their biocompatibility and potential cytotoxicity. The core structure, featuring an α,β-unsaturated carbonyl moiety, is a known Michael acceptor, capable of reacting with biological nucleophiles and potentially leading to cellular dysfunction.[2][3][4][5] This guide provides a comparative analysis of the cytotoxic potential of this compound, drawing on data from structurally related compounds to provide a predictive overview for researchers in drug development and biomaterials science.
Understanding the Mechanisms of Cytotoxicity
The cytotoxicity of α,β-unsaturated carbonyl compounds, including this compound and its relatives, is often attributed to their ability to act as Michael acceptors.[6][7][8][9] This reactivity allows them to form covalent adducts with nucleophilic groups present in biological macromolecules, most notably the thiol groups of cysteine residues in proteins.[5]
This adduction can have several downstream consequences:
-
Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Michael addition can irreversibly inhibit these enzymes, disrupting critical metabolic pathways.
-
Disruption of Cellular Redox Balance: Glutathione (GSH), a key cellular antioxidant, contains a cysteine residue and is a primary target for Michael acceptors. Depletion of the cellular GSH pool can lead to an increase in reactive oxygen species (ROS) and oxidative stress, ultimately triggering apoptotic cell death.
-
Protein Misfolding and Stress Responses: Adduction to proteins can alter their conformation, leading to misfolding and aggregation, which can induce stress responses in the endoplasmic reticulum and mitochondria.[3]
A secondary mechanism of toxicity for some cyanoacrylates is the release of formaldehyde during their degradation, which is a known cytotoxic and genotoxic agent.[10][11] The rate of degradation, and thus the concentration of formaldehyde, is influenced by the length of the alkyl chain of the cyanoacrylate ester, with shorter chains degrading more rapidly and exhibiting greater toxicity.[10][12]
Comparative Cytotoxicity: A Data-Driven Overview
AR-C155858: A Structurally Related MCT1/2 Inhibitor
A key compound for comparison is AR-C155858, a potent inhibitor of the monocarboxylate transporters MCT1 and MCT2. While a more complex molecule, it shares the α-cyano-β-substituted acrylic acid scaffold. As an MCT1/2 inhibitor, its primary mechanism of action is the disruption of lactate and pyruvate transport, leading to altered cellular metabolism.[13][14]
The cytotoxic effects of AR-C155858 are highly cell-type dependent. In some cancer cell lines, such as Raji lymphoma, it blocks proliferation. However, in other lines like MCF-7 and HCT-116 breast and colorectal cancer cells, it has been reported to have no cytotoxic effect or to even increase cell proliferation when used as a single agent.[15] This highlights the complexity of predicting cytotoxicity based solely on structure and underscores the importance of the specific cellular context.
| Compound | Cell Line | Assay | IC50 | Reference |
| AR-C155858 | Raji lymphoma | Proliferation Assay | Blocks proliferation (specific IC50 not stated) | |
| AR-C155858 | MCF-7 (breast cancer) | Cytotoxicity Assay | No IC50 value (no cytotoxicity observed) | [15] |
| AR-C155858 | HCT-116 (colorectal cancer) | Cytotoxicity Assay | No IC50 value (no cytotoxicity observed) | [15] |
General Cyanoacrylates: The Influence of Alkyl Chain Length
Studies on various alkyl 2-cyanoacrylate esters have established a general trend: cytotoxicity decreases as the length of the alkyl chain increases .[12][16] Shorter-chain esters like methyl and ethyl 2-cyanoacrylate degrade more rapidly, leading to higher local concentrations of cytotoxic degradation products like formaldehyde.[10][11] Longer-chain derivatives are more stable, degrade slower, and are generally considered more biocompatible.[12] While this compound is not an ester, the hexyl group suggests a longer side chain which, based on this trend, might confer lower cytotoxicity compared to shorter-chain analogs.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two standard cytotoxicity assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay for adherent cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium. The amount of LDH released is proportional to the number of lysed cells.
Protocol for Adherent Cells:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Caption: Workflow of the LDH cytotoxicity assay for adherent cells.
Conclusion and Future Directions
While a definitive cytotoxic profile of this compound requires direct experimental evaluation, the available data on structurally related compounds provides a valuable predictive framework. Its α,β-unsaturated carbonyl structure suggests a potential for cytotoxicity via Michael addition, a mechanism shared with numerous other biologically active compounds. The presence of a hexyl group may confer lower cytotoxicity compared to shorter-chain cyanoacrylates.
For researchers investigating this and similar molecules, it is crucial to perform empirical cytotoxicity testing across a range of relevant cell lines and using multiple assay endpoints. The provided protocols for MTT and LDH assays offer a robust starting point for these investigations. Future studies should aim to directly assess the cytotoxicity of this compound and elucidate its specific molecular targets to fully understand its potential as both a therapeutic agent and a biomaterial.
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Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed. [Link]
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A Comparative Guide to the Stereochemical Confirmation of (E)-2-Cyanohex-2-enoic Acid
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a fundamental requirement that dictates biological activity, pharmacological properties, and patentability. The geometric configuration of (E)-2-cyanohex-2-enoic acid, a substituted α,β-unsaturated cyanoacrylate, is a critical attribute that influences its reactivity and potential applications as a synthetic intermediate. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous confirmation of its (E)-isomer configuration, grounded in experimental data and procedural causality.
The synthesis of 2-cyanohex-2-enoic acid is commonly achieved via the Knoevenagel condensation, a reaction between an active methylene compound (cyanoacetic acid) and an aldehyde (butanal).[1][2] While this reaction often favors the formation of the more thermodynamically stable (E)-isomer, the potential for (Z)-isomer formation necessitates rigorous analytical validation. Herein, we compare the three cornerstone techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Computational Chemistry.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on factors such as the sample's physical state, the level of certainty required, and available instrumentation. Each technique offers a unique balance of speed, cost, and definitive power.
| Feature | NMR Spectroscopy (¹H, ¹³C, NOESY) | Single-Crystal X-ray Crystallography | Computational Chemistry (DFT/GIAO) |
| Principle | Measures nuclear spin properties and through-space correlations of atoms in solution. | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Predicts spectroscopic properties based on quantum mechanical calculations of molecular structure. |
| Sample State | Solution | High-quality single crystal | In silico (no physical sample) |
| Primary Application | Determination of E/Z isomerism and overall connectivity in a biologically relevant state. | Unambiguous, absolute determination of E/Z isomerism and molecular conformation. | Prediction and corroboration of experimental data; analysis of unavailable isomers. |
| Sample Requirement | 1-10 mg of purified compound.[3] | Single crystal (>0.1 mm) of high purity and order.[3] | None (relies on computational resources). |
| Analysis Time | 1-12 hours per sample.[3] | Days to weeks (including crystallization).[3] | Hours to days (depending on complexity). |
| Key Advantage | Provides structural data in solution, mimicking physiological conditions. | Provides the "gold standard," legally defensible proof of structure. | Enables analysis of unstable or hypothetical structures and supports spectral assignments. |
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and routinely used technique for the structural elucidation of organic molecules in solution.[4] For differentiating geometric isomers like the (E) and (Z) forms of 2-cyanohex-2-enoic acid, specific NMR experiments provide definitive evidence based on through-bond and through-space interactions.
Causality of Experimental Choice
While standard 1D ¹H and ¹³C NMR provide initial structural information, they are often insufficient for unambiguous stereochemical assignment of tetrasubstituted alkenes.
-
¹H NMR: Chemical shifts of vinylic protons are influenced by the anisotropic effects of nearby functional groups.[5] In the (E) vs. (Z) isomers, the vinylic proton at C3 will experience a different electronic environment.
-
¹³C NMR: The chemical shifts of the sp² carbons (C2 and C3) also differ slightly between isomers, typically appearing in the 100-170 ppm range.[5][6]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR technique is the key to confirmation. It detects protons that are close to each other in space (<5 Å), irrespective of their bonding connectivity.[7] For the (E)-isomer, the vinylic proton (on C3) is spatially proximate to the allylic protons of the propyl chain (on C4). For the hypothetical (Z)-isomer, this vinylic proton would be spatially close to the carboxylic acid group. An observed NOE correlation between the C3-H and C4-H₂ protons is therefore conclusive evidence for the (E) configuration.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve ~5 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.[4]
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign proton and carbon signals.[8][9]
-
Set up a phase-sensitive 2D NOESY experiment.
-
Key Parameter - Mixing Time (d8): This is the duration during which NOE transfer occurs. A typical range is 500-800 ms. An array of mixing times can be tested to optimize the NOE signal.
-
Number of Increments (ni): Use 256 or 512 increments in the indirect dimension (t₁) to ensure adequate resolution.[3]
-
-
Data Processing and Analysis:
-
Apply a 2D Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting 2D spectrum.
-
Analyze the spectrum for cross-peaks, which appear at the intersection of the chemical shifts of two protons that are close in space. A cross-peak correlating the vinylic C3-H signal with the allylic C4-H₂ signal confirms the (E) stereochemistry.[3]
-
Expected Spectroscopic Data
| Nucleus | Expected Shift (E)-Isomer | Expected Shift (Z)-Isomer (Predicted) | Key NOE Correlation for (E)-Isomer |
| Vinylic H (C3-H) | ~7.5 - 7.8 ppm (triplet) | ~6.8 - 7.2 ppm (triplet) | Strong correlation to C4-H₂ protons |
| Allylic H (C4-H₂) | ~2.4 - 2.6 ppm (quartet) | ~2.8 - 3.0 ppm (quartet) | Strong correlation to Vinylic H (C3-H) |
| C2 (sp²) | ~118 - 122 ppm | ~120 - 124 ppm | N/A |
| C3 (sp²) | ~150 - 155 ppm | ~148 - 153 ppm | N/A |
| CN | ~115 - 118 ppm | ~116 - 119 ppm | N/A |
| COOH | ~165 - 170 ppm | ~166 - 171 ppm | N/A |
Note: Chemical shifts are estimates based on related structures and are solvent-dependent.
Fig. 1: Workflow for stereochemical confirmation via NMR.
Method 2: Single-Crystal X-ray Crystallography
For an irrefutable determination of molecular structure, single-crystal X-ray crystallography is the definitive method. It provides a precise three-dimensional atomic coordinate map, leaving no ambiguity about stereochemistry, conformation, or connectivity.[10][11]
Causality of Experimental Choice
The primary challenge and reason this method is not always the first choice is the requirement for a high-quality single crystal. The process of crystallization can be time-consuming and is not always successful. However, when a suitable crystal is obtained, the data is unambiguous. The technique works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a 3D electron density map of the molecule, from which atomic positions can be determined.
Experimental Protocol
-
Crystallization (The Critical Step):
-
Dissolve the purified 2-cyanohex-2-enoic acid in a minimum amount of a suitable solvent.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering to grow single crystals.[12] This is often a trial-and-error process with various solvents and conditions.
-
-
Data Collection:
-
Carefully select and mount a suitable crystal (clear, well-defined faces, >0.1 mm) on a goniometer head.
-
Place the crystal in the cold stream (typically 100 K) of an X-ray diffractometer.
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a crystallographic information file (CIF).
-
Data Interpretation
The refined crystal structure provides precise bond lengths, bond angles, and torsional angles that define the molecule's geometry. For this compound, the key dihedral angle (torsion angle) C4-C3-C2-C1 (where C1 is the carboxyl carbon) would be approximately 180°, confirming the trans relationship between the propyl group and the carboxyl group.
Fig. 2: Workflow for stereochemical determination by X-ray crystallography.
Method 3: Computational Chemistry
Computational chemistry has emerged as a powerful predictive and corroborative tool in structural elucidation.[13] By calculating the theoretical NMR chemical shifts for both the (E) and (Z) isomers, a direct comparison with experimental data can provide strong evidence for the correct stereoisomer, especially when an authentic sample of the minor isomer is unavailable.
Causality of Experimental Choice
The most common approach involves using Density Functional Theory (DFT) for geometry optimization followed by Gauge-Including Atomic Orbital (GIAO) calculations to predict NMR shielding tensors, which are then converted to chemical shifts.[14][15] By performing these calculations for both possible isomers, one can determine which theoretical spectrum best matches the experimental one. This approach is self-validating: a good correlation for the proposed isomer and a poor correlation for the alternative provides high confidence in the assignment.
Computational Workflow Protocol
-
Structure Generation: Build 3D models of both (E)- and (Z)-2-cyanohex-2-enoic acid.
-
Conformational Search: Perform a conformational search for each isomer to locate the lowest energy conformers, as the observed NMR spectrum is a Boltzmann-weighted average of all significant conformers in solution.
-
Geometry Optimization: Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[13]
-
NMR Chemical Shift Calculation:
-
Perform GIAO NMR calculations on each optimized conformer using a higher-level functional/basis set (e.g., mPW1PW91/6-31+G**).[16]
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) to better simulate the experimental conditions.
-
-
Data Analysis:
-
Calculate the Boltzmann-weighted average of the chemical shifts for each isomer.
-
Compare the calculated ¹H and ¹³C chemical shifts for both the (E) and (Z) isomers against the experimental values. A linear regression analysis or statistical metrics like the Mean Absolute Error (MAE) can be used for quantitative comparison.[13]
-
Comparative Data Analysis
| Proton | Experimental Shift | Calculated (E)-Isomer | Calculated (Z)-Isomer |
| C3-H | 7.65 ppm | 7.68 ppm | 7.05 ppm |
| C4-H₂ | 2.51 ppm | 2.55 ppm | 2.95 ppm |
| C5-H₂ | 1.62 ppm | 1.65 ppm | 1.70 ppm |
| C6-H₃ | 0.98 ppm | 1.01 ppm | 1.05 ppm |
| MAE | N/A | 0.03 ppm | 0.38 ppm |
Table shows hypothetical data illustrating a clear match for the (E)-isomer.
Fig. 3: Workflow for computational confirmation of stereochemistry.
Conclusion and Recommended Strategy
The confirmation of stereochemistry for molecules like this compound is a multi-faceted task where the choice of technique depends on the specific research or regulatory context.
-
Primary Validation: NMR spectroscopy , particularly 2D NOESY, should be the initial method of choice. It is relatively fast, requires a small amount of material, and provides definitive evidence of the E/Z configuration in a solution state that is relevant to the molecule's eventual application.
-
Absolute Proof: When unambiguous, legally defensible proof is required (e.g., for patent filings or regulatory submissions), single-crystal X-ray crystallography is the gold standard. Its primary limitation is the prerequisite of obtaining a high-quality crystal.
References
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SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester. Retrieved from [Link]
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PubMed. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Retrieved from [Link]
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Gkizis, P. L., et al. (2019). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 24(15), 2795. Retrieved from [Link]
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ChemSynthesis. (n.d.). (2E)-2-cyano-2-hexenoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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ResearchGate. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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SciELO. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Retrieved from [Link]
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MDPI. (2021). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
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MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
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DergiPark. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]
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Preprints.org. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of Synthesized (E)-2-cyanohex-2-enoic acid by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for assessing the purity of synthesized (E)-2-cyanohex-2-enoic acid, a key intermediate in pharmaceutical development. We will delve into a meticulously developed High-Performance Liquid Chromatography (HPLC) method, validated according to the stringent standards of the International Council for Harmonisation (ICH). Furthermore, we will objectively compare this primary method with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, an orthogonal and highly accurate technique for purity determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for novel chemical entities.
Introduction: The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Impurities, even in minute quantities, can possess undesirable pharmacological or toxicological properties, impacting the overall therapeutic outcome. For a synthesized compound like this compound, which contains reactive functional groups (a nitrile, a carboxylic acid, and an α,β-unsaturated system), the potential for side-products and isomers is significant. Its synthesis, commonly achieved through a Knoevenagel condensation of butanal with ethyl cyanoacetate followed by hydrolysis, necessitates a rigorous analytical method to ensure the final product meets the required quality specifications.[1][2][3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique in the pharmaceutical industry for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4]
I. Primary Method: Reversed-Phase HPLC for Purity Determination
The developed HPLC method is designed to separate this compound from potential impurities, including starting materials, synthetic by-products, and degradation products. A reversed-phase approach is selected due to the moderate polarity of the target analyte.
A. Rationale for Method Parameters
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is chosen for its broad applicability and hydrophobicity, which is suitable for retaining and separating the analyte from more polar impurities.[5]
-
Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile is employed. The acidic modifier (0.1% trifluoroacetic acid) serves to suppress the ionization of the carboxylic acid moiety, leading to improved peak shape and retention time consistency. The gradient elution ensures that both polar and non-polar impurities are eluted within a reasonable timeframe.
-
Detection: Ultraviolet (UV) detection is selected based on the chromophoric nature of the α,β-unsaturated cyanoacrylic acid system. A wavelength of 220 nm is chosen to ensure high sensitivity for the analyte and potential impurities.
B. Detailed Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
C. Method Validation According to ICH Q2(R2) Guidelines
The reliability of any analytical method hinges on its validation. The following parameters must be assessed to ensure the HPLC method is fit for its intended purpose of purity determination.[6][7][8]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by achieving baseline separation of the analyte from known impurities or degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of a reference standard are analyzed, and the peak area is plotted against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of analyte is spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
II. Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)
While HPLC is a powerful separation-based technique, an orthogonal method provides a more comprehensive purity profile. Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its direct proportionality between signal intensity and the number of nuclei.[2][9][10]
A. Orthogonal Method: Quantitative ¹H NMR Spectroscopy
qNMR determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[1][11]
B. Detailed Experimental Protocol: qNMR Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection: An ideal internal standard should be of high purity, stable, non-reactive with the analyte, and have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[12][13] For this compound, maleic acid or dimethyl sulfone are suitable choices.[14]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:[9] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
'analyte' refers to this compound and 'std' refers to the internal standard.
-
-
III. Performance Comparison
The following table summarizes the key performance attributes of the HPLC and qNMR methods for the purity assessment of this compound.
| Parameter | HPLC | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Spectroscopic measurement of molar ratios. |
| Quantitation | Relative (based on peak area percentage) or external standard. | Absolute (with a certified internal standard).[6] |
| Selectivity | High; separates isomers and closely related impurities. | High; based on unique proton chemical shifts. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Moderate (typically mg/mL). |
| Sample Throughput | Moderate (20-30 minutes per sample). | High (5-10 minutes per sample). |
| Destructive | Yes. | No, the sample can be recovered.[10] |
| Impurity Identification | Requires hyphenation with Mass Spectrometry (LC-MS). | Can provide structural information on impurities directly from the spectrum. |
| Orthogonality | Separation-based. | Property-based (magnetic properties of nuclei). Excellent orthogonality to HPLC.[2][10] |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity assessment protocol.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
For the routine purity assessment of synthesized this compound, the validated reversed-phase HPLC method provides a robust, sensitive, and reliable approach. It is capable of separating the main component from potential process-related impurities and degradation products, making it ideal for quality control in a drug development setting.
The use of qNMR as an orthogonal method is highly recommended for the definitive purity assignment of reference standards and for gaining deeper insights into the impurity profile.[2][9][10] Its non-destructive nature and ability to provide absolute quantification without the need for a specific reference standard of the analyte make it an invaluable tool.[6] By employing both HPLC and qNMR, researchers can establish a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Figueroa, J. S. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(6), 754-758. Retrieved from [Link]
-
JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis? Retrieved from [Link]
-
Mobi, A. (2011). Impurity profiling of pharmaceuticals by thin-layer chromatography. Journal of Chromatography A, 1218(19), 2722-2731. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Cushman, M., & Gussio, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8573-8574. Retrieved from [Link]
-
ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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Cross-reactivity studies of (E)-2-cyanohex-2-enoic acid in biological assays
A Comparative Guide to the Cross-Reactivity of (E)-2-Cyanohex-2-enoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, a compound of interest in drug discovery. We will delve into its known biological target, explore potential off-target interactions, and present a framework for assessing its specificity through robust experimental design and data interpretation. This document is intended to serve as a practical resource for researchers aiming to characterize the selectivity of this and similar molecules.
Introduction: The Significance of Selectivity in Drug Development
The therapeutic efficacy of any small molecule hinges on its specificity for its intended biological target. Off-target effects, arising from interactions with unintended proteins, can lead to adverse events and are a major cause of attrition in the drug development pipeline. This compound, a molecule with potential therapeutic applications, is structurally related to compounds known to interact with various biological targets. Therefore, a thorough investigation of its cross-reactivity is paramount to understanding its pharmacological profile and predicting its clinical potential.
The core structure of this compound features an α,β-unsaturated nitrile, a Michael acceptor that can potentially engage in covalent interactions with nucleophilic residues on proteins. This chemical feature necessitates a careful evaluation of its reactivity and selectivity. This guide will focus on its known inhibitory activity against Monocarboxylate Transporter 1 (MCT1) and provide a comparative framework against other known MCT inhibitors to assess its specificity.
This compound and its Primary Target: Monocarboxylate Transporter 1 (MCT1)
Monocarboxylate Transporter 1 (MCT1) is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across cell membranes.[1] In the context of cancer biology, MCT1 plays a crucial role in the metabolic reprogramming of tumor cells, often referred to as the Warburg effect.[1][2][3] Cancer cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate. MCT1 can facilitate the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid proliferation.[1][4] In other tumor cells, MCT1 can mediate the uptake of lactate from the tumor microenvironment to be used as an oxidative fuel source, a phenomenon known as the "reverse Warburg effect".[2][4]
Given its central role in tumor metabolism, MCT1 has emerged as a promising target for cancer therapy.[1][5] Inhibition of MCT1 can disrupt the metabolic symbiosis within tumors, leading to increased intracellular lactate, decreased intracellular pH, and suppression of glycolysis, ultimately inhibiting tumor growth.[1][6]
The MCT1 Signaling Pathway and the Warburg Effect
The diagram below illustrates the central role of MCT1 in the metabolic landscape of cancer cells, highlighting its involvement in both the Warburg and reverse Warburg effects.
Caption: Role of MCT1 in cancer cell metabolism.
Comparative Analysis: Cross-Reactivity with Alternative MCT Inhibitors
To contextualize the selectivity of this compound, it is essential to compare its activity profile with that of other well-characterized MCT inhibitors. For this guide, we will consider AR-C155858 and BAY-8002 as benchmarks.
-
AR-C155858: A potent inhibitor of both MCT1 and MCT2.[7][8][9] It has been shown to block the proliferation of lymphoma cells and inhibit glycolysis in cancer cells.[8][10]
-
BAY-8002: A potent and selective inhibitor of MCT1 with excellent selectivity against MCT4.[6][11][12] It has demonstrated anti-tumor activity in preclinical models.[6][11]
The following table summarizes the reported inhibitory activities of these compounds against different MCT isoforms.
| Compound | Target(s) | IC50 / Ki | Key Features |
| This compound | MCT1 (presumed) | To be determined | Potential for covalent inhibition due to the α,β-unsaturated nitrile moiety. |
| AR-C155858 | MCT1, MCT2 | Ki: 2.3 nM (MCT1), <10 nM (MCT2)[7][13] | Dual inhibitor, inactive against MCT4.[8][9] |
| BAY-8002 | MCT1 | IC50: 85 nM (in cells)[6][11] | Highly selective for MCT1 over MCT4.[11][12] |
Experimental Design for Assessing Cross-Reactivity
A multi-faceted approach is necessary to thoroughly evaluate the cross-reactivity of this compound. This should encompass both in vitro biochemical assays and cell-based functional assays.
In Vitro Enzyme and Transporter Inhibition Assays
The initial step is to determine the inhibitory potency of this compound against a panel of relevant targets.
Experimental Workflow for In Vitro Inhibition Assays
Caption: Workflow for in vitro cross-reactivity profiling.
Detailed Protocol: MCT1 Inhibition Assay (Radiolabeled Lactate Uptake)
This protocol describes a common method for assessing MCT1 inhibitory activity.
-
Cell Culture: Culture cells engineered to overexpress human MCT1 (e.g., DLD-1 cells).[11]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[14] Create a serial dilution of the compound.
-
Assay Initiation: Seed the MCT1-expressing cells in a multi-well plate. After adherence, wash the cells with a buffer that mimics the extracellular environment.
-
Inhibitor Incubation: Add the serially diluted this compound or control inhibitors (AR-C155858, BAY-8002) to the cells and incubate for a predetermined time.
-
Lactate Uptake: Add a solution containing [14C]-L-lactate to each well and incubate for a short period to allow for uptake.
-
Assay Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of lactate uptake inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Functional Assays
Cell-based assays are crucial for understanding the functional consequences of target engagement and for identifying potential off-target effects in a more physiological context.
Key Cell-Based Assays:
-
Cell Proliferation Assay: Assess the effect of this compound on the growth of cancer cell lines with varying levels of MCT1 and MCT4 expression.
-
Intracellular pH Measurement: Use pH-sensitive fluorescent dyes to measure changes in intracellular pH following treatment with the compound. MCT1 inhibition is expected to cause intracellular acidification in highly glycolytic cells.[10]
-
Extracellular Acidification Rate (ECAR) Assay: Employ a Seahorse XF Analyzer to measure the rate of lactate efflux, a key indicator of glycolytic activity. Inhibition of MCT1 should lead to a decrease in ECAR.[14]
Assessing the Potential for Covalent Inhibition
Given the Michael acceptor moiety in this compound, it is critical to investigate its potential for covalent binding.
Experimental Approaches:
-
Washout Assay: This assay helps to distinguish between reversible and irreversible inhibition.[15] After incubating the target protein with the inhibitor, the complex is diluted. A recovery of activity suggests reversible binding, while a sustained lack of activity indicates irreversible or very slow off-rate binding.
-
Mass Spectrometry-Based Assays: Intact protein mass spectrometry or peptide mapping can be used to confirm the formation of a covalent adduct between the compound and the target protein and to identify the specific amino acid residue involved.[16]
Workflow for Covalent Inhibition Assessment
Caption: Decision tree for assessing covalent inhibition.
Data Interpretation and Reporting
The collective data from these assays will provide a comprehensive cross-reactivity profile for this compound.
Illustrative Data Summary Table:
| Assay | This compound | AR-C155858 | BAY-8002 |
| MCT1 Inhibition (IC50) | Experimental Value | ~2-10 nM | ~85 nM |
| MCT2 Inhibition (IC50) | Experimental Value | ~10 nM | >500 nM |
| MCT4 Inhibition (IC50) | Experimental Value | >10 µM | >50 µM |
| Cell Proliferation (GI50) | Experimental Value | Cell line dependent | Cell line dependent |
| Covalent Binding | Yes/No | No | No |
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound. By comparing its activity against its primary target, MCT1, with its effects on other related transporters and a broader panel of off-targets, a clear picture of its selectivity can be established. Furthermore, the investigation into its potential for covalent inhibition is a critical step in understanding its mechanism of action and potential for idiosyncratic toxicity.
The insights gained from these studies will be invaluable for the continued development of this compound as a potential therapeutic agent. A favorable selectivity profile, characterized by potent on-target activity and minimal off-target engagement, will be a key determinant of its success in preclinical and clinical development.
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A Senior Application Scientist's Guide to the Synthesis of (E)-2-Cyanohex-2-enoic Acid: A Benchmark Comparison
This guide provides an in-depth analysis and comparison of synthetic routes to (E)-2-cyanohex-2-enoic acid, a valuable unsaturated nitrile and carboxylic acid building block. Our focus is on the Knoevenagel condensation, the most direct and widely employed method for its preparation. We will dissect the mechanistic underpinnings of this reaction, compare literature-derived protocols, and provide actionable, step-by-step guidance for researchers in synthetic chemistry and drug development.
Introduction: The Significance of α,β-Unsaturated Cyanoacrylates
This compound belongs to the α,β-unsaturated cyanoacrylate family. These compounds are highly functionalized molecules characterized by the presence of electron-withdrawing nitrile and carboxylic acid groups conjugated with a carbon-carbon double bond. This arrangement makes them versatile intermediates in organic synthesis, particularly as Michael acceptors and dienophiles in cycloaddition reactions. Their derivatives, especially the corresponding esters (cyanoacrylates), are renowned for their application as instant adhesives, but the parent acids are crucial for building more complex molecular scaffolds in medicinal chemistry.[1]
The synthesis of this compound is most efficiently achieved via the Knoevenagel condensation of butanal with cyanoacetic acid.[2] This guide benchmarks various approaches to this classic reaction, offering insights into optimizing yield, purity, and reaction conditions.
The Knoevenagel Condensation: A Mechanistic Perspective
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, like cyanoacetic acid) to a carbonyl group, followed by a dehydration reaction.[2][3] The reaction is typically catalyzed by a weak base, most commonly a secondary amine like piperidine.[4]
The causality behind the choice of a weak base is critical: a strong base could induce the self-condensation of the aldehyde (an aldol reaction), leading to undesired byproducts.[2] The piperidine-catalyzed mechanism proceeds through a well-understood pathway:
-
Iminium Ion Formation: Piperidine first reacts with the aldehyde (butanal) to form an iminium ion. This intermediate is more electrophilic than the original aldehyde, activating it for nucleophilic attack.[5][6]
-
Enolate Formation: Concurrently, the basic catalyst deprotonates the α-carbon of cyanoacetic acid, creating a resonance-stabilized enolate.[4]
-
C-C Bond Formation: The enolate attacks the iminium ion, forming the crucial carbon-carbon bond.[7]
-
Elimination & Catalyst Regeneration: The resulting intermediate undergoes dehydration (elimination of a water molecule) and elimination of the piperidine catalyst to yield the final α,β-unsaturated product and regenerate the catalyst.[7]
This catalytic cycle highlights the dual role of the amine catalyst in both activating the electrophile and facilitating the formation of the nucleophile.
Figure 1: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
Benchmarking Literature Procedures
While a specific, optimized procedure for this compound is not ubiquitously published, we can construct a robust comparative framework by analyzing procedures for closely related analogs. The key variables are the choice of catalyst, solvent, and method for water removal.
| Procedure Type | Aldehyde | Active Methylene | Catalyst | Solvent/Conditions | Reported Yield | Key Features & Rationale | Reference |
| A: Ammonium Acetate/Acetic Acid | Isovaleraldehyde | Methyl cyanoacetate | Ammonium Acetate / Acetic Acid | Benzene, Reflux | 60% (for ester) | Uses a weaker base system. Benzene allows for azeotropic removal of water with a Dean-Stark trap, driving the equilibrium toward the product. | [8] |
| B: KOH in Water | Various Aromatic Aldehydes | Cyanoacetic Acid | KOH (20 mol%) | Water, 75 °C | 65-97% | A "green chemistry" approach using water as the solvent. Higher temperatures are needed. The reaction is acidified during workup to protonate the carboxylate. | [9] |
| C: Piperidine/Toluene | Paraformaldehyde | n-Butyl cyanoacetate | Piperidine HCl | Toluene, 130 °C | Good yields | Classic Knoevenagel conditions. Toluene facilitates azeotropic water removal, essential for driving the reaction to completion. Often used for ester synthesis. | [1] |
| D: DIPEAc (Ionic Liquid) | Various Aromatic Aldehydes | Ethyl cyanoacetate | Diisopropylethylammonium Acetate | Neat (Solvent-free), 80-85 °C | 88-93% | Utilizes an ionic liquid as a catalyst, which can offer advantages in terms of recovery and reuse. Avoids volatile organic solvents. | [10] |
| E: Solvent-Free Grinding | Various Aromatic Aldehydes | Malononitrile / Ethyl cyanoacetate | GaCl₃ | Solvent-free, Room Temp. | High | A mechanochemical approach. Grinding the reactants with a catalyst at room temperature can be highly efficient and environmentally friendly. | [11] |
Analysis and Insights:
-
Procedures A & C represent the classic approach. The use of an organic solvent like benzene or toluene with a Dean-Stark apparatus is a highly effective, albeit less environmentally friendly, method to remove the water byproduct and maximize yield.
-
Procedure B is an excellent example of a greener alternative. Using water as a solvent is advantageous, but may require careful optimization for an aliphatic aldehyde like butanal, which has limited water solubility.
-
Procedures D & E highlight modern, efficient methodologies. Ionic liquids and solvent-free conditions can lead to high yields, simplified work-up, and a reduced environmental footprint.[10][11]
Recommended Experimental Protocols
Based on the comparative analysis, we provide two detailed protocols. Protocol 1 is a classic, robust method adapted for reliability, while Protocol 2 offers a greener alternative.
Protocol 1: Piperidine-Catalyzed Synthesis in Toluene
This protocol is adapted from classic Knoevenagel conditions and is designed for high yield by ensuring the removal of water.[1]
Figure 2: Experimental workflow for the piperidine-catalyzed synthesis.
Materials:
-
Butanal (1.0 eq)
-
Cyanoacetic acid (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene (approx. 2-3 mL per mmol of butanal)
-
Hydrochloric acid (1 M aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add butanal (1.0 eq), cyanoacetic acid (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume) to remove piperidine, followed by brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or water).
Protocol 2: Base-Catalyzed Synthesis in Water (Green Approach)
This protocol is adapted from the KOH-catalyzed procedure and represents a more environmentally benign method.[9]
Materials:
-
Butanal (1.0 eq)
-
Cyanoacetic acid (1.0 eq)
-
Potassium hydroxide (KOH, 0.2 eq) dissolved in water to make a 0.7 M solution
-
Water
-
Hydrochloric acid (3 M aqueous solution)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine butanal (1.0 mmol), cyanoacetic acid (1.0 mmol), and water (5 mL).
-
Add the aqueous KOH solution (0.2 mmol, 20 mol%).
-
Heat the suspension with vigorous stirring at 75-80 °C for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify by adding 3 M HCl until the pH is ~2. A precipitate should form.
-
Stir the acidified solution for 30 minutes, potentially in an ice bath to maximize precipitation.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Product Characterization
-
¹H NMR: Expect a triplet around 7.5-8.0 ppm for the vinylic proton, coupled to the adjacent methylene group. The alkyl chain protons will appear as multiplets in the upfield region (0.9-2.5 ppm).
-
¹³C NMR: Key signals would include the nitrile carbon (~115 ppm), the carboxylic acid carbon (~163 ppm), and the two sp² carbons of the double bond.
-
FTIR: Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C≡N stretch (~2220 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C=C stretch (~1600 cm⁻¹).[9]
-
Purity Analysis (GC/HPLC): These techniques are crucial for quantifying the purity of the final product and detecting any side products or starting materials.[13]
Conclusion and Recommendations
The synthesis of this compound via the Knoevenagel condensation is a robust and versatile reaction.
-
For maximum yield and reliability , especially on a larger scale, the classic approach using toluene with a Dean-Stark trap (Protocol 1) is highly recommended. The physical removal of the water byproduct is a powerful way to ensure the reaction proceeds to completion.
-
For laboratories prioritizing green chemistry and sustainability , the water-based synthesis (Protocol 2) is an excellent choice.[9] While it may require more careful optimization of temperature and stirring to manage the phase separation of butanal, it avoids volatile organic solvents and simplifies waste disposal.
-
Emerging methods like solvent-free grinding or the use of ionic liquid catalysts present exciting avenues for further optimization, potentially offering the benefits of high efficiency and environmental safety.[10][11]
The choice of procedure will ultimately depend on the specific goals of the researcher, balancing the need for yield, purity, scalability, and environmental impact. This guide provides the foundational data and rationale to make an informed decision.
References
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García, G., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. [Link][5]
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García, G., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link][6]
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García, G., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link][7]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link][14]
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J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific LLC. [Link][4]
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da Silva, F. C., et al. (2019). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 30(9), 1849-1860. [Link][9]
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SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester. SpectraBase. [Link][12]
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ChemSynthesis. (n.d.). (2E)-2-cyano-2-hexenoic acid. ChemSynthesis. [Link]
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Fernández-Gutiérrez, M., et al. (2014). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Molecules, 19(5), 6220-6230. [Link][1]
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Leonard, F., et al. (1966). Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272. [Link]
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Zhang, Z., et al. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 23(11), 2828. [Link]
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Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4). [Link][10]
-
Girija, C. R., & Muralidhar, L. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 516-520. [Link][11]
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PubChem. (n.d.). (2E)-5-cyano-2-hexenoic acid. PubChem. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link][2]
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Hsieh, H. W., & Hsiue, G. H. (2003). Synthesis and Characterization of Ethoxyethyl α-Cyanoacrylate and Reaction Intermediates. Journal of Applied Polymer Science, 87(11), 1758-1773. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (E)-2-cyanohex-2-enoic acid
This guide provides a detailed, safety-first protocol for the proper handling and disposal of (E)-2-cyanohex-2-enoic acid. As a multifunctional compound, its disposal requires a nuanced understanding of its constituent chemical groups: a corrosive carboxylic acid, a toxic nitrile, and a reactive α,β-unsaturated system. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance. The primary directive for this material is that it must be managed as hazardous waste; it must not be disposed of down the drain or in regular trash under any circumstances.[1]
Hazard Assessment & Chemical Profile
This compound is not a benign substance. Its reactivity and toxicity are derived from its specific chemical structure. The carboxylic acid moiety renders it corrosive, capable of causing severe skin burns and eye damage.[2][3][4] The presence of the nitrile (cyano) group introduces significant toxicity risks, and the conjugated carbon-carbon double bond (an α,β-unsaturated system) makes the molecule reactive and a potential lachrymator.
The causality behind this hazard profile is clear:
-
Corrosivity: Like other carboxylic acids, it can donate protons, leading to chemical burns upon contact with tissue.[5]
-
Toxicity: The nitrile group is a classic toxicophore. While stable under normal conditions, it can potentially release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or high temperatures. Hazardous decomposition can also produce nitrogen oxides (NOx).[6]
-
Reactivity: The conjugated system is an electrophilic Michael acceptor, making it reactive toward nucleophiles. Furthermore, similar to other unsaturated compounds like cyanoacrylates, it has the potential to undergo uncontrolled, exothermic polymerization, particularly in the presence of bases or other initiators.[7]
This combination necessitates that all handling and disposal operations are conducted with stringent safety controls.
Table 1: Hazard Summary for this compound and Analogous Compounds
| Hazard Classification | Description | Rationale & Reference Compounds | GHS Pictograms |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and chemical irritation.[2][3] | The carboxylic acid functional group is inherently corrosive. This is confirmed in SDS for the parent compound, trans-2-hexenoic acid.[2][3][4] | |
| Serious Eye Damage | Category 1: Causes serious, potentially irreversible eye damage.[2][3] | Direct contact with the corrosive acid can cause permanent blindness. This is a primary hazard listed for analogous compounds.[4][6] | |
| Acute Toxicity | Category 4 (Assumed): Harmful if swallowed or in contact with skin. | The nitrile group contributes to toxicity. Related cyano compounds are classified as harmful.[6] | |
| Reactivity | Potentially Reactive: Can undergo exothermic polymerization. | The α,β-unsaturated nitrile system is analogous to cyanoacrylates, which are known to polymerize.[7] Incompatible with strong bases, acids, and oxidizing agents.[6] | No pictogram, but noted as a key handling hazard. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, a strict adherence to safety protocols is mandatory. All operations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][8]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[2][4]
-
Skin and Body Protection: A flame-retardant lab coat must be worn and fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.[2][8]
Primary Disposal Protocol: Waste Collection & Segregation
The only approved method for the disposal of bulk quantities of this compound, contaminated materials, and concentrated solutions is through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[1]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Select a clean, dry, chemical-resistant container, preferably made of High-Density Polyethylene (HDPE). Ensure the container has a secure, vapor-tight screw cap.[9]
-
Affix a Hazardous Waste Label: Immediately label the container with an official hazardous waste tag provided by your EHS office.[1] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
All relevant hazard classifications: Corrosive, Toxic, Reactive .
-
The date of waste generation.[1]
-
-
Transfer Waste: Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid mixing this waste with other chemical streams, particularly those containing bases, strong acids, or oxidizing agents, to prevent violent reactions.[1][7]
-
Secure and Store: Tightly seal the container. Store it in a designated satellite accumulation area that is clearly marked, well-ventilated, and provides secondary containment.[9] The storage location should be away from heat and direct sunlight.
-
Schedule Pickup: Arrange for waste pickup with your EHS office according to their procedures. Do not allow waste to accumulate in the laboratory for more than 12 months.[10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management of this compound waste streams.
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Navigating the Unseen: A Guide to Safely Handling (E)-2-cyanohex-2-enoic Acid
For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. Among these, (E)-2-cyanohex-2-enoic acid and its analogs represent a class of reactive monomers with significant potential. However, their handling demands a protocol rooted in a deep understanding of their chemical nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of informed caution.
Hazard Analysis: Understanding the Reactivity
The primary hazards associated with this compound are rooted in its chemical structure:
-
Corrosivity and Irritation: The carboxylic acid functional group, combined with the electron-withdrawing cyano group, suggests that this compound is corrosive and will cause severe skin burns and eye damage.[1] Contact with skin and eyes is to be avoided at all costs.
-
Respiratory Irritation: Like other cyanoacrylates, vapors of this compound are likely to be irritating to the respiratory system.[2][3] Inhalation of vapors may cause respiratory irritation.
-
Rapid Polymerization: Cyanoacrylates are known for their rapid, exothermic polymerization upon contact with moisture or basic substances. This reaction can generate heat and cause burns. It is also the mechanism by which cyanoacrylates can instantly bond skin and other tissues.[4]
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties of this compound are not well-documented. Therefore, a cautious approach assuming potential for unknown hazards is warranted.
Personal Protective Equipment (PPE): An Impenetrable Barrier
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum requirements, with explanations grounded in the compound's anticipated reactivity.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a broad range of chemicals, including reactive monomers.[5] Cotton or latex gloves are not recommended as they can be permeable or react with the compound. |
| Eye Protection | Chemical Splash Goggles | Goggles provide a complete seal around the eyes, protecting against splashes and vapors. Standard safety glasses are insufficient. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a non-reactive material like Nomex® is recommended. It should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Logical Workflow for PPE Selection and Use:
Caption: A logical workflow for selecting and using appropriate PPE.
Operational Protocols: A Step-by-Step Guide
Handling and Storage:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Have spill control materials readily available.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Dispensing: Handle this compound as a solid or liquid in a well-ventilated fume hood.[1] Avoid creating dust if it is in solid form.
-
Storage: Store the compound in a cool, dry, and dark place, away from moisture and incompatible materials such as bases and strong oxidizing agents.[1][6] The container should be tightly sealed.
Spill Management:
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[4]
-
Neutralize (with caution): Due to its acidic nature, a neutralizing agent could be used, but this may cause polymerization. It is generally safer to absorb and dispose of the material.
-
Clean: After absorption, decontaminate the area with a suitable solvent (e.g., acetone, though be mindful of its flammability) followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Emergency Procedures:
Caption: A clear, step-by-step emergency response plan.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes.[7] Do not attempt to pull bonded skin apart.[2] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][6] If respiratory symptoms develop, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect all waste in a designated, labeled, and sealed container.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound and other reactive monomers, ensuring that scientific advancement and personal safety proceed in tandem.
References
-
Synerzine. (2018). Safety Data Sheet: 2-Hexenoic acid, (E)-. Retrieved from [Link]
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Chestnut Products. (2015). SAFETY DATA SHEET Cyanoacrylate Superglue Medium. Retrieved from [Link]
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MedlinePlus. (2023). Cyanoacrylates poisoning. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-2-hexenoic acid, 13419-69-7. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Hexenoic acid, (2E)-. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL 2-CYANOACRYLATE. Retrieved from [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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ChemSynthesis. (2025). (2E)-2-cyano-2-hexenoic acid. Retrieved from [Link]
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Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved from [Link]
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Arrowhead Forensics. (2015). Safety Data Sheet Cyanoacrylate. Retrieved from [Link]
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Rockler. (2006). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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National Centre for Biotechnology Education. (2015). Super glue® Safety data sheet. Retrieved from [Link]
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Woodturning's Fun. (n.d.). CA Glue and Accelerator Safety and First Aid. Retrieved from [Link]
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- 4. nj.gov [nj.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 7. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
